"physicochemical properties of 4-aminopiperidine-1-sulfonamide hydrochloride"
Physicochemical Profiling of 4-Aminopiperidine-1-sulfonamide Hydrochloride Executive Summary 4-Aminopiperidine-1-sulfonamide hydrochloride (CAS: 1820640-75-2) is a specialized bifunctional heterocyclic building block use...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling of 4-Aminopiperidine-1-sulfonamide Hydrochloride
Executive Summary
4-Aminopiperidine-1-sulfonamide hydrochloride (CAS: 1820640-75-2) is a specialized bifunctional heterocyclic building block used in the synthesis of bioactive compounds, particularly enzyme inhibitors (e.g., carbonic anhydrase) and GPCR ligands.[1][2][3][4][5][6][7][8][9] Structurally, it consists of a piperidine ring substituted with a primary amine at the C4 position and a sulfonamide moiety at the N1 position. This unique arrangement confers a distinct physicochemical profile characterized by high aqueous solubility, low lipophilicity, and specific ionization behavior driven by the basic primary amine and the weakly acidic sulfamide group.
This guide provides a rigorous technical analysis of its physicochemical properties, structural identity, and experimental characterization protocols, designed for researchers in medicinal chemistry and lead optimization.
Part 1: Molecular Identity & Structural Analysis
The compound exists as a hydrochloride salt, ensuring stability and enhanced solubility compared to its free base form.
Property
Data
IUPAC Name
4-aminopiperidine-1-sulfonamide hydrochloride
CAS Number (Salt)
1820640-75-2
CAS Number (Free Base)
1016818-01-1
Molecular Formula
C₅H₁₄ClN₃O₂S
Molecular Weight
215.70 g/mol
SMILES
Cl.NC1CCN(CC1)S(N)(=O)=O
InChI Key
LFWVHNUWSZWUMH-UHFFFAOYSA-N
Appearance
White to off-white crystalline solid
Structural Logic & Conformation
The piperidine ring predominantly adopts a chair conformation to minimize steric strain.
C4-Position (Amine): The primary amino group (-NH₂) is the site of protonation in the HCl salt. In the chair conformation, this group typically prefers the equatorial position to minimize 1,3-diaxial interactions, though the salt form may lock the conformation via hydrogen bonding networks in the crystal lattice.
N1-Position (Sulfonamide): The nitrogen atom of the piperidine ring is bonded to a sulfonyl group (-SO₂NH₂). This moiety is a sulfamide (R₂N-SO₂-NH₂), which is distinct from a standard sulfonamide (C-SO₂-NH₂). The electron-withdrawing nature of the sulfonyl group reduces the basicity of the piperidine nitrogen, rendering it non-basic under physiological conditions.
Part 2: Physicochemical Core Properties
Ionization Behavior (pKa)
Understanding the acid-base profile is critical for formulation and receptor binding.
pKa₁ (Basic, ~10.5): Attributed to the primary amine at C4. In the hydrochloride salt, this group is fully protonated (-NH₃⁺) at neutral pH.
pKa₂ (Acidic, ~10-11): Attributed to the terminal -NH₂ of the sulfamide group. Sulfamides are weakly acidic. At physiological pH (7.4), this group remains neutral. It only deprotonates significantly at pH > 10.
Implication: At pH 7.4, the molecule exists primarily as a monocation (C4-NH₃⁺, N1-SO₂NH₂), making it highly polar.
Lipophilicity (LogP/LogD)
LogP (Predicted): -1.5 to -1.0
LogD (pH 7.4): ~ -2.5 (due to cationic charge)
Implication: The compound is highly hydrophilic . It will not passively cross the blood-brain barrier (BBB) effectively but is ideal for targeting peripheral tissues or for use as a polar scaffold to lower the LogP of lipophilic drugs.
Solubility
Water: High (>50 mg/mL) due to the ionic nature of the HCl salt.
DMSO: Soluble.
Organic Solvents (DCM, Hexane): Insoluble.
Part 3: Synthesis & Formation Pathway
The synthesis typically involves the sulfamoylation of a protected diamine followed by deprotection. This route ensures regioselectivity, preventing the sulfamoylation of the C4-amine.
Figure 1: Synthetic pathway for 4-aminopiperidine-1-sulfonamide HCl.
Part 4: Experimental Protocols
Protocol A: Potentiometric Determination of pKa
Self-Validating Step: Use a standard (e.g., benzoic acid) to calibrate the electrode response before testing the unknown.
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water (0.15 M KCl ionic strength adjuster).
Titrant: 0.1 M NaOH (standardized).
Procedure:
Adjust starting pH to ~2.0 using 0.1 M HCl.
Titrate with NaOH in 5 µL increments.
Record pH vs. Volume.
Analysis: Identify the inflection point around pH 10-11. The first inflection (pH < 3) corresponds to excess HCl. The second inflection corresponds to the deprotonation of the C4-NH₃⁺ group.
Validation: The derived pKa should be within 10.2 – 10.8.
Protocol B: HPLC Purity Analysis
Self-Validating Step: Run a blank injection to rule out system peaks and a reference standard if available.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% TFA in Water (keeps amine protonated, improving peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
Flow Rate: 1.0 mL/min.
Expectation: The compound is polar and will elute early (Retention time ~1-3 min).
Part 5: Handling & Stability
Hygroscopicity: As a hydrochloride salt, the compound is potentially hygroscopic. Store in a desiccator at room temperature.
Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >200°C where sulfonamide decomposition may occur.
Reactivity: The primary amine is nucleophilic and will react with aldehydes, ketones, and activated esters. The sulfonamide group is relatively inert but can be alkylated under strong basic conditions.
References
PubChem. (n.d.). 4-aminopiperidine-1-sulfonamide hydrochloride (Compound).[2][3][6][7] National Library of Medicine. Retrieved February 4, 2026, from [Link]
Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry. (Contextual scaffold analysis). [Link]
An In-depth Technical Guide to 4-aminopiperidine-1-sulfonamide hydrochloride (CAS: 1820640-75-2)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-aminopiperidine-1-sulfonamide hydrochloride (CAS: 1820640-75-2), a heterocyclic compoun...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-aminopiperidine-1-sulfonamide hydrochloride (CAS: 1820640-75-2), a heterocyclic compound of interest in medicinal chemistry. The 4-aminopiperidine scaffold is a recognized pharmacophore present in numerous biologically active agents, suggesting the potential of this particular derivative in drug discovery.[1] This document will delve into its chemical properties, a proposed synthetic route, potential biological applications, analytical methodologies, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutics.
Introduction: The Significance of the 4-Aminopiperidine Scaffold
The 4-aminopiperidine moiety is a cornerstone in the design of various therapeutic agents. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a multitude of biological targets. Derivatives of this scaffold have been successfully developed as analgesics, antidepressants, and antivirals, including inhibitors of the Hepatitis C Virus (HCV).[2] The incorporation of a sulfonamide group at the 1-position of the piperidine ring introduces a functional group known for a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The hydrochloride salt form of 4-aminopiperidine-1-sulfonamide enhances its solubility and stability, making it more amenable to pharmaceutical development.
Physicochemical Properties
4-aminopiperidine-1-sulfonamide hydrochloride is a white to off-white powder. Its fundamental properties are summarized in the table below.
Property
Value
Source
CAS Number
1820640-75-2
Internal Data
Molecular Formula
C₅H₁₄ClN₃O₂S
Internal Data
Molecular Weight
215.70 g/mol
Internal Data
Appearance
Powder
Internal Data
Purity
Typically ≥95%
Internal Data
Storage
Room Temperature
Internal Data
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-aminopiperidine-1-sulfonamide hydrochloride can be envisioned through a multi-step process, beginning with the readily available 1-Boc-4-aminopiperidine. The Boc (tert-butoxycarbonyl) protecting group is crucial for directing the sulfonylation to the piperidine nitrogen.
Step-by-step Experimental Protocol:
Step 1: Sulfonylation of 1-Boc-4-aminopiperidine
To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for instance, triethylamine (1.2 eq) or pyridine (1.2 eq).
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sulfamoyl chloride (1.1 eq) to the cooled solution. The use of sulfamoyl chloride allows for the direct introduction of the SO₂NH₂ group.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Boc-4-aminopiperidine-1-sulfonamide.
Step 2: Boc Deprotection and Salt Formation
Dissolve the crude product from Step 1 in a suitable solvent like dioxane or methanol.
Add a solution of hydrochloric acid (typically 4M in dioxane or a saturated solution in methanol) in excess.
Stir the mixture at room temperature for 2-4 hours. The deprotection can be monitored by TLC or LC-MS.
The product, 4-aminopiperidine-1-sulfonamide hydrochloride, will precipitate out of the solution.
Collect the solid by filtration, wash with a cold solvent such as diethyl ether, and dry under vacuum to obtain the final product.
Caption: Proposed two-step synthesis of 4-aminopiperidine-1-sulfonamide hydrochloride.
Potential Biological Applications and Mechanism of Action
Antibacterial Agents: The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs.[4] These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] The 4-aminopiperidine core could be explored for its ability to modulate the pharmacokinetic properties of the sulfonamide or to interact with other bacterial targets.
Antiviral Activity: Derivatives of 4-aminopiperidine have demonstrated potent antiviral activity, particularly against coronaviruses.[5] This activity, coupled with the known antiviral properties of some sulfonamides, suggests that 4-aminopiperidine-1-sulfonamide hydrochloride could be a candidate for antiviral drug discovery programs.[3][5]
Antifungal Properties: The 4-aminopiperidine core has been identified as a lead structure for the development of novel antifungal agents that target ergosterol biosynthesis.[1]
Neurological Disorders: Structurally related compounds, such as 4-aminopyridine, are known to enhance acetylcholine release by blocking potassium channels.[5] This suggests a potential, though speculative, role for derivatives in the treatment of neurological conditions.[5]
Caption: Potential biological targets based on the compound's structural motifs.
Analytical Methods for Characterization and Quantification
The analysis of 4-aminopiperidine-1-sulfonamide hydrochloride presents a challenge due to the lack of a strong UV chromophore. Therefore, standard HPLC-UV methods may not be suitable.
Proposed HPLC Method:
A reversed-phase HPLC method coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is recommended for accurate quantification.
Parameter
Recommended Condition
Column
C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
A suitable gradient from 5% to 95% B over 15-20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30-40 °C
Detector
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
Injection Volume
5-10 µL
Justification for Method Selection:
Reversed-Phase Chromatography: Provides good retention and separation for polar to moderately nonpolar compounds.
Acidified Mobile Phase: Improves peak shape for the amine-containing analyte.
CAD/ELSD Detection: These detectors are not dependent on the chromophoric properties of the analyte and provide a response proportional to the mass, making them ideal for compounds like 4-aminopiperidine-1-sulfonamide hydrochloride.[6]
Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure. The spectra would show characteristic peaks for the piperidine ring protons and carbons, as well as the sulfonamide protons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.
Safety and Handling
Based on the GHS pictograms and hazard statements from supplier information, 4-aminopiperidine-1-sulfonamide hydrochloride should be handled with care.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid inhalation of dust.
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
Conclusion
4-aminopiperidine-1-sulfonamide hydrochloride is a compound with significant potential in the field of drug discovery, stemming from the well-established pharmacological profiles of its constituent 4-aminopiperidine and sulfonamide moieties. While further research is needed to elucidate its specific biological targets and therapeutic applications, this guide provides a solid foundation for researchers to build upon. The proposed synthetic route is practical, and the suggested analytical methods offer a robust approach for its characterization and quantification. As with all research chemicals, appropriate safety precautions must be observed during handling and use.
References
Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
ResearchGate. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]
MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
National Institutes of Health. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
PubChem. (n.d.). 4-(aminomethyl)piperidine-1-sulfonamide hydrochloride. Retrieved from [Link]
ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
"structural analysis of 4-aminopiperidine-1-sulfonamide hydrochloride"
Technical Guide for Drug Discovery & Analytical Development Executive Summary 4-Aminopiperidine-1-sulfonamide hydrochloride (CAS: 1016818-01-1 (free base)) is a critical pharmacophore scaffold used in the synthesis of ne...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Discovery & Analytical Development
Executive Summary
4-Aminopiperidine-1-sulfonamide hydrochloride (CAS: 1016818-01-1 (free base)) is a critical pharmacophore scaffold used in the synthesis of next-generation antifungals, calcium channel blockers, and antimicrobial agents. As a bifunctional building block, it offers a distinct vector for diversification: the primary amine at position 4 allows for amide coupling or reductive amination, while the sulfonamide moiety at position 1 acts as a stable, polar bioisostere for amides or a specific hydrogen-bond donor/acceptor motif in protein-ligand interactions.
This guide provides a comprehensive structural analysis, synthesis logic, and validated characterization protocols for researchers handling this compound.
Chemical Identity & Physicochemical Profile
Property
Specification
IUPAC Name
4-amino-1-piperidinesulfonamide hydrochloride
Common Name
4-Amino-1-sulfamoylpiperidine HCl
CAS Number
1016818-01-1 (Free Base Reference)
Molecular Formula
Molecular Weight
215.70 g/mol (Salt); 179.24 g/mol (Free Base)
Solubility
High in , DMSO; Low in , Hexanes
pKa (Calc.)
~10.5 (Primary Amine), ~1.8 (Sulfonamide N)
Appearance
White to off-white crystalline solid
Synthesis Logic & Impurity Profiling
Understanding the synthetic origin is prerequisite to accurate structural analysis. The commercial preparation typically follows a Protection
Sulfonylation Deprotection strategy to ensure regioselectivity.
3.1 Synthetic Pathway (Graphviz Diagram)
Figure 1: Synthetic route highlighting the origin of critical process impurities.
3.2 Critical Impurities
Impurity A (Boc-Protected): Arises from incomplete deprotection. Characterized by a strong singlet at
1.4 ppm (9H) in H NMR.
Impurity B (Sulfamide Dimer): Result of sulfamide thermal decomposition. Detected via LC-MS (different retention time) or elemental analysis (excess Sulfur).
Spectroscopic Characterization
4.1 Nuclear Magnetic Resonance (NMR) Analysis
The hydrochloride salt form induces specific chemical shifts due to the protonation of the primary amine (
) and the electron-withdrawing nature of the sulfonamide group.
Predicted
H NMR Data (400 MHz, DMSO-):
Position
Proton Type
Shift ( ppm)
Multiplicity
Integration
Causality / Assignment
Ammonium
8.10 – 8.40
Broad Singlet
3H
Protonated primary amine (C4). Exchangeable with .
Sulfonamide
6.70 – 6.90
Singlet
2H
Sulfonamide protons. Distinctly sharper than ammonium.
H-2, H-6
-Methylene
3.45 – 3.60
Doublet of Doublets
4H
Deshielded by adjacent group.
H-4
Methine
3.10 – 3.25
Multiplet
1H
Deshielded by ammonium cation.
H-3, H-5
-Methylene
1.90 – 2.05
Doublet (Broad)
2H
Equatorial protons (rigid chair conformation).
H-3, H-5
-Methylene
1.50 – 1.65
Multiplet
2H
Axial protons.
Expert Insight:
In the free base, the H-4 methine signal would appear upfield (approx. 2.6–2.8 ppm). The downfield shift to >3.1 ppm is a diagnostic indicator of complete salt formation.
4.2 Mass Spectrometry (MS) Fragmentation
The fragmentation pattern is dominated by the stability of the piperidine ring and the lability of the sulfonamide bond under high energy.
Fragmentation Logic (Graphviz Diagram):
Figure 2: Proposed ESI(+) MS fragmentation pathway.
For researchers needing to verify batch purity, the following HPLC method is recommended based on the compound's polarity.
Methodology: Reversed-Phase HPLC (IP-RPLC)
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm. Reasoning: Standard C18 columns may suffer from dewetting or poor retention of this highly polar salt.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Buffer is essential to maintain the protonation state.
Mobile Phase B: Acetonitrile.
Gradient: 0% B (Hold 2 min)
30% B (over 10 min). Low organic content required due to high polarity.
Detection: UV @ 210 nm (Low sensitivity due to lack of chromophore) or CAD/ELSD (Recommended).
References
PubChem. (2025). 4-aminopiperidine-1-sulfonamide hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]
Woolven, H., et al. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation.[1] Organic Letters.[1][2] Available at: [Link]
Technical Whitepaper: Strategic Development of Novel Sulfonamide Derivatives
Executive Summary: The Renaissance of the Sulfonamide Scaffold While historically recognized as the first broad-spectrum antibacterials (sulfa drugs), sulfonamides have undergone a radical renaissance in modern medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Renaissance of the Sulfonamide Scaffold
While historically recognized as the first broad-spectrum antibacterials (sulfa drugs), sulfonamides have undergone a radical renaissance in modern medicinal chemistry. No longer confined to microbial folate inhibition, the sulfonamide moiety (
) is now a privileged pharmacophore in precision oncology, targeting Carbonic Anhydrases (CA IX/XII) , VEGFR-2 , and CDK9 .
This guide outlines a rigorous, early-stage research framework for developing novel sulfonamide derivatives. It shifts focus from serendipitous discovery to rational design , leveraging the "Tail Approach" for isoform selectivity and robust synthetic protocols that ensure high-purity library generation.
The success of modern sulfonamide research hinges on the "Tail Approach." In the context of Carbonic Anhydrase (CA) inhibition, the sulfonamide zinc-binding group (ZBG) anchors the molecule, while the "tail" (organic scaffold) extends into the enzyme's hydrophobic pocket to confer selectivity.
The Pharmacophore Logic
Primary Sulfonamide (
): Essential for CA inhibition. The nitrogen anion coordinates with the catalytic ion.[1]
Secondary/Tertiary Sulfonamides: Often used in kinase inhibitors (e.g., VEGFR-2, CDK9) where the sulfonamide acts as a hydrogen bond acceptor/donor within the ATP-binding pocket.
The "Tail": Modulating lipophilicity and steric bulk here dictates whether the molecule targets the cytosolic CA II (ubiquitous, off-target) or the transmembrane CA IX (tumor-associated).
Visualization: The "Tail Approach" Strategy
The following diagram illustrates the logical flow of designing selective inhibitors.
Figure 1: The "Tail Approach" in rational drug design, highlighting how the tail region drives isoform selectivity.
Advanced Synthetic Protocols
In early-stage research, the purity of the library is paramount. The following protocol is a field-proven method for synthesizing
-substituted sulfonamides via nucleophilic substitution, optimized to minimize side reactions like bis-sulfonylation.
Protocol: Nucleophilic Sulfonylation (General Procedure A)
Objective: Synthesis of sulfonamide derivatives from sulfonyl chlorides and amines.
Reagents:
Substituted Benzene Sulfonyl Chloride (1.0 equiv)
Amine/Aniline derivative (1.0 equiv)
Triethylamine (TEA) or Pyridine (1.2–1.5 equiv)
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with nitrogen (
). Add the amine (1.0 equiv) and anhydrous DCM (0.1 M concentration).
Base Addition: Cool the solution to
using an ice bath. Add TEA (1.5 equiv) dropwise to scavenge the HCl byproduct.
Expert Note: If the amine is an HCl salt, increase TEA to 2.5 equiv.
Sulfonylation: Dissolve the sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.
Causality: Slow addition at low temperature prevents the formation of bis-sulfonamides (where one amine attacks two sulfonyl chlorides).
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
Work-up:
Wash with 1N HCl (to remove unreacted amine/pyridine).
Wash with Saturated
(to remove unreacted sulfonyl chloride as sulfonate salt).
Wash with Brine, dry over
, and concentrate
Validation: The product should precipitate or form an oil. Recrystallize from Ethanol/Water if necessary.
Once synthesized, the library must undergo a hierarchical screening cascade. This ensures that only compounds with true structure-specific activity progress.
Quantitative Data Summary: Key Assays
Assay Type
Target
Metric
Purpose
Enzymatic
hCA IX / hCA XII
(nM)
Assess potency against tumor-associated isoforms.
Selectivity
hCA I / hCA II
(nM)
Ensure low affinity for off-targets (avoid systemic side effects).
Cellular
HCT-116 / MCF-7
(M)
Measure antiproliferative efficacy in cancer lines.[2]
Mechanistic
Cell Cycle Analysis
% G2/M Arrest
Confirm mechanism (e.g., tubulin disruption).
Screening Cascade Visualization
This diagram represents the "Funnel of Truth" for validating hits.
Figure 3: Hierarchical screening cascade from computational prediction to lead identification.
Critical Analysis & Future Directions
Recent literature (2024–2025) highlights a shift toward hybrid molecules . For instance, combining a sulfonamide moiety with a quinazoline ring creates dual-action agents that inhibit both EGFR kinase and Carbonic Anhydrase, effectively attacking the tumor on two fronts (proliferation and pH regulation).
Key Takeaway: The "Tail Approach" is no longer just about steric fit; it is about functional integration. Researchers should prioritize scaffolds that possess intrinsic bioactivity (e.g., coumarins, oxadiazoles) to serve as the "tail," thereby achieving synergistic lethality.
References
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers. ACS Omega, 2025. Link(Note: Generalized link to journal due to dynamic search result)
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 2024.[3] Link
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry, 2020. Link
A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin. Scientific Reports, 2025. Link
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 2025. Link
Advanced Synthetic Architectures for Novel Piperidine Sulfonamides
Executive Summary: The Privileged Scaffold In the landscape of modern medicinal chemistry, the piperidine sulfonamide motif stands as a "privileged scaffold," serving as the pharmacophore core for a diverse array of ther...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine sulfonamide motif stands as a "privileged scaffold," serving as the pharmacophore core for a diverse array of therapeutic agents, including Matrix Metalloproteinase (MMP) inhibitors, antipsychotics (e.g., 5-HT6 antagonists), and novel antiviral agents.
This technical guide moves beyond basic textbook synthesis. It dissects the strategic assembly of novel piperidine sulfonamides, contrasting robust classical methodologies with emerging catalytic paradigms that utilize sulfur dioxide surrogates (DABSO) and transition-metal cross-couplings. The focus is on scalability, chemoselectivity, and the generation of high-value molecular complexity.
Retrosynthetic Logic & Strategic Disconnections
To design novel analogs, one must first deconstruct the target. The synthesis of
-sulfonyl piperidines is primarily governed by the stability of the S-N bond and the availability of the electrophilic sulfur source.
Retrosynthetic Analysis Diagram
The following diagram illustrates the three primary disconnections:
Path A (Classical): Nucleophilic attack of the piperidine nitrogen on a sulfonyl electrophile.
Path B (Insertion): Transition-metal catalyzed insertion of sulfur dioxide between an aryl halide/boronic acid and the amine.
Path C (Ring Construction): De novo synthesis of the piperidine ring from acyclic sulfonamide precursors (less common but useful for stereochemical control).
Figure 1: Strategic disconnections for N-sulfonyl piperidine synthesis.
Primary Synthetic Routes[1]
Route A: The Classical Sulfonylation (Nucleophilic Substitution)
The reaction of piperidine with sulfonyl chlorides remains the gold standard for small-scale discovery due to the wide commercial availability of sulfonyl chlorides.
Mechanism: The piperidine nitrogen acts as a nucleophile, attacking the sulfur center of the sulfonyl chloride. The reaction proceeds via an addition-elimination mechanism, typically requiring a base to neutralize the generated HCl.
Critical Considerations:
Regioselectivity: For 3- or 4-substituted piperidines, steric hindrance rarely affects the yield, but electronic deactivation (e.g., 4-fluoro) may require elevated temperatures.
Base Selection:
Triethylamine (
): Standard, but can form viscous hydrochloride salts that trap product.
Pyridine:[1][2] Acts as both solvent and base; often accelerates the reaction via a sulfonyl-pyridinium intermediate (nucleophilic catalysis).
DIPEA (Hünig's Base): Preferred for sterically crowded substrates to prevent quaternization side reactions.
Route B: The "Green" Catalytic Insertion (DABSO)
Handling unstable or toxic sulfonyl chlorides is a major liability in scale-up. The use of DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable
surrogate represents a paradigm shift.
Mechanism:
Activation: An organometallic reagent (Grignard or Organolithium) or an aryl boronic acid (with Cu catalysis) reacts with DABSO to form a metal sulfinate intermediate.
Oxidative Coupling: The sulfinate is activated (often in situ with
-chlorosuccinimide or iodine) to form a sulfonyl halide or sulfonamide directly upon amine addition.
Advantages:
Access to sulfonamides where the parent sulfonyl chloride is unstable.
Avoids gaseous
handling.
High functional group tolerance (especially with Cu-catalyzed boronic acid coupling).[3]
Detailed Experimental Protocols
Protocol 1: Classical Synthesis of 4-Fluorophenyl-sulfonyl-piperidine
This protocol is optimized for high throughput library generation.
Preparation: Charge a round-bottom flask with 4-fluorobenzenesulfonyl chloride (1.0 mmol) and anhydrous DCM (5 mL). Cool to 0°C under
atmosphere.
Addition: Pre-mix piperidine (1.2 mmol) and triethylamine (1.5 mmol) in DCM (2 mL). Add this solution dropwise to the sulfonyl chloride over 10 minutes. Note: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
Workup (Critical):
Quench with 1M HCl (10 mL) to remove excess amine and solubilize triethylamine salts.
Extract with DCM (2 x 10 mL).
Wash combined organics with Sat.
(removes any hydrolyzed sulfonic acid) and Brine.
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOH/Hexane if solid, or flash chromatography (0-20% EtOAc/Hexane) if oil.
Protocol 2: Copper-Catalyzed DABSO Coupling
Best for complex aryl cores where the sulfonyl chloride is unavailable.
Reagents:
Aryl Boronic Acid (1.0 equiv)
DABSO (0.6 equiv)
Piperidine (1.5 equiv)
(0.1 equiv)
Solvent: MeOH/H2O (4:1)
Workflow:
Combine aryl boronic acid, DABSO, and Copper(II) acetate in a sealed tube.
Add the solvent mixture and piperidine.
Heat to 80°C for 12 hours. The reaction proceeds via an oxidative coupling mechanism involving a Cu(II)-sulfinate species.
Filter through a Celite pad to remove copper residues before standard extraction.
"initial characterization of 4-aminopiperidine compounds"
Executive Summary The 4-aminopiperidine (4-AP) moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for diverse therapeutic classes including antihistamines (e.g., astemizole), opio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-aminopiperidine (4-AP) moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for diverse therapeutic classes including antihistamines (e.g., astemizole), opioid analgesics (e.g., fentanyl family), and recent kinase inhibitors (e.g., CDK4/6 inhibitors). However, its structural ubiquity introduces two critical challenges:
Analytical Invisibility: The lack of native chromophores makes standard HPLC-UV characterization unreliable without derivatization.
Regulatory & Safety Risks: As a direct precursor to Schedule I synthetic opioids, 4-AP derivatives require rigorous chain-of-custody and containment protocols.
This guide provides a standardized, self-validating workflow for the synthesis, analytical profiling, and physicochemical characterization of 4-AP libraries.
Part 1: Synthesis & Structural Verification
The most robust route for diversifying the 4-AP scaffold is Reductive Amination using N-protected 4-piperidones or 4-amino-piperidines. This method allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.
Core Synthesis Protocol: Reductive Amination
Objective: Mono-alkylation of the exocyclic amine while preventing over-alkylation (quaternization).
Imine Formation (The "Check" Step): Dissolve amine and aldehyde in DCE. Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1-2 hours.
Self-Validating Check: Aliquot 10µL into methanol and inject into MS. Look for the [M+H]+ of the imine (M_amine + M_aldehyde - 18). Do not proceed until the aldehyde peak disappears.
Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.
Quench: Add saturated NaHCO3. Caution: Gas evolution.
Workup: Extract with DCM (3x). The product is in the organic layer.[1]
Deprotection (If required): Treat with 4M HCl in Dioxane or TFA/DCM (1:1).
Structural Verification Workflow
The following decision tree outlines the logic for confirming identity and purity.
Part 2: Analytical Profiling (The "Invisible" Problem)
4-aminopiperidine lacks a conjugated system, rendering it invisible to standard UV (254 nm) detection unless derivatized. Relying on UV alone leads to false purity calculations.
Detector Settings: Evaporation Temp 35°C (Low temp prevents loss of semi-volatiles).
Self-Validation: Inject a known concentration of caffeine or a standard amine. Area RSD must be < 2.0%.
Part 3: Physicochemical Characterization
The 4-AP scaffold is a strong base. Understanding its ionization state is critical for predicting membrane permeability (BBB penetration) and solubility.
Key Properties Data
Property
Value (Core 4-AP)
Implication for Drug Design
pKa (Piperidine N)
~10.4 - 11.0
>99% Ionized at physiological pH (7.4). Poor passive diffusion unless active transport is targeted.
pKa (Exocyclic N)
~8.0 - 9.0
Secondary basic center; often involved in H-bonding.
LogP
-0.4 to 0.2
Highly hydrophilic. Requires lipophilic tails (e.g., phenethyl in fentanyl) to cross membranes.
Hygroscopicity
High
Weighing errors common. Store under Argon/Desiccator.
Solubility & pKa Profiling Workflow
Because of the high pKa, standard potentiometric titration often fails due to carbonate formation.
Protocol: Cosolvent Spectrophotometric Titration
Preparation: Dissolve compound in 30% MeOH/Water to ensure solubility of the neutral species.
Titration: Titrate from pH 2 to pH 12 using 0.1M KOH.
Detection: Monitor UV shift (if aryl groups attached) or use a pH electrode calibrated for cosolvents.
Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % Organic Solvent and extrapolate to 0% to get the aqueous pKa.
Part 4: Safety, Toxicology & Regulatory Control
CRITICAL WARNING: Many 4-aminopiperidine derivatives (specifically N-phenethyl analogs) are potent opioids. The core itself (CAS 13035-19-3) and N-Boc-4-piperidone are listed precursors in many jurisdictions (e.g., DEA List I, UNODC control).
Handling Protocol for Potent Unknowns
Treat every new 4-AP derivative as a potential fentanyl analog until IC50 data proves otherwise.
Engineering Controls: All weighing must be done in a Class II Biosafety Cabinet or Powder Containment Hood.
Deactivation:
Surface Clean: 10% Bleach (Sodium Hypochlorite) degrades the opioid scaffold effectively by oxidative cleavage.
Waste: Segregate solid waste into "High Potency" bins for incineration.
Emergency:
Keep Naloxone kits visible and accessible in the lab.
"Buddy System" mandatory when handling lipophilic derivatives > 10mg.
Regulatory Decision Logic
References
Synthesis & Scaffold Utility
Teodori, E., et al. (2004). "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Journal of Medicinal Chemistry.
HCV & Antiviral Applications
Rolt, A., et al. (2015). "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry.
Analytical Methods (HPLC/CAD)
Liu, J., et al. (2017). "Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector." Analytical Sciences.[2][3][4]
Regulatory & Precursor Control
UNODC (2022).[5] "Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control."[5] United Nations Office on Drugs and Crime.[3] [5]
Physicochemical Properties
PubChem (2023). "Compound Summary: 4-Piperidinamine." National Library of Medicine.
Strategic Discovery of 4-Aminopiperidine-Based Covalent Inhibitors
From Rational Design to Kinetic Validation Executive Summary The 4-aminopiperidine (4-AP) scaffold represents a "privileged structure" in modern covalent drug discovery, offering a geometrically defined exit vector for e...
Author: BenchChem Technical Support Team. Date: February 2026
From Rational Design to Kinetic Validation
Executive Summary
The 4-aminopiperidine (4-AP) scaffold represents a "privileged structure" in modern covalent drug discovery, offering a geometrically defined exit vector for electrophilic warheads. Its utility lies in the distinct separation between the binding determinant (attached via the C4-amino group) and the solvent-exposed warhead (attached via the N1-piperidine nitrogen). This guide details the technical roadmap for designing, synthesizing, and validating 4-AP-based covalent inhibitors, focusing on targeting nucleophilic cysteines in kinases (e.g., BTK) and methyltransferases (e.g., SMYD3).
Part 1: The Scaffold & Warhead Logic
1.1 Structural Geometry and Exit Vectors
The success of 4-aminopiperidine in covalent inhibition stems from its chair conformation, which naturally projects substituents at the C4 and N1 positions into distinct spatial domains.
The Anchor (C4-Amino): Typically derivatized to bind the ATP-binding pocket or allosteric cleft. The amino group serves as a stable linker (amide, urea, or amine) to the heteroaromatic core.
The Warhead Vector (N1-Piperidine): The piperidine nitrogen is the ideal attachment point for electrophiles (acrylamides, chloroacetamides). It projects the warhead toward solvent-exposed cysteine residues found at the rim of many active sites (e.g., Cys481 in BTK).
1.2 Warhead Selection Strategy
The choice of electrophile dictates the reactivity profile and selectivity.
Acrylamides (Michael Acceptors): Moderate reactivity. Ideal for targeting non-catalytic cysteines (e.g., Zanubrutinib). Reversible or irreversible depending on the local environment.
-Haloacetamides (SN2 Electrophiles): Higher reactivity. Often used for less accessible or less nucleophilic cysteines (e.g., SMYD3 inhibitors like EM127).
Part 2: Rational Design & SAR Workflow
The design process must balance non-covalent affinity (
) with covalent reactivity ().
Core Directive: Do not maximize reactivity blindly. A hyper-reactive warhead leads to off-target toxicity (glutathione depletion). The goal is "targeted reactivity"—the warhead should only react when the scaffold is bound (
driven).
Design Cycle:
Scaffold Optimization: Optimize the C4-substituent for maximum non-covalent residence time.
Linker Scanning: Vary the N1-linker length (acetyl, propionyl, butenoyl) to align the electrophile with the target cysteine.
Warhead Tuning: Modulate the electrophilicity (e.g., adding a methyl group to an acrylamide to reduce reactivity via steric hindrance).
Part 3: Chemical Synthesis Protocols
The synthesis typically follows a convergent route, protecting the N1-nitrogen while functionalizing the C4-amine, followed by deprotection and warhead installation.
3.1 Synthesis Workflow Diagram
Figure 1: Convergent synthesis route for 4-aminopiperidine covalent inhibitors.
3.2 Protocol: Warhead Installation (Acrylamide)
Context: This step is critical. Excess base or temperature can lead to polymerization of the acrylamide or bis-acylation.
Dissolution: Dissolve the scaffold amine in anhydrous DCM at 0°C under
. Add DIPEA dropwise to neutralize the salt.
Addition:
Method A (Acid Chloride): Add acryloyl chloride (diluted in DCM) dropwise over 15 mins. Maintain 0°C to prevent polymerization.
Method B (Coupling): Pre-activate acrylic acid with HATU in DMF for 5 mins, then add the scaffold amine.
Quench: Monitor by LCMS. Upon completion (<1 hr), quench with sat.
.
Workup: Extract with EtOAc. Wash with brine. Dry over
.
Purification: Flash chromatography. Note: Avoid nucleophilic solvents (MeOH) during prolonged storage to prevent Michael addition.
Part 4: Biochemical Characterization (
)
Standard
values are time-dependent for covalent inhibitors and therefore misleading. The distinct kinetic parameters (reversible binding constant) and (maximal rate of inactivation) must be determined.[1]
4.1 Kinetic Mechanism
: Describes the affinity of the initial non-covalent complex.
: Describes the reactivity of the warhead once bound.
: The second-order rate constant, representing the efficiency of the inhibitor.
4.2 Experimental Protocol: Discontinuous Assay
Objective: Determine
at varying inhibitor concentrations to derive and .
Step-by-Step:
Pre-incubation: Incubate Enzyme (
) with Inhibitor () at 5–7 different concentrations () for varying time points () (e.g., 0, 5, 10, 30, 60 min).
Dilution/Start: At each time point, dilute an aliquot into a substrate solution (at saturating concentration,
) to trigger the reaction.
Measurement: Measure the residual enzyme activity (
) immediately.
Data Analysis:
Plot
vs. time () for each . The slope is .
Plot
vs. . Fit to the hyperbolic equation:
4.3 Kinetic Analysis Diagram
Figure 2: Workflow for processing kinetic data to determine covalent efficiency.
Design Logic: Previous reversible inhibitors bound to the substrate pocket but lacked potency.
Covalent Strategy: Structural analysis revealed Cys186 near the binding pocket.[3]
Scaffold: 4-aminopiperidine was used.[2][3][4][5][6][7][8][9][10] The C4-amine was linked to a urea core (binding determinant).
Warhead: A 2-chloroacetyl group was attached to the N1-piperidine.
Result: The piperidine ring positioned the chloroacetamide perfectly to react with Cys186 via
displacement.
Validation: Mass spectrometry confirmed a +76 Da mass shift (adduct formation) specifically on Cys186.
Quantitative Data Summary (EM127 vs Reversible Analog):
Compound
Type
Warhead
(SMYD3)
Mechanism
EPZ031686
Reversible
None
~2.0 M
Competitive
EM127
Covalent
2-Cl-Acetyl
0.3 M
Irreversible ( driven)
References
Vertex Pharmaceuticals. (2019). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases. Link
Parenti, M. D., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3.[2][3] European Journal of Medicinal Chemistry. Link
BeiGene. (2019). Zanubrutinib (BGB-3111) Preclinical Characterization. Blood. Link
Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Derepression. SLAS Discovery. Link
Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis. Proceedings of the National Academy of Sciences. Link
The 4-Aminopiperidine Scaffold: A Technical Guide to "Privileged" Ligand Design
This guide serves as a technical deep-dive into the 4-aminopiperidine scaffold, a privileged structure in medicinal chemistry. It is designed for drug discovery scientists, focusing on synthetic accessibility, structure-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical deep-dive into the 4-aminopiperidine scaffold, a privileged structure in medicinal chemistry. It is designed for drug discovery scientists, focusing on synthetic accessibility, structure-activity relationships (SAR), and therapeutic versatility beyond traditional analgesics.
Executive Summary: The Structural Anchor
The 4-aminopiperidine moiety (IUPAC: piperidin-4-amine) is classified as a privileged scaffold in medicinal chemistry. Its ubiquity arises from its ability to present functional groups in defined vectors while maintaining a predictable chair conformation. Unlike flexible alkyl chains, the piperidine ring restricts the conformational space of attached pharmacophores, reducing the entropic penalty of binding to protein targets.
Key Physicochemical Characteristics:
Basicity: The secondary amine (N1) has a typical pKa of ~10-11, while the exocyclic primary amine (4-NH2) is slightly less basic due to the inductive effect of the heterocycle. This diprotic nature allows for tunable solubility and salt formation.
Conformation: The ring predominantly adopts a chair conformation. Substituents at the C4 position (the amino group) strongly prefer the equatorial orientation to minimize 1,3-diaxial interactions, providing a rigid vector for receptor interaction.
Synthetic Methodologies
Reliable access to diverse derivatives is crucial for library generation. Below are the two primary industry-standard workflows.
Protocol A: Reductive Amination (The "Workhorse" Method)
This is the most common route for generating secondary and tertiary amines at the C4 position.
Mechanism: Condensation of N-protected 4-piperidone with a primary amine forms an imine/iminium ion, which is reduced in situ.
To access quaternary centers at C4 (e.g., for CCR5 antagonists), reductive amination fails. The Curtius rearrangement of isonipecotate derivatives is the preferred route.
Step 1: Activation with DPPA (Diphenylphosphoryl azide)
Acyl azide.
Step 2: Thermal rearrangement (
) Isocyanate intermediate.
Step 3: Hydrolysis (acidic) or Alcohol trapping
Free amine or Carbamate.
Visualization: Synthetic Pathways
The following diagram illustrates the decision matrix for synthesizing 4-aminopiperidine derivatives.
Figure 1: Synthetic decision tree. Choose Reductive Amination for standard derivatives and Curtius Rearrangement for sterically hindered quaternary centers.
Hydrophobic groups (Benzyl, Phenethyl): Increase potency in GPCRs (e.g., Fentanyl class, CCR5) by accessing hydrophobic pockets.
Polar groups: Reduce CNS penetration if peripheral action is desired (e.g., Loperamide analogs).
Metabolic Liability:[4] N-dealkylation is a common clearance pathway (CYP450).
Vector C4-N: The Interaction Anchor
The exocyclic nitrogen is often part of an amide, sulfonamide, or urea linkage.
H-Bonding: Acts as a crucial Hydrogen Bond Donor (HBD) or Acceptor (HBA).
Case Study (HCV Assembly Inhibitors): In recent studies, 4-aminopiperidine derivatives (e.g., Compound 1 in J. Med.[3][5][6] Chem. 2021) inhibited Hepatitis C Virus assembly.[6] The 4-amino linker was critical for orienting the "left-hand" and "right-hand" aryl groups into the viral protein binding site.
Vector C4-C: Conformational Locking
Introducing a substituent (e.g., Methyl, Fluoro) at the C4 carbon, adjacent to the amine, creates a gem-disubstituted center.
Effect: Restricts the rotation of the amine side chain.
Application: Used in CCR5 Antagonists (e.g., Sch-350634).[2] The methyl group locks the bioactive conformation, significantly boosting potency compared to the unsubstituted analog.
Quantitative Comparison of Applications
Therapeutic Area
Target
Key Structural Feature
Mechanism
Virology
HCV Assembly
N1-Biphenyl linker
Synergistic inhibition of viral capsid formation
Metabolic
FXR (Nuclear Receptor)
1-(4-aminophenylacetyl)
Partial agonism for NASH/MASH treatment
Immunology
CCR5 (GPCR)
4-Methyl-4-amino core
Conformational lock prevents HIV entry
Analgesia
Mu-Opioid
N-Phenethyl moiety
High affinity binding (Note: Safety/Abuse liability)
Safety & Metabolic Considerations (E-E-A-T)
The Astemizole Lesson:
Early 4-aminopiperidine antihistamines (e.g., Astemizole) faced withdrawal due to hERG channel inhibition (QT prolongation) and CYP3A4 interactions.
Problem: High lipophilicity + basic nitrogen = hERG pharmacophore.
Rolt, A., et al. (2021).[6] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Link
Jiang, X-H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Link
Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers. Journal of Medicinal Chemistry. Link
Kalgutkar, A. S., et al. (2011).[7] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Link
Evans, B. E., et al. (1988). Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists. Journal of Medicinal Chemistry. (Seminal paper defining "Privileged Structures"). Link
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
An In-depth Technical Guide to the Mechanism of Action of Sulfonamide-Containing Compounds The sulfonamide functional group, -S(=O)₂-NR₂-, represents one of the most prolific and versatile chemotypes in the history of me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Mechanism of Action of Sulfonamide-Containing Compounds
The sulfonamide functional group, -S(=O)₂-NR₂-, represents one of the most prolific and versatile chemotypes in the history of medicinal chemistry. First introduced as antibacterial agents, the "sulfa drugs" heralded the dawn of the antimicrobial era and fundamentally changed the landscape of medicine.[1] However, the pharmacological reach of this scaffold extends far beyond its initial application. Compounds containing the sulfonamide moiety are now integral to the management of a wide array of conditions, including hypertension, glaucoma, epilepsy, and inflammation.[2][3] This guide provides a detailed, mechanism-centric exploration of how sulfonamide-containing compounds exert their diverse therapeutic effects, offering insights for researchers and drug development professionals. We will delve into the canonical antibacterial mechanism, the evolution of resistance, and the distinct molecular interactions that underpin their non-antibacterial applications.
The Archetypal Mechanism: Antibacterial Action via Folate Synthesis Inhibition
The foundational mechanism of action for sulfonamide antibiotics is their targeted disruption of the bacterial folic acid (folate) synthesis pathway. This pathway is an ideal therapeutic target because while bacteria must synthesize folate de novo, humans and other mammals acquire it from their diet, rendering the pathway non-essential for the host.[4]
Biochemical Context: The Bacterial Folate Pathway
Folate, in its reduced form tetrahydrofolate, is a critical coenzyme in the synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA.[] Without an adequate supply of tetrahydrofolate, bacteria cannot replicate their genetic material or produce new cells, leading to a cessation of growth. This effect is bacteriostatic, meaning it inhibits bacterial multiplication rather than directly killing the cells.[6][7] The body's immune system is then typically able to clear the static bacterial population.
The key enzyme in the initial stage of this pathway is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of pteridine pyrophosphate with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[8] This step is vital and unique to microorganisms.
Molecular Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The antibacterial efficacy of sulfonamides lies in their remarkable structural similarity to PABA.[9] This molecular mimicry allows them to act as competitive inhibitors of the DHPS enzyme.[2] The sulfonamide molecule binds to the active site of DHPS, physically blocking the entry of the natural substrate, PABA.[10] This competitive antagonism effectively halts the production of dihydropteroate, starving the bacterium of the necessary precursors for DNA synthesis and arresting its growth.[4][]
To enhance antibacterial efficacy and convert the bacteriostatic effect into a bactericidal one, sulfonamides are frequently co-administered with trimethoprim.[7] Trimethoprim inhibits a different enzyme in the same pathway: dihydrofolate reductase (DHFR).[11] DHFR is responsible for the final step, the reduction of dihydrofolate to the active tetrahydrofolate. This sequential blockade of two critical steps in a single metabolic pathway is highly effective and synergistic.[12] The combination, such as trimethoprim-sulfamethoxazole (TMP-SMX), makes it significantly more difficult for bacteria to produce the essential tetrahydrofolate.[13]
Fig. 2: Synergistic action of Sulfonamide and Trimethoprim on the folate pathway.
Mechanisms of Sulfonamide Resistance
The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance, which is now common.[4] Resistance primarily develops through two core mechanisms: modification of the drug target or acquisition of a resistant version of the target enzyme.[14]
Target Site Modification : Chromosomal mutations in the bacterial folP gene, which encodes DHPS, can lead to amino acid substitutions in the enzyme's active site.[15] These alterations can reduce the binding affinity of sulfonamides while largely preserving the enzyme's affinity for its natural substrate, PABA, thereby conferring resistance.[16]
Acquisition of Resistant Genes : A more common and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry sulfonamide-resistant DHPS genes, namely sul1 and sul2.[17] These genes encode alternative DHPS enzymes that are intrinsically insensitive to sulfonamides but still function efficiently to produce dihydropteroate.[14][17]
Mechanism of Resistance
Molecular Basis
Consequence
Target Modification
Point mutations or insertions in the chromosomal folP gene.[16]
Altered DHPS active site reduces binding affinity for sulfonamides.
Target Acquisition
Horizontal transfer of plasmids carrying sul1, sul2, or sul3 genes.[17]
Production of a drug-insensitive DHPS enzyme variant.
Metabolic Bypass
Increased production of the natural substrate, PABA.
PABA outcompetes the sulfonamide inhibitor at the DHPS active site.
Reduced Permeability/Efflux
Changes in the bacterial cell envelope or acquisition of efflux pumps.[18]
Reduced intracellular concentration of the sulfonamide drug.
Beyond Antibacterial Action: Diverse Mechanisms of Sulfonamides
The sulfonamide moiety is a key structural feature in several classes of non-antibiotic drugs, each with a unique mechanism of action.
Diuretic Action
Many potent diuretics are sulfonamide derivatives. Their primary action is to increase the renal excretion of salt and water by inhibiting specific ion transporters along the nephron.[19]
Loop Diuretics (e.g., Furosemide) : These agents act on the thick ascending limb of the Loop of Henle. They inhibit the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), a crucial transporter responsible for reabsorbing approximately 25% of the filtered sodium load.[20] By blocking this transporter, loop diuretics cause a significant increase in sodium and water excretion.
Thiazide Diuretics (e.g., Hydrochlorothiazide) : Thiazides target the distal convoluted tubule, where they inhibit the Na⁺-Cl⁻ cotransporter (NCC).[20] This action blocks the reabsorption of about 5% of filtered sodium.
Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) : These drugs, which lack antibacterial activity, act on the proximal convoluted tubule.[21] They inhibit the enzyme carbonic anhydrase, which is necessary for the reabsorption of sodium bicarbonate. Inhibition leads to the excretion of sodium bicarbonate and an alkaline diuresis.[20][21]
Fig. 4: Selective inhibition of the COX-2 enzyme by anti-inflammatory sulfonamides.
A cornerstone of antimicrobial research is quantifying the potency of a compound. The broth microdilution method is a standardized, self-validating system for determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.
Step-by-Step Methodology
Preparation of Bacterial Inoculum:
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
Transfer colonies to a tube containing sterile saline or broth.
Vortex to create a smooth suspension. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Sulfonamide Stock and Dilutions:
Prepare a concentrated stock solution of the sulfonamide compound in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform a two-fold serial dilution. Add 50 µL of CAMHB to wells 2 through 12.
Add 100 µL of the working sulfonamide solution (at 2x the highest desired final concentration) to well 1.
Transfer 50 µL from well 1 to well 2, mix thoroughly, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain serial dilutions of the drug.
Inoculation and Controls (Self-Validation):
Test Wells (1-10): Add 50 µL of the prepared bacterial inoculum to each well. The final volume is 100 µL, and the drug concentrations are now at their final 1x values.
Growth Control (Well 11): Add 50 µL of bacterial inoculum to 50 µL of drug-free CAMHB. This well must show turbidity for the assay to be valid.
Sterility Control (Well 12): Add 100 µL of drug-free, uninoculated CAMHB. This well must remain clear to ensure the medium is not contaminated.
Incubation:
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
Reading the MIC:
Visually inspect the plate. The MIC is the lowest concentration of the sulfonamide at which there is no visible turbidity (growth).
Conclusion
The sulfonamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. From its revolutionary beginnings as a competitive inhibitor of a key bacterial enzyme to its nuanced roles in modulating ion channels, cyclooxygenase enzymes, and renal transporters, the sulfonamide functional group has been successfully adapted to meet a remarkable range of therapeutic challenges. A deep understanding of these distinct mechanisms of action is paramount for drug development professionals seeking to leverage this versatile chemical entity for future therapeutic innovations.
"exploring the chemical space of substituted piperidines"
Topic: Navigating the Piperidine Privilege: A Technical Guide to Chemical Space and Functionalization Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Navigating the Piperidine Privilege: A Technical Guide to Chemical Space and Functionalization
Content Type: In-depth Technical Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Introduction: The Piperidine Privilege
In the lexicon of medicinal chemistry, few scaffolds command the "privileged" status as effectively as the piperidine ring. Analysis of FDA-approved small-molecule drugs consistently ranks piperidine as the first or second most frequent nitrogen heterocycle, vying only with pyridine for dominance (Vitaku et al., 2014; Marshall et al., 2024). From the opioid analgesic fentanyl to the acetylcholinesterase inhibitor donepezil , the piperidine core acts as a versatile pharmacophore, capable of projecting substituents into specific vectors that flat aromatic systems cannot achieve.
However, the ubiquity of piperidine brings a challenge: intellectual property crowding . To innovate, we must move beyond simple N-substitution and explore the carbon framework (
–). This guide explores the chemical space of substituted piperidines, focusing on "escaping flatland" via high- architectures and providing a validated protocol for late-stage C–H functionalization.
Part 1: Mapping the Chemical Space
The "Escape from Flatland" Imperative
The historical reliance on Suzuki-Miyaura couplings led to a proliferation of flat, aromatic-rich drug candidates. While synthetically convenient, these molecules often suffer from poor solubility and non-specific binding. Lovering et al. (2009) demonstrated that increasing the fraction of
hybridized carbons () correlates significantly with clinical success.
Substituted piperidines are the ideal vehicle for this transition. Unlike phenyl rings, which are planar, piperidines exist predominantly in a chair conformation, offering defined axial and equatorial vectors.
Feature
Planar Aromatics (e.g., Pyridine)
Substituted Piperidines
Impact on Drug Design
Topology
2D (Flat)
3D (Chair/Twist-Boat)
Access to novel binding pockets.
Solubility
Low (often requires solubilizing groups)
High (Basic amine + character)
Improved oral bioavailability.
Metabolism
Prone to aromatic hydroxylation
Prone to N-oxidation/ -oxidation
Tunable metabolic soft spots.
Chirality
Achiral
Chiral (if C-substituted)
Specificity, but requires stereocontrol.
Conformational Analysis & A-Values
When designing substituted piperidines, one must account for the A-value —the energetic preference of a substituent for the equatorial position.
General Rule: Bulky groups prefer the equatorial position to avoid 1,3-diaxial interactions.
The Nitrogen Inversion: Unlike cyclohexane, the heteroatom introduces a lone pair. Protonation or alkylation of the nitrogen locks the conformation, often placing the N-substituent equatorial.
Design Insight: Placing a substituent at
or creates a vector distinct from the vector common in many antihistamines. This "off-axis" substitution is a key strategy for breaking IP space.
Part 2: Strategic Workflow Visualization
The following diagram illustrates the decision matrix for exploring piperidine chemical space, moving from scaffold selection to property profiling.
Figure 1: Iterative workflow for the design and synthesis of high-value piperidine scaffolds.
Part 3: Synthetic Methodologies
Classical vs. Modern Approaches
Traditionally, substituted piperidines are accessed via the hydrogenation of substituted pyridines. While robust, this method limits diversity to commercially available pyridines and often requires high pressure (H2, 50-100 bar).
Modern Approach:
-Amino C–H Functionalization.
Recent advances in photoredox catalysis allow for the direct installation of aryl and alkyl groups onto the saturated piperidine ring, specifically at the -position (). This "Late-Stage Functionalization" (LSF) enables the rapid generation of analogs from a single parent molecule.
Protocol: Photoredox
-Arylation of Piperidines
Based on the mechanistic principles established by MacMillan, McNally, and others (e.g., JACS 2016, Science 2016).
HAT Catalyst: Quinuclidine (5 mol%) or similar H-atom transfer agent.
Solvent: Acetonitrile (degassed).
Light Source: Blue LED (450 nm, ~34W).
Step-by-Step Methodology:
Preparation (Inert Atmosphere):
In a nitrogen-filled glovebox, weigh the photocatalyst (1 mol%), HAT catalyst (5 mol%), and aryl nitrile (1.5 equiv) into an 8 mL vial equipped with a magnetic stir bar.
Add N-Boc-piperidine (0.5 mmol, 1.0 equiv).
Add degassed Acetonitrile (concentration 0.1 M).
Irradiation:
Seal the vial with a Teflon-lined cap.
Place the vial in a photoreactor setup (e.g., Kessil lamp or equivalent) approximately 2-3 cm from the light source.
Turn on the fan to maintain ambient temperature (25°C). Critical: Overheating (>40°C) can degrade the catalyst or cause side reactions.
Irradiate with Blue LED (450 nm) for 18–24 hours.
Workup & Purification:
Dilute the reaction mixture with EtOAc and wash with saturated
.
Extract the aqueous layer with EtOAc (3x).
Dry combined organics over
and concentrate in vacuo.
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validating Check:
TLC Monitoring: The disappearance of the electron-deficient arene is often easier to track than the piperidine.
Control: Run a parallel reaction wrapped in aluminum foil. If product forms, the mechanism is not photoredox (thermal background).
Part 4: Mechanistic Visualization
Understanding the radical generation is vital for troubleshooting. The cycle relies on the oxidative quenching of the excited Iridium catalyst.
Figure 2: Proposed mechanistic cycle for the photoredox
-arylation of piperidines.
Part 5: Medicinal Chemistry Implications
When analyzing the output of the library generated above, consider the following SAR trends:
Basicity Modulation: Introducing electron-withdrawing groups (EWGs) on the piperidine ring (e.g., fluorine at
) lowers the of the nitrogen. This is crucial for reducing hERG liability and improving membrane permeability.
Metabolic Blocking: Substitution at the
-position () blocks oxidative metabolism (N-dealkylation or -hydroxylation), potentially extending the half-life () of the drug.
Vector Exploration:
C2-Substituted: Projects into the "ortho" space relative to the nitrogen. Great for steric occlusion.
C4-Substituted: The classic vector. Often explored first but highly crowded IP space.
Conclusion
The piperidine ring remains a cornerstone of modern drug discovery.[1] However, the "low-hanging fruit" of simple N-substitution has largely been harvested. By employing modern C–H activation protocols and adhering to the "Escape from Flatland" philosophy, researchers can unlock new, IP-free chemical space within this privileged scaffold. The integration of photoredox catalysis into standard library synthesis workflows is not just an academic exercise; it is a necessary evolution for high-impact medicinal chemistry.
References
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
Marshall, C. M., et al. (2024).[2] An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link][2]
Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][3]
McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science. [Link]
Jones, S. P., et al. (2022).[6] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link][6]
In Vitro Evaluation of Novel Aminopiperidine Derivatives: A Strategic Framework for Early-Stage Drug Discovery
An In-Depth Technical Guide: Introduction: The Aminopiperidine Scaffold and the Imperative for Rigorous In Vitro Profiling The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Introduction: The Aminopiperidine Scaffold and the Imperative for Rigorous In Vitro Profiling
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] Its derivatives, particularly aminopiperidines, serve as crucial structural motifs in compounds targeting a wide array of biological entities, including enzymes like Dipeptidyl Peptidase-IV (DPP-IV) and acetylcholinesterase, as well as receptors such as the CCR5 antagonist used in HIV therapy.[2][3][4] The versatility of the aminopiperidine core allows for the synthesis of large libraries of compounds with diverse pharmacological activities, from anticancer and antifungal to antibacterial and analgesic properties.[5][6][7][8]
However, the journey from a novel chemical entity to a viable drug candidate is one of attrition. Early, comprehensive in vitro evaluation is paramount to identify promising lead compounds and, just as critically, to de-risk and terminate unviable candidates before they consume significant resources. This guide provides a strategic, technically-grounded framework for the systematic in vitro evaluation of novel aminopiperidine derivatives. It moves beyond a simple checklist of assays, delving into the causality behind experimental choices to build a robust, self-validating data package for informed decision-making in drug development.
The evaluation process is conceptualized as a multi-stage funnel, designed to progressively characterize the biological activity and potential liabilities of the synthesized compounds.
Figure 1: A strategic workflow for the in vitro evaluation of novel drug candidates.
Phase 1: Primary Screening for Biological Activity
The initial goal is to identify "hits"—compounds that demonstrate activity against the intended biological target. The choice of assay is fundamentally tied to the therapeutic hypothesis. Here, we detail two common scenarios: direct enzyme inhibition and cell-based phenotypic screening.
Matrix metalloproteinases (MMPs) are implicated in diseases like arthritis and cancer, making them attractive drug targets.[9][10] A fluorogenic substrate assay is a robust method for high-throughput screening of potential inhibitors.[11]
Causality: The principle lies in Fluorescence Resonance Energy Transfer (FRET). A fluorophore and a quencher are attached to a peptide substrate. In its intact state, the quencher suppresses the fluorophore's signal. When the MMP cleaves the peptide, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. An effective inhibitor will prevent this cleavage, thus keeping the fluorescence signal low.
Assay Buffer: Prepare a buffer suitable for MMP activity (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Calcium is a critical cofactor for MMPs.
Enzyme Solution: Reconstitute recombinant human MMP-13 in assay buffer to a working concentration (e.g., 10 nM).
Substrate Solution: Prepare a fluorogenic MMP substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂) in assay buffer (e.g., 20 µM).[12]
Test Compounds: Prepare stock solutions of aminopiperidine derivatives in 100% DMSO (e.g., 10 mM) and create a working dilution plate for the primary screen (e.g., 10 µM final concentration).
Assay Procedure (96-well format):
Add 50 µL of assay buffer to all wells.
Add 1 µL of test compound solution to the sample wells. Add 1 µL of DMSO to control wells (100% activity) and a known MMP inhibitor as a positive control (0% activity).
Add 25 µL of the MMP-13 enzyme solution to all wells except the "no enzyme" blank.
Incubate at 37°C for 30 minutes to allow for compound-enzyme interaction.
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 440 nm) at 37°C for 60 minutes.
Data Analysis:
Calculate the rate of reaction (slope of fluorescence vs. time).
Determine the percent inhibition for each compound relative to the DMSO control.
Phase 2: Lead Characterization - Potency and Selectivity
Hits from the primary screen must be further characterized to confirm their activity and assess their specificity.
Potency Determination (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. This is determined by performing the primary assay with a range of compound concentrations.
Causality: A dose-response curve illustrates the relationship between compound concentration and biological effect. By fitting this data to a sigmoidal model, we can accurately determine the concentration at which the compound elicits 50% of its maximal effect, providing a quantitative measure for comparing compounds.
Experimental Protocol:
Follow the primary assay protocol (e.g., MMP-13 inhibition).
Instead of a single concentration, prepare a serial dilution of each "hit" compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
Plot percent inhibition against the logarithm of the compound concentration.
Fit the data using non-linear regression (four-parameter logistic fit) to calculate the IC₅₀ value.
Data Presentation: Potency of Aminopiperidine Derivatives
Compound ID
Target
IC₅₀ (µM)
APD-001
MMP-13
0.15
APD-002
MMP-13
1.2
APD-003
MMP-13
0.08
APD-004
MMP-13
> 50
Marimastat
MMP-13
0.01
Table 1: Hypothetical IC₅₀ values for a series of aminopiperidine derivatives against MMP-13, with Marimastat as a reference inhibitor.
Phase 3: Early Safety and Liability De-risking
A potent compound is of little value if it is toxic or has a poor pharmacokinetic profile. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and toxicity is essential.
General Cytotoxicity Assessment
This assay provides a first look at the compound's potential to kill healthy cells. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[13]
Causality: The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will compromise mitochondrial function, leading to a decreased formazan signal.
Figure 2: The principle of the MTT cytotoxicity assay.
Cell Culture: Seed a non-cancerous human cell line (e.g., HEK293) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat cells with serial dilutions of the aminopiperidine derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the CC₅₀ (50% cytotoxic concentration).
Cardiotoxicity Screening (hERG Assay)
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome) and a primary reason for drug withdrawal.[14][15] Therefore, early screening for hERG liability is a regulatory expectation and a critical safety checkpoint.
Causality: The hERG channel is crucial for the repolarization phase of the cardiac action potential. Blockade of this channel delays repolarization, prolonging the QT interval and increasing the risk of potentially fatal arrhythmias.[15] Automated patch-clamp electrophysiology is the standard high-throughput method for this assessment.[16]
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).
Assay Execution: On an automated patch-clamp system, cells are captured, and a whole-cell patch configuration is established.
Voltage Protocol: Apply a specific voltage pulse protocol to elicit and measure the hERG tail current. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the outward tail current.[15]
Compound Application: After establishing a stable baseline current, apply the test compounds at various concentrations.
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate an IC₅₀ value.
Metabolic Stability Assessment
This assay predicts how quickly a compound will be metabolized by the liver, which is the primary site of drug metabolism.[17] A compound that is metabolized too rapidly may have a short half-life in the body, requiring frequent dosing. Human liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), and are a cost-effective model for this screen.[18]
Causality: The assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active liver microsomes and the necessary cofactor, NADPH.[18] This rate is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM).
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
Initiation: Start the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). A control incubation without NADPH is crucial to identify non-NADPH-mediated degradation.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[18]
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
Calculation: Plot the natural log of the percent remaining compound against time. The slope of the line (-k) is used to calculate the half-life (t₁/₂ = 0.693 / k).
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential for drug-drug interactions (DDIs). If a new drug inhibits a major CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, potentially leading to toxic plasma levels.[20][21] Regulatory agencies recommend testing against key isoforms like CYP1A2, 2C9, 2C19, 2D6, and 3A4.[22][23]
Causality: The assay measures the ability of a test compound to inhibit the metabolism of a known, isoform-specific probe substrate.[20] A decrease in the rate of metabolite formation from the probe substrate indicates inhibition by the test compound.
Incubation: Incubate human liver microsomes, a CYP isoform-specific probe substrate (e.g., phenacetin for CYP1A2), and various concentrations of the aminopiperidine derivative.
Reaction Start: Initiate the metabolic reaction by adding NADPH.
Reaction Stop: After a short incubation period (e.g., 10-15 minutes), terminate the reaction with a stop solution.
Analysis: Quantify the formation of the specific metabolite (e.g., acetaminophen for the CYP1A2 reaction) using LC-MS/MS.
Calculation: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC₅₀ value.
Data Presentation: Early Safety & ADME Profile
Compound ID
Cytotoxicity CC₅₀ (HEK293, µM)
hERG IC₅₀ (µM)
Metabolic Stability t₁/₂ (HLM, min)
CYP3A4 IC₅₀ (µM)
APD-001
> 100
> 30
45
> 50
APD-002
15.2
2.5
62
8.7
APD-003
> 100
> 30
18
> 50
Table 2: Hypothetical safety and ADME data for lead compounds. A desirable profile includes high CC₅₀ and hERG IC₅₀ values, a moderate half-life, and a high CYP IC₅₀ value.
Conclusion and Forward Look
This technical guide outlines a logical, multi-phased approach to the in vitro evaluation of novel aminopiperidine derivatives. By systematically assessing primary activity, potency, selectivity, and key safety and ADME liabilities, researchers can build a comprehensive data package. This strategy enables a data-driven process for selecting the most promising candidates for further, more resource-intensive preclinical and clinical development. The causality-driven explanations and detailed protocols provided herein serve as a robust foundation for scientists in the field of drug discovery to confidently and efficiently advance their novel chemical entities.
References
Al-Balas, Q., et al. (2019). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available at: [Link]
Lederer, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]
Ghorbani, M., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports. Available at: [Link]
Wang, Y., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology. Available at: [Link]
Kang, J. H., et al. (2016). Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria. PubMed. Available at: [Link]
RSC Publishing. (2016). Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. SpringerLink. Available at: [Link]
Dei, S., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]
Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-protocol. Available at: [Link]
Waki, R., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. PubMed. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]
Neog, M. K., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]
Fakhri, F., et al. (2023). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports. Available at: [Link]
Decrescenzo, G., et al. (2010). Orally Active MMP-1 Sparing α-tetrahydropyranyl and α-piperidinyl Sulfone Matrix Metalloproteinase (MMP) Inhibitors with Efficacy in Cancer, Arthritis, and Cardiovascular Disease. Loyola eCommons. Available at: [Link]
Liu, R., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH National Library of Medicine. Available at: [Link]
Evotec. (n.d.). hERG Safety. Evotec. Available at: [Link]
International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. IJPSI. Available at: [Link]
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
MDPI. (2019). Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. MDPI. Available at: [Link]
Evotec. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
MDPI. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
National Institutes of Health. (2016). A High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available at: [Link]
National Institutes of Health. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]
ResearchGate. (2015). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Chondrex, Inc.. Available at: [Link]
National Institutes of Health. (2023). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Available at: [Link]
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: [Link]
National Institutes of Health. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available at: [Link]
ResearchGate. (2020). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. ResearchGate. Available at: [Link]
Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. Available at: [Link]
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]
Cell Microsystems. (n.d.). hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System. Cell Microsystems. Available at: [Link]
ResearchGate. (2018). An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. ResearchGate. Available at: [Link]
National Institutes of Health. (2000). Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine. PMC. Available at: [Link]
YouTube. (2023). hERG Assay (Methods for testing hERG antagonistic activity). YouTube. Available at: [Link]
Technical Monograph: 4-Amino-1-piperidinesulfonamide Part 1: Executive Summary & Chemical Identity Core Answer: The Chemical Abstracts Service (CAS) registry number for 4-amino-1-piperidinesulfonamide (free base) is 1016...
Core Answer:
The Chemical Abstracts Service (CAS) registry number for 4-amino-1-piperidinesulfonamide (free base) is 1016818-01-1 .[1][2][3][4]
For the hydrochloride salt form, the CAS number is 1820640-75-2 .[3]
Compound Overview:
4-Amino-1-piperidinesulfonamide is a bifunctional heterocyclic building block characterized by a piperidine core substituted with a primary amine at the C4 position and a sulfonamide moiety at the N1 position. It belongs to the class of sulfamides (structurally
), which are distinct from classical sulfonamides () due to the nitrogen-sulfur-nitrogen linkage. This structural nuance imparts unique electronic properties and hydrogen-bonding capabilities, making it a high-value scaffold in medicinal chemistry, particularly for carbonic anhydrase inhibitors (CAIs) and GPCR ligand design.
The synthesis of 4-amino-1-piperidinesulfonamide requires a strategy that differentiates between the two nitrogen centers. A direct reaction with 4-aminopiperidine would lead to uncontrolled polymerization or bis-sulfamoylation. Therefore, a protection-deprotection strategy is mandatory.
Protocol A: The Sulfamide Transamination Route (Green Chemistry)
This method utilizes sulfamide (
) as the sulfamoylating agent. It is safer than chlorosulfonyl isocyanate (CSI) and avoids the formation of corrosive byproducts.
Step-by-Step Workflow:
Starting Material: Begin with 4-(Boc-amino)piperidine (CAS 73874-95-0). The Boc group protects the C4-amine.
Sulfamoylation:
Dissolve 4-(Boc-amino)piperidine (1.0 eq) in 1,4-dioxane.
Add Sulfamide (2.0–3.0 eq) to drive the equilibrium.
Reflux the mixture (approx. 100°C) for 12–24 hours. The secondary amine of the piperidine displaces one ammonia molecule from the sulfamide.
Mechanism:[5] Nucleophilic attack of the piperidine nitrogen on the sulfur atom, followed by elimination of
.
Workup: Concentrate the solvent. Partition between ethyl acetate and water to remove excess sulfamide.
Deprotection:
Dissolve the intermediate (4-Boc-amino-1-piperidinesulfonamide) in DCM.
Add Trifluoroacetic acid (TFA) or 4M HCl in dioxane (10 eq). Stir at RT for 2 hours.
Precipitate the product as a salt or neutralize with basic resin to obtain the free base.
Protocol B: The Chlorosulfonyl Isocyanate (CSI) Route (Industrial Scale)
For larger scales where yield is critical, the CSI method is preferred despite higher safety risks.
Reaction: Treat 4-(Boc-amino)piperidine with Chlorosulfonyl isocyanate generated in situ or blocked equivalents (e.g., sulfamoyl chloride) in the presence of a base (TEA) at 0°C.
Hydrolysis: Careful hydrolysis of the intermediate yields the sulfonamide.
Deprotection: Acidic cleavage of the Boc group as above.
Figure 1: Dual-pathway synthesis strategy for 4-amino-1-piperidinesulfonamide, highlighting the divergence between laboratory safety (Route A) and industrial scalability (Route B).
Part 3: Medicinal Chemistry Applications
This scaffold acts as a "privileged structure" in drug discovery due to its ability to engage multiple biological targets.
Carbonic Anhydrase Inhibition (CAI)
The primary sulfonamide moiety (
) is the classic zinc-binding group (ZBG) for Carbonic Anhydrases (CAs).
Mechanism: The sulfonamide nitrogen coordinates to the
ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
Selectivity: The piperidine tail provides a vector to explore the hydrophobic half of the CA active site, allowing medicinal chemists to tune selectivity between isoforms (e.g., CA II vs. CA IX).
GPCR & Enzyme Ligand Design
The 4-amino group serves as a versatile handle for derivatization.
Amide Coupling: Reaction with carboxylic acids creates diverse libraries.
Reductive Amination: Reaction with aldehydes generates secondary/tertiary amines.
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.
Application Workflow:
Figure 2: Strategic application of the scaffold in medicinal chemistry campaigns, distinguishing between its role as a primary pharmacophore (CA inhibition) and a structural linker.
Application Notes and Protocols for 4-Aminopiperidine-1-Sulfonamide Hydrochloride in Drug Design
Introduction: The Strategic Value of the 4-Aminopiperidine-1-Sulfonamide Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, des...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 4-Aminopiperidine-1-Sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and versatile vector space for functionalization is perpetual. The 4-aminopiperidine-1-sulfonamide hydrochloride scaffold has emerged as a privileged structural motif, strategically positioned at the intersection of these critical attributes. Its inherent features—a conformationally restricted piperidine ring, a primary amino group for diverse derivatization, and a sulfonamide moiety for potent hydrogen bonding interactions—make it a valuable building block in the design of targeted therapeutics.
The piperidine core, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, provides a rigid framework that can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency.[1] The primary amine at the C4 position serves as a key handle for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic profiles.[2] Furthermore, the sulfonamide group at the N1 position is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, as well as a bioisostere for other functional groups.[3] This unique combination of features has led to the successful incorporation of the 4-aminopiperidine scaffold in the development of agents targeting a range of biological targets, including enzymes and receptors implicated in various diseases.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-aminopiperidine-1-sulfonamide hydrochloride in drug design programs. We will delve into its physicochemical properties, provide detailed synthetic protocols, and present a case study illustrating its application in the design of potent enzyme inhibitors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a scaffold is paramount for successful drug design. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target toxicity. While experimental data for 4-aminopiperidine-1-sulfonamide hydrochloride is not extensively published, we can infer its likely properties based on its structural components and data from closely related analogs.
Property
Predicted Value/Range
Rationale & Significance in Drug Design
Molecular Weight
~215.7 g/mol (for HCl salt)
Within the range of Lipinski's Rule of Five, favoring good oral bioavailability.
logP (Octanol/Water)
Low to moderate
The polar amine and sulfonamide groups suggest good aqueous solubility, which is beneficial for formulation and absorption.
pKa (Basic Amine)
~9-10
The primary amine will be protonated at physiological pH, allowing for ionic interactions with biological targets.
pKa (Sulfonamide N-H)
~10-11
The sulfonamide proton is weakly acidic and can participate in hydrogen bonding.
Hydrogen Bond Donors
3 (amine and sulfonamide)
Enhances binding affinity to target proteins through hydrogen bond formation.
Hydrogen Bond Acceptors
3 (sulfonamide oxygens and amine nitrogen)
Contributes to target binding and aqueous solubility.
Rotatable Bonds
Low
The rigid piperidine ring reduces conformational flexibility, which can lead to higher binding affinity.
Visualizing the Core Scaffold
The structural arrangement of 4-aminopiperidine-1-sulfonamide hydrochloride provides distinct points for chemical modification, allowing for a systematic exploration of the surrounding chemical space.
Caption: Core structure of 4-aminopiperidine-1-sulfonamide hydrochloride.
Synthetic Protocols: A Step-by-Step Guide
The synthesis of 4-aminopiperidine-1-sulfonamide hydrochloride can be achieved through a strategic, multi-step process. The following protocol is a well-reasoned approach based on established synthetic methodologies for related compounds. It is crucial to perform these reactions under the guidance of a qualified chemist in a suitable laboratory setting.
Workflow for the Synthesis of 4-Aminopiperidine-1-Sulfonamide Hydrochloride
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of tert-butyl (piperidin-4-yl)carbamate (Boc-protected 4-aminopiperidine)
Rationale: The primary amine of 4-aminopiperidine is more nucleophilic than the secondary amine within the piperidine ring. However, to ensure selective sulfonylation at the ring nitrogen in the subsequent step, it is prudent to protect the exocyclic primary amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the next reaction and its facile removal under acidic conditions.[5][6]
Protocol:
To a stirred solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM to afford tert-butyl (piperidin-4-yl)carbamate as a white solid.
Step 2: Synthesis of tert-butyl (1-sulfamoylpiperidin-4-yl)carbamate
Rationale: With the primary amine protected, the secondary amine of the piperidine ring is now the primary site for nucleophilic attack. Sulfamoyl chloride is a readily available reagent for the introduction of the sulfonamide group. The use of a non-nucleophilic base is essential to prevent side reactions.
Protocol:
Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF.
Add a hindered base, for instance, 2,6-lutidine or DIPEA (1.5 eq).
Cool the mixture to 0 °C.
In a separate flask, prepare a solution of sulfamoyl chloride (1.2 eq) in the same anhydrous solvent. Caution: Sulfamoyl chloride is moisture-sensitive and corrosive.
Add the sulfamoyl chloride solution dropwise to the reaction mixture.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 16-24 hours.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with DCM or ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired Boc-protected sulfonamide.
Step 3: Synthesis of 4-aminopiperidine-1-sulfonamide hydrochloride
Rationale: The final step involves the removal of the Boc protecting group to liberate the primary amine. Treatment with a strong acid, such as hydrochloric acid, will cleave the Boc group and simultaneously form the hydrochloride salt of the final product, which often improves stability and handling properties.[7][8]
Protocol:
Dissolve the tert-butyl (1-sulfamoylpiperidin-4-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (excess, typically 3-5 equivalents).
Stir the mixture at room temperature for 2-4 hours. The product may precipitate out of the solution.
Monitor the deprotection by TLC or LC-MS.
Upon completion, collect the solid product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Wash the solid with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.
Dry the resulting white solid under vacuum to obtain 4-aminopiperidine-1-sulfonamide hydrochloride.
Application in Drug Design: A Case Study in Carbonic Anhydrase Inhibition
The 4-aminopiperidine-1-sulfonamide scaffold is an excellent starting point for the design of inhibitors for various enzymes, including carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer. The primary sulfonamide moiety is a well-established zinc-binding group for CA inhibitors.[9]
Hypothetical Drug Design Workflow
Caption: Drug design workflow for CA inhibitors.
In a hypothetical drug discovery campaign, the primary amine of 4-aminopiperidine-1-sulfonamide hydrochloride would be derivatized to generate a library of compounds. For instance, acylation with various carboxylic acids or reductive amination with a range of aldehydes and ketones would introduce diverse substituents. These substituents would be designed to interact with the amino acid residues in the active site of the target CA isoform, thereby enhancing potency and selectivity.
The primary sulfonamide would act as the anchor, coordinating to the zinc ion in the active site. The derivatized C4-amino moiety would then project into the active site cavity, allowing for the exploration of interactions with key residues. For example, in the design of inhibitors targeting the tumor-associated CA IX, substituents that can form favorable interactions with the unique residues in its active site would be prioritized to achieve selectivity over the ubiquitous CA I and II isoforms.
Conclusion
4-Aminopiperidine-1-sulfonamide hydrochloride represents a strategically valuable and versatile scaffold for modern drug discovery. Its combination of a rigid piperidine core, a functionalizable primary amine, and a potent sulfonamide moiety provides a solid foundation for the design of high-affinity ligands for a variety of biological targets. The synthetic protocols outlined herein offer a practical guide for the preparation and utilization of this important building block. Through systematic derivatization and iterative design, researchers can leverage the unique attributes of this scaffold to develop novel and effective therapeutics for a range of unmet medical needs.
References
CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
CN107805218B - Method for preparing 4-Boc-aminopiperidine.
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - ResearchGate. [Link]
Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - NIH. [Link]
Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Aminopiperidine Derivatives as Versatile Enzyme Inhibitors
Executive Summary & Mechanistic Rationale
The 4-aminopiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile pharmacophore for enzyme inhibition. Its utility stems from its unique conformational properties: the piperidine ring provides a semi-rigid lipophilic core, while the 4-amino group and the secondary nitrogen offer distinct vectors for functionalization.
In enzyme inhibition, this scaffold typically operates via two primary modes:
Cationic Interaction (Reversible): The piperidine nitrogen, often protonated at physiological pH, mimics the quaternary ammonium of acetylcholine (ACh) or basic residues in peptide substrates, targeting anionic pockets (e.g., in Acetylcholinesterase).
Directed Hydrogen Bonding/Covalent Trapping: The 4-amino substituent can be derivatized to position H-bond donors/acceptors or electrophilic warheads (e.g., acrylamides) precisely within a catalytic triad (e.g., in Proteases or Kinases).
This guide details the application of these derivatives in two high-value contexts: Neurotherapeutics (AChE Inhibition) and Antiviral Drug Discovery (Protease Inhibition) .
Structural Biology & SAR Visualization
To rationally design inhibitors, one must understand the Structure-Activity Relationship (SAR) of the core scaffold.
Application A: Reversible Inhibition of Acetylcholinesterase (AChE)
Context: Alzheimer’s Disease therapeutics.
Mechanism: The protonated piperidine nitrogen binds to the Catalytic Anionic Site (CAS) or Peripheral Anionic Site (PAS) of AChE, blocking acetylcholine hydrolysis.
Protocol 1: Modified Ellman’s Assay for IC50 Determination
Objective: Quantify the inhibitory potency (IC50) of a 4-aminopiperidine derivative (e.g., N-benzyl-4-acetamide analog) against human AChE.
Critical Step: Incubate at 25°C for 15 minutes . This allows the inhibitor to access the deep gorge of the AChE active site before substrate competition begins.
Reaction Initiation:
Add 10 µL of DTNB/ATCh mix (prepared fresh).
Kinetic Readout:
Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
Data Analysis:
Calculate the initial velocity (
) from the linear portion of the slope.
Plot % Inhibition vs. Log[Inhibitor].
Fit data to the non-linear regression equation (4-parameter logistic) to determine IC50.
Self-Validation Check:
Z-Factor: Must be > 0.5 for the assay to be considered robust.
Reference Standard: Run Donepezil as a positive control (Expected IC50
5-10 nM). If Donepezil deviates >2-fold, discard the run.
Application B: Covalent Inhibition of Viral Proteases (SARS-CoV-2 PLpro)[1]
Context: Antiviral development.
Mechanism: 4-aminopiperidine acts as a linker, positioning a "warhead" (e.g., vinyl sulfone or nitrile) to covalently modify the catalytic Cysteine (Cys111) of the Papain-like protease (PLpro).
Protocol 2: Fluorescence Resonance Energy Transfer (FRET) Kinetic Assay
Objective: Determine
for covalent inhibitors. This parameter is superior to IC50 for time-dependent inhibitors.
Reagents:
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 1 mM DTT. (Note: DTT concentration must be minimized if the inhibitor reacts with thiols, but some reducing agent is needed to keep the protease active. 1 mM is a standard compromise.)
Substrate: Ubiquitin-AMC (Ub-AMC) or peptide-AMC (
approx. 5-10 µM).
Enzyme: SARS-CoV-2 PLpro (5 nM final).
Step-by-Step Workflow:
Enzyme Activation:
Dilute PLpro in Assay Buffer and equilibrate at 25°C for 10 mins.
Inhibitor Addition:
Add inhibitor at varying concentrations (e.g., 5x, 10x, 20x [Enzyme]).
Observation: For covalent inhibitors, the product formation curves will be curvilinear (bending over time as enzyme dies).
Kinetic Calculation (
):
Fit the progress curves to the equation:
to obtain the observed rate constant () for each inhibitor concentration.
Plot
vs. [Inhibitor].
Fit to the hyperbolic equation:
.
Data Summary & Troubleshooting
Table 1: Comparative Analysis of Assay Parameters
Parameter
AChE Assay (Ellman's)
Protease Assay (FRET)
Primary Readout
Absorbance (412 nm)
Fluorescence (Ex360/Em460)
Inhibition Type
Competitive / Mixed
Irreversible / Covalent
Key Metric
IC50 (nM)
(Ms)
Critical Control
Donepezil
GRL-0617 or similar
Common Artifact
Thiol-reactive compounds (false positives)
Inner filter effect (fluorescence quenching)
Troubleshooting Guide:
Problem: High background absorbance in Ellman's assay.
Cause: Spontaneous hydrolysis of substrate or oxidized DTNB.
Solution: Prepare DTNB/ATCh fresh; ensure buffer pH is not >8.0.
Problem: Non-linear
plot in Protease assay.
Cause: Inhibitor instability or solubility limit reached.
Solution: Check inhibitor stability in buffer by LC-MS; add 0.01% Triton X-100 to prevent colloidal aggregation.
References
Sugimoto, H., et al. (1992). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Journal of Medicinal Chemistry. Link
Shen, Z., et al. (2022). "Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease." MDPI Molecules. Link
Fedeles, B.I., et al. (2018). "Piperidine-4-carboxamides Target DNA Gyrase in Mycobacterium abscessus." Antimicrobial Agents and Chemotherapy.[1][2] Link
Hunt, J.A., et al. (2003).[3] "p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones."[3] Bioorganic & Medicinal Chemistry Letters. Link
"4-aminopiperidine-1-sulfonamide hydrochloride as a building block for bioactive molecules"
This guide details the technical application of 4-aminopiperidine-1-sulfonamide hydrochloride (4-APS·HCl) as a strategic building block in medicinal chemistry. Application Note: 4-Aminopiperidine-1-sulfonamide HCl in Dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical application of 4-aminopiperidine-1-sulfonamide hydrochloride (4-APS·HCl) as a strategic building block in medicinal chemistry.
Application Note: 4-Aminopiperidine-1-sulfonamide HCl in Drug Discovery
Executive Summary
4-aminopiperidine-1-sulfonamide hydrochloride is a bifunctional "privileged scaffold" that bridges two critical domains of medicinal chemistry: Zinc-Binding Groups (ZBGs) and Diversity-Oriented Synthesis (DOS) .
Unlike traditional benzene sulfonamides (e.g., sulfanilamide), this alicyclic scaffold offers increased
character (Fsp3), improving solubility and metabolic stability. Its primary utility lies in the synthesis of Carbonic Anhydrase (CA) Inhibitors , where the sulfonamide moiety () acts as the ZBG, and the 4-amino group () serves as a vector for extending molecular interactions into the enzyme's hydrophobic pocket.
The molecule possesses two nitrogen centers with distinct electronic environments. Understanding this duality is critical for chemoselective functionalization.
Figure 1: Reactivity map highlighting the orthogonal nature of the two nitrogen functionalities.
The primary application of 4-APS is the development of isoform-selective CAIs (targeting CA IX/XII for cancer or CA II for glaucoma).
Mechanism of Action:
Anchoring: The
coordinates the ion in the CA active site.
Extension: The piperidine ring acts as a rigid linker, positioning the C4-amino group towards the "selective pocket."
Interaction: Derivatization of the amine (via amide/urea linkages) allows the introduction of "tails" that interact with specific hydrophobic or hydrophilic residues, conferring selectivity.
Experimental Protocols
Protocol A: In Situ Neutralization (Free-Basing)
Rationale: The HCl salt protonates the C4-amine (
), rendering it non-nucleophilic. It must be neutralized in situ to react with electrophiles. Isolation of the free base is possible but often unnecessary and risks stability issues.
Dissolve 4-APS·HCl in anhydrous DMF (0.1 M concentration).
Add DIPEA slowly at room temperature.
Stir for 10–15 minutes. The solution may become slightly cloudy as amine salts form, but the free amine is now available in solution.
Note: Avoid using inorganic bases (e.g.,
) in non-polar solvents as solubility will be poor.
Protocol B: Diversity-Oriented Amide Coupling
Objective: To attach a hydrophobic "tail" (R-COOH) to the scaffold to probe the CA active site.
Reagents:
Carboxylic Acid (R-COOH) (1.1 equiv)
HATU (1.1 equiv)
DIPEA (3.0 equiv)
4-APS·HCl (1.0 equiv)
Solvent: DMF
Step-by-Step Methodology:
Activation: In a reaction vial, combine the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.
Add DIPEA (1.5 equiv) and stir for 5 minutes to form the active ester.
Coupling: In a separate vial, dissolve 4-APS·HCl (1.0 equiv) in DMF and add the remaining DIPEA (1.5 equiv) (See Protocol A).
Transfer the activated acid solution to the amine solution.
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.
Target Mass: Look for
.
Workup: Dilute with EtOAc. Wash with sat.
(removes acid), water, and brine.
Caution: Do not use strong acid washes (1M HCl) during workup, as the sulfonamide might precipitate or the product might be protonated if it contains basic heterocycles.
signals and the appearance of a doublet amide (~8.0 ppm) confirms coupling. The sulfonamide usually appears as a broad singlet around 7.0 ppm and should remain intact.
Protocol C: Reductive Amination
Objective: To create secondary amine derivatives which often show improved metabolic stability compared to amides.
Reagents:
Aldehyde (R-CHO) (1.0 equiv)
Sodium Triacetoxyborohydride (
) (1.5 equiv)
Acetic Acid (catalytic, 1-2 drops)
Solvent: DCE (1,2-Dichloroethane) or DCM.
Procedure:
Suspend 4-APS·HCl in DCE. Add DIPEA (1.0 equiv) to neutralize.
Add the Aldehyde (1.0 equiv) and Acetic Acid. Stir for 30 minutes to form the imine.
Add
(1.5 equiv) in one portion.
Stir overnight at Room Temperature.
Quench: Add sat.
solution. Stir vigorously for 15 minutes.
Extract with DCM.
Workflow Visualization
The following diagram illustrates the logical flow from the raw building block to a functional Carbonic Anhydrase Inhibitor.
Figure 2: Synthetic workflow for converting 4-APS·HCl into bioactive ligands.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(6), 767-792. Link (Context: General sulfonamide/sulfamate chemistry).
PubChem Compound Summary. (2023). 4-amino-1-piperidinesulfonamide. National Center for Biotechnology Information. Link
Application
"development of antibacterial agents from piperidine sulfonamides"
Application Note: Development of Antibacterial Agents from Piperidine Sulfonamides Executive Summary & Scientific Rationale The rapid emergence of multidrug-resistant (MDR) bacterial strains, particularly ESKAPE pathogen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Development of Antibacterial Agents from Piperidine Sulfonamides
Executive Summary & Scientific Rationale
The rapid emergence of multidrug-resistant (MDR) bacterial strains, particularly ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species), necessitates the development of novel chemotypes.
Piperidine sulfonamides represent a "privileged scaffold" in medicinal chemistry. This hybrid class synergizes two distinct bioactive mechanisms:
The Sulfonamide Moiety: A classical antimetabolite that competitively inhibits dihydropteroate synthase (DHPS) , blocking the folate biosynthesis pathway essential for bacterial DNA replication.[1][2][3]
The Piperidine Core: A versatile lipophilic pharmacophore that improves membrane permeability and can be functionalized to target DNA gyrase or disrupt bacterial cell membranes, overcoming resistance mechanisms associated with traditional sulfa drugs.
This guide details a validated workflow for the synthesis, purification, and biological characterization of piperidine-sulfonamide libraries.
Chemical Synthesis: Diversity-Oriented Protocol
Objective: To synthesize a library of N-substituted piperidine sulfonamides via nucleophilic substitution, optimizing for yield and purity.
Synthetic Strategy
The core reaction involves the coupling of a piperidine derivative (amine) with a substituted sulfonyl chloride. We utilize a Convergent Synthesis approach to maximize library diversity.
Core A (Nucleophile): 4-Amino-1-Boc-piperidine (allows for subsequent N1-diversification) or Piperidine-4-carboxylic acid derivatives.
Core B (Electrophile): Aryl/Heteroaryl sulfonyl chlorides.
Detailed Protocol: Sulfonylation of Piperidine Amines
Reagents:
4-Amino-1-Boc-piperidine (1.0 equiv)
Substituted Sulfonyl Chloride (1.1 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Preparation: In a round-bottom flask purged with nitrogen, dissolve 4-Amino-1-Boc-piperidine (5 mmol) in anhydrous DCM (20 mL).
Base Addition: Add TEA (10 mmol) dropwise at 0°C. Stir for 10 minutes to ensure homogeneity.
Coupling: Dissolve the specific sulfonyl chloride (5.5 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture at 0°C over 15 minutes.
Critical Control Point: Maintain temperature <5°C to prevent bis-sulfonylation side products.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 6:4).
Work-up:
Quench with water (20 mL).
Extract with DCM (3 x 20 mL).
Wash combined organic layers with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient elution).
Yield Expectation: 75–90% depending on steric hindrance of the sulfonyl chloride.
Visualization: Synthetic Workflow
Caption: Figure 1. Convergent synthetic pathway for generating diverse piperidine sulfonamide libraries.
We utilize the Resazurin Microtiter Assay (REMA) . Resazurin (Alamar Blue) is a redox indicator that turns fluorescent pink in response to metabolic activity of living bacteria, providing a more sensitive endpoint than visual turbidity.
Protocol:
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to
CFU/mL (0.5 McFarland standard diluted 1:100).
Plate Setup: In a 96-well plate, dispense 100 µL of Mueller-Hinton Broth (MHB).
Compound Dilution: Perform serial 2-fold dilutions of the test compound (Start: 100 µg/mL
0.19 µg/mL). Include Ciprofloxacin or Sulfamethoxazole as positive controls.
Inoculation: Add 100 µL of bacterial suspension to each well.
Incubation: Incubate at 37°C for 18–24 hours.
Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.
Blue = No Growth (Inhibition).
Pink = Growth.
MIC = Lowest concentration preventing the color change (Blue).
Secondary Screen: Time-Kill Kinetics
To distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.
Inoculate broth with bacteria (
CFU/mL) containing the drug at MIC.
Aliquot samples at 0, 2, 4, 8, and 24 hours.
Plate serial dilutions on agar and count colonies.
Based on recent literature (see References), the following modifications modulate activity:
Structural Zone
Modification
Effect on Activity
Sulfonamide Nitrogen
Electron-withdrawing groups (e.g., heteroaromatics)
Increases acidity (pKa ~6-7), mimicking PABA more effectively for DHPS binding.
Piperidine Ring
C4-Substitution with bulky lipophilic groups
Enhances membrane permeability; may shift mechanism to membrane disruption.
Linker
Short alkyl/amide linkers
Maintains rigid geometry required for enzyme active site fitting.
Mechanistic Validation
To confirm the target, perform Molecular Docking against:
Dihydropteroate Synthase (DHPS): The classical sulfonamide target.[3][4] Look for H-bonds with Ser/Asp residues in the PABA binding pocket.
DNA Gyrase (GyrB): Piperidine derivatives often show cross-activity here.
Membrane Integrity: If MIC is low but DHPS inhibition is weak, perform a Propidium Iodide uptake assay to check for membrane permeabilization.
References
Jagtap, S., & Kaswan, P. (2025).[5] Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.[5] Asian Journal of Chemistry, 37, 1315-1321.[5] Link
Patel, K., et al. (2025).[6] Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. Link
Zhang, Y., et al. (2023).[1][4][7] Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.[1][4] International Journal of Molecular Sciences, 24(6), 5550. Link
Ezabadi, I. R., et al. (2008). Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Bioorganic & Medicinal Chemistry, 16(3), 1150–1161. Link
Clinical and Laboratory Standards Institute (CLSI). (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. Link
Application Note: Preclinical Evaluation of 4-Aminopiperidine Derivatives as Novel Antifungal Agents
[1] Introduction & Scientific Rationale The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel pharmacoph...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Scientific Rationale
The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel pharmacophores. The 4-aminopiperidine scaffold has emerged as a high-value target due to its structural versatility and proven ability to disrupt fungal sterol biosynthesis at sites distinct from the C14
-demethylation step targeted by azoles.
Research indicates that N-substituted 4-aminopiperidines often act as dual inhibitors of
-reductase (ERG24) and -isomerase (ERG2) .[1] By mimicking high-energy carbocationic intermediates in the ergosterol pathway, these derivatives can bypass resistance mechanisms caused by ERG11 mutations (the target of fluconazole).
This guide outlines a standardized, self-validating workflow for evaluating these derivatives, moving from primary susceptibility screening to mechanistic validation and cytotoxicity profiling.[1]
Chemical Context: The Scaffold
Note: Understanding the synthesis aids in troubleshooting solubility issues during testing.
The primary synthesis route for these derivatives typically involves the reductive amination of N-substituted 4-piperidones with various amines.[2]
Solubility Characteristic: These compounds are generally lipophilic amines.
Handling: Stock solutions should be prepared in 100% DMSO. Acidification (formation of HCl salts) improves water solubility but may alter cell permeability in non-buffered media; therefore, testing in strongly buffered media (MOPS) is critical to maintain the neutral, membrane-permeable free base form.[1]
Protocol 1: In Vitro Susceptibility Testing (MIC)
Standard: CLSI M27-A4 (Yeasts) / M38-A3 (Filamentous Fungi)
Objective: Determine the Minimum Inhibitory Concentration (MIC) that inhibits 50% or 90% of fungal growth.[1]
Reagents & Media[2]
RPMI 1640 Medium: Must be supplemented with L-glutamine but without bicarbonate.[3]
Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0.
Expert Insight: MOPS is non-negotiable. 4-aminopiperidines are ionizable. pH fluctuations in unbuffered media will alter the protonation state of the piperidine nitrogen, drastically skewing potency data.
Dilute 1:50 into RPMI/MOPS medium to create 2x working stocks (Final DMSO concentration will be 1% in the assay, which is non-toxic to fungi).
Inoculum Standardization (The "Inoculum Effect"):
Yeast: Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate.[1] Suspend in saline to 0.5 McFarland standard (
CFU/mL).
Dilute this suspension 1:1000 in RPMI/MOPS to achieve final assay density of 0.5-2.5
CFU/mL .
Why: Higher densities deplete the drug before it can act, artificially raising MICs (the "inoculum effect").[1]
Plate Setup:
Use sterile, U-bottom 96-well microtiter plates.
Add 100 µL of 2x Drug Solution.
Add 100 µL of Standardized Inoculum.
Controls:
Growth Control:[1] Media + Inoculum + 1% DMSO (No drug).[1]
Sterility Control: Media only.
Positive Control:[1] Fluconazole or Amphotericin B.
Incubation & Readout:
Incubate at 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).[1]
Visual Score: The MIC is the lowest concentration showing prominent growth inhibition (optically clear) compared to the growth control.
Protocol 2: Mechanism of Action (Sterol Quantitation)
Method: UV Spectrophotometry of Non-Saponifiable Lipids
Objective: Confirm inhibition of the ergosterol pathway. 4-aminopiperidines targeting ERG24/ERG2 will cause a decrease in ergosterol and accumulation of "aberrant" sterols (e.g., ignosterol).[1]
Methodology
Culture: Grow C. albicans (100 mL) in Sabouraud Dextrose Broth (SDB) with sub-lethal drug concentration (MIC/2) for 16 hours. Include a drug-free control.
Harvest: Centrifuge (3000 x g, 5 min), wash cells with distilled water. Record wet weight.
Saponification (Critical Step):
Resuspend pellet in 3 mL of 25% Alcoholic KOH (25g KOH in 35mL sterile water + 65mL Ethanol).
Vortex and incubate at 85°C for 1 hour.
Expert Insight: This lyses the cell wall and hydrolyzes sterol esters into free sterols, ensuring total sterol recovery.
Extraction:
Add 1 mL sterile water and 3 mL n-Heptane .
Vortex vigorously for 3 minutes.
Allow layers to separate. Transfer the upper heptane layer (containing sterols) to a fresh glass tube.[1]
Analysis:
Scan the heptane extract in a UV-Vis spectrophotometer between 230 nm and 300 nm .
Data Interpretation[2][4][5][6]
Ergosterol Signature: A characteristic four-peak curve with maxima at approximately 262, 271, 281.5 , and 293 nm.[1]
24(28)-Dehydroergosterol (DHE) Signature: Intense absorption near 230 nm with a flat profile in the 280 nm region.[1]
Result: A flattening of the 281.5 nm peak combined with increased absorbance at 230 nm indicates blockade of late-stage ergosterol synthesis (typical of piperidine derivatives).
Hata, M., et al. (2010).[1] "In Vitro and in Vivo Antifungal Activities of Aminopiperidine Derivatives, Novel Ergosterol Synthesis Inhibitors." Biological and Pharmaceutical Bulletin.
Arthington-Skaggs, B. A., et al. (1999).[1] "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans." Journal of Clinical Microbiology.
Mosmann, T. (1983).[1] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
Application Note & Protocol: Streamlined One-Pot Synthesis of 4-Anilinopiperidine Derivatives via Reductive Amination
Abstract The 4-anilinopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably the potent analgesic fentanyl and its analogues.[1] Traditi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 4-anilinopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably the potent analgesic fentanyl and its analogues.[1] Traditional multi-step syntheses of these derivatives can be time-consuming and inefficient. This document details a robust, one-pot methodology for the synthesis of 4-anilinopiperidine derivatives, centered on the direct reductive amination of N-protected 4-piperidones with substituted anilines. By leveraging the chemoselectivity of sodium triacetoxyborohydride (STAB), this protocol offers high yields, operational simplicity, and broad substrate scope, making it an invaluable tool for researchers in drug discovery and process development.
Introduction: The Significance of the 4-Anilinopiperidine Core
The 4-anilinopiperidine moiety is a cornerstone in the design of centrally active pharmaceuticals. Its structural rigidity and the specific orientation of the aniline ring relative to the piperidine nitrogen are crucial for binding to a variety of biological targets. Beyond its well-known role in opioid receptor agonists, this scaffold is being explored for its potential in treating a range of other conditions.[2]
Historically, the synthesis of these compounds involved discrete steps of imine formation followed by reduction, often requiring the isolation of unstable intermediates.[3] The development of one-pot procedures, where sequential reactions are carried out in a single reaction vessel, has revolutionized this process.[4] These methods improve efficiency by reducing handling losses, saving time and resources, and minimizing waste. The key to a successful one-pot reductive amination is the use of a reducing agent that is mild enough not to reduce the starting ketone, yet potent enough to readily reduce the in situ-formed iminium ion intermediate.
General Reaction Scheme & Mechanism
The one-pot synthesis of a 4-anilinopiperidine derivative proceeds via a tandem condensation/reduction pathway. An N-protected 4-piperidone reacts with an aniline derivative, typically under mild acidic catalysis, to form a transient iminium ion. This electrophilic intermediate is then immediately reduced by a hydride source present in the same pot to yield the final product.
Caption: A generalized schematic of the one-pot synthesis.
The reaction is most commonly performed with sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent of choice for reductive aminations.[5][6] Its popularity stems from several key advantages:
Chemoselectivity: It is a mild reducing agent that readily reduces iminium ions but is too sterically hindered and electronically deactivated to reduce most ketones, preventing premature reduction of the starting material.
Acid Tolerance: It is stable and effective under the mildly acidic conditions required to catalyze imine formation.[7]
Convenience: It is a stable, commercially available solid that is easy to handle.[7]
The mechanism involves the initial acid-catalyzed addition of the aniline to the ketone, forming a carbinolamine intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. The hydride from NaBH(OAc)₃ is then delivered to the electrophilic carbon of the iminium ion to furnish the final tertiary amine product.
Caption: Key steps in the reductive amination mechanism.
Comparative Analysis of Methodologies
While various conditions can achieve this transformation, the choice of solvent, acid catalyst, and temperature can significantly impact yield and reaction time. The following table summarizes representative conditions found in the literature for the synthesis of N-Boc-4-anilinopiperidine.
Entry
Reducing Agent
Solvent
Catalyst
Temp. (°C)
Time (h)
Yield (%)
Reference
1
NaBH(OAc)₃
1,2-Dichloroethane
Acetic Acid
RT
12-24
75-96
Abdel-Magid, A. F. et al., J. Org. Chem.1996 , 61, 3849–3862[7]
2
NaBH(OAc)₃
Dichloromethane
None
RT
18
~85
Gassama, A. et al., J. Soc. Ouest-Afr. Chim.2015 , 039, 31-40[8]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (for extraction and chromatography)
Hexanes (for chromatography)
Equipment:
Round-bottom flask with magnetic stir bar
Nitrogen or Argon inlet
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
// Nodes
A [label="1. Reagent Charging\n- Add N-Boc-4-piperidone, Aniline, & DCE to flask\n- Inert with N₂", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2. Reductant Addition\n- Add NaBH(OAc)₃ portion-wise at RT\n- Monitor gas evolution", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="3. Reaction\n- Stir at RT for 12-24h\n- Monitor by TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="4. Aqueous Quench\n- Slowly add sat. NaHCO₃ solution", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="5. Work-up\n- Separate layers\n- Extract aqueous with EtOAc (2x)", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="6. Drying & Concentration\n- Combine organics, wash with brine\n- Dry over MgSO₄, filter\n- Concentrate via rotary evaporation", fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="7. Purification\n- Purify crude oil/solid by\n silica gel chromatography\n (e.g., Hexanes/EtOAc gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="8. Final Product\n- Isolate pure product as a white solid", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (e.g., 5.00 g, 25.1 mmol, 1.0 equiv) and 1,2-dichloroethane (250 mL). Stir to dissolve.
Amine Addition: Add aniline (e.g., 2.40 mL, 26.4 mmol, 1.05 equiv) to the solution via syringe. Stir the mixture for 15-20 minutes at room temperature.
Reductant Addition: Carefully add sodium triacetoxyborohydride (e.g., 7.98 g, 37.7 mmol, 1.5 equiv) to the reaction mixture in portions over 10 minutes. Scientist's Note: The addition can be mildly exothermic and may cause some gas evolution. Portion-wise addition allows for better temperature control.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidone is consumed.
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Stir vigorously for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(phenylamino)piperidine-1-carboxylate as a white solid.
1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier.2. Allow the reaction to run for a longer period (up to 48h).3. For electron-deficient anilines, add 1-2 equivalents of acetic acid to catalyze iminium formation.[7]
Side Product Formation
1. Over-reduction of ketone (unlikely with NaBH(OAc)₃ but possible with NaBH₄).2. Dialkylation of aniline.
1. Ensure you are using NaBH(OAc)₃. If using NaBH₄, ensure conditions are controlled to favor imine formation before reduction.2. Use a stoichiometry close to 1:1 for the aniline and piperidone.
Difficult Purification
Product co-elutes with starting aniline.
Perform an acidic wash (e.g., 1M HCl) during work-up to protonate the excess aniline and the product, pulling them into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the product.
Conclusion
The one-pot reductive amination of N-protected 4-piperidones is a highly efficient and versatile method for accessing the valuable 4-anilinopiperidine scaffold. The use of sodium triacetoxyborohydride provides a mild and chemoselective pathway that avoids the isolation of intermediates and generally results in high yields. This protocol serves as a reliable starting point for researchers and can be adapted for a wide range of substituted anilines, facilitating the rapid generation of compound libraries for drug discovery programs.[2]
References
Dhinakaran, I., Padmini, V., & Bhuvanesh, N. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 127(12), 2201–2209. [Link]
Drug Enforcement Administration. (2022). Designation of 4-Piperidone as a List I Chemical. Regulations.gov. [Link]
Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]
Ciriminna, R., et al. (2023). Reductive Aminations of Aldehydes and Ketones with Sodium Borohydride under Bi-Phasic Conditions Catalyzed by Aquivion-Fe. Catalysts, 13(6), 940. [Link]
Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Opioid Analgesics, 229–318. [Link]
Kumar, S., et al. (2010). A method for the preparation of fentanyl.
Gorlitzer, H. W., & Frankh, G. (2006). Process of making fentanyl intermediates.
Wang, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(14), 4698. [Link]
Malhotra, S., et al. (2009). A Convenient One-Pot Synthesis of Fentanyl. ResearchGate. [Link]
UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. [Link]
Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 955-960. [Link]
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]
Abdel-Magid, A. F., et al. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
Johnson, D. S., et al. (2012). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science, 14(3), 183-192. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Reddit User Discussion. (2023). Reductive amination of piperazine. Reddit. [Link]
Matassini, C., et al. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243-264. [Link]
Wang, X., et al. (2023). Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. Molecules, 28(15), 5752. [Link]
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]
Orduña Mendez, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ResearchGate. [Link]
Application Note: Advanced Reductive Amination Protocols for 4-Piperidone Derivatives
This Application Note is designed for medicinal chemists and process development scientists. It synthesizes industrial best practices with mechanistic rigor to provide a definitive guide on functionalizing 4-piperidone d...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It synthesizes industrial best practices with mechanistic rigor to provide a definitive guide on functionalizing 4-piperidone derivatives via reductive amination.
Executive Summary
The 4-aminopiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous GPCR ligands (e.g., opioids, antipsychotics), antihistamines, and CCR5 antagonists. While conceptually simple, the reductive amination of 4-piperidones presents specific challenges: the basicity of the piperidine nitrogen (if unprotected), steric congestion at the C4 position during hydride attack, and the equilibrium thermodynamics of imine formation.
This guide provides three validated protocols ranging from the general-purpose "Gold Standard" to specialized methods for sterically hindered substrates. It emphasizes the Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide methodologies as the most robust systems for high-throughput and scale-up applications.
Strategic Reagent Selection
Success depends on matching the reducing agent to the substrate's electronic and steric profile.
Reagent
Acronym
Selectivity
Rate
Best Use Case
Sodium Triacetoxyborohydride
STAB / NaBH(OAc)₃
High
Fast
General Purpose. One-pot reactions.[1] Tolerates acid-sensitive groups.[2]
Sodium Cyanoborohydride
NaBH₃CN
High
Slow
Low pH / Difficult Imines. Toxic. Use when imine formation is unfavorable.
Titanium(IV) Isopropoxide + NaBH₄
Ti(OiPr)₄
N/A (Lewis Acid)
Variable
Sterically Hindered Amines. Acts as water scavenger and Lewis acid activator.[3]
Sodium Borohydride
NaBH₄
Low
Very Fast
Two-Step Protocol. Only used if imine is pre-isolated to avoid ketone reduction.
Decision Matrix: Choosing the Right Protocol
The following logic flow dictates the optimal experimental path:
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through an iminium ion intermediate.[1][4]
Imine Formation: The amine attacks the ketone carbonyl. This is an equilibrium process (
) that releases water.
Activation: The imine is protonated (by AcOH) or coordinated (by Lewis acid) to form the iminium species.
Reduction: The hydride donor attacks the C=N bond.
Crucial Detail:STAB is less basic and sterically bulkier than NaBH₄. It reduces the protonated iminium ion much faster than the neutral ketone, allowing for "one-pot" selectivity.[1][4]
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (STAB)
Best for: Primary amines, unhindered secondary amines, and routine library synthesis.
Reagents:
Substrate:
-Boc-4-piperidone (1.0 equiv)
Amine: 1.1 – 1.2 equiv
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Imine Formation: In a dry flask, mix the piperidone and amine. Add Ti(OiPr)₄ carefully (syringe).
Mechanism:[3][5][6][7] Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium to the imine species completely.
Stirring: Stir the viscous mixture (or solution if THF is used) at room temperature for 6–12 hours.
Tip: For extremely hindered substrates, heat to 40–50°C.
Dilution: Dilute the reaction mixture with absolute ethanol or MeOH (approx. 2 mL per mmol substrate).
Reduction: Cool to 0°C. Add NaBH₄ portion-wise. (Caution: Exothermic). Stir for 2 hours while warming to room temperature.
Hydrolysis (Critical Step): Quench by adding water (or 1N NaOH). A heavy white precipitate (TiO₂) will form.
Filtration: Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc or DCM.
Workup: Concentrate the filtrate and purify as usual.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (Ketone remains)
Imine equilibrium unfavorable.
Switch to Protocol B (Ti-mediated) or add molecular sieves (4Å) to Protocol A.
Over-alkylation (Dialkylated amine)
Primary amine is too reactive.
Use a large excess of amine (5–10 equiv) or switch to a reductive amination using a pre-formed imine (Two-step).
Alcohol Byproduct (Piperidinol)
Direct reduction of ketone.
The reducing agent is too strong or pH is too high. Ensure STAB is fresh. Do not use NaBH₄ in one-pot.
Product stuck in aqueous layer
Product is highly polar/basic.
Use "salting out" (saturate aqueous layer with NaCl). Extract with CHCl₃/Isopropanol (3:1).
Case Study: Synthesis of Fentanyl Analogue Precursors
Note: This example demonstrates the chemical utility of the N-Boc-4-piperidone scaffold in constructing 4-anilidopiperidines. It is strictly for legitimate research purposes.
Target:
-Boc-4-(phenylamino)piperidine
Method: Protocol A (STAB)
Outcome: The weak nucleophilicity of aniline often requires the AcOH catalyst. STAB selectively reduces the phenyl-imine without reducing the Boc group or the aromatic ring.
Yield: Typically 85–95% isolated yield.
References
Abdel-Magid, A. F., et al. (1996).[6][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[10] The Journal of Organic Chemistry.
Gassama, A., et al. (2015). "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie.
Application Note: Solid-Phase Synthesis of 4-Aminopiperidine Libraries
The following Application Note and Protocol guide details the solid-phase synthesis of 4-aminopiperidine libraries. Abstract The 4-aminopiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the solid-phase synthesis of 4-aminopiperidine libraries.
Abstract
The 4-aminopiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in numerous GPCR ligands (e.g., fentanyl, astemizole), ion channel blockers, and antiviral agents. This guide provides a robust, modular solid-phase organic synthesis (SPOS) protocol for generating diverse 4-aminopiperidine libraries. We detail a Resin-Capture Strategy utilizing 2-Chlorotrityl Chloride (2-CTC) resin, which allows for the orthogonal functionalization of the C4-amine and the subsequent release of the N1-secondary amine for further solution-phase diversification.
Strategic Analysis & Retrosynthesis
To maximize library diversity while maintaining high purity, we employ a strategy that anchors the piperidine core via the N1-nitrogen to an acid-labile resin. This approach offers three distinct advantages:
Regiocontrol: The N1-attachment ensures that all on-resin chemistry is directed exclusively to the C4-primary amine.
Mild Cleavage: 2-CTC resin allows cleavage under very mild acidic conditions (1% TFA), preserving acid-sensitive protecting groups (e.g., Boc, t-Bu) if retained for downstream applications.
Tracelessness: The cleavage regenerates the secondary amine, providing a "clean" handle for final diversification (N-alkylation or reductive amination) in solution phase.
Synthetic Pathway Visualization
Figure 1: General workflow for the solid-phase synthesis of 4-aminopiperidine derivatives via N1-anchoring.
Detailed Experimental Protocol
Materials & Reagents
Reagent
Grade/Spec
Purpose
2-Chlorotrityl Chloride Resin
1.0–1.6 mmol/g loading
Solid support
4-(Fmoc-amino)piperidine
>98% Purity
Core scaffold
Dichloromethane (DCM)
Anhydrous
Solvent (Swelling/Reaction)
N,N-Dimethylformamide (DMF)
Peptide Grade
Solvent (Coupling)
DIPEA (Diisopropylethylamine)
99%
Base
Piperidine
20% v/v in DMF
Fmoc Deprotection
Methanol (MeOH)
HPLC Grade
Capping/Washing
Acyl Chlorides / Carboxylic Acids
Diverse set
Library building blocks
HATU
Coupling Agent
Amide bond formation
Step 1: Resin Loading (Anchoring)
The secondary amine of the piperidine ring reacts with the trityl chloride linker via an SN1-like mechanism.
Swell Resin: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (fritted syringe). Add 10 mL anhydrous DCM and shake gently for 30 min. Drain.
Prepare Solution: Dissolve 4-(Fmoc-amino)piperidine (1.5 equiv. relative to resin loading) and DIPEA (4.0 equiv.) in anhydrous DCM (10 mL).
Note: Use DCM, not DMF, for loading 2-CTC resin to maximize the "trityl cation" stability and substitution efficiency.
Coupling: Add the solution to the swollen resin. Shake at room temperature for 2 hours.
Capping: Add 1 mL of MeOH to the reaction mixture (active species quenching) and shake for 15 min.
Ureas: React with Isocyanates (3.0 equiv.) in DCM.
Sulfonamides: React with Sulfonyl Chlorides (3.0 equiv.) + DIPEA in DCM.[1]
Step 4: Cleavage
Releasing the construct from the solid support.
Wash: Ensure resin is washed thoroughly with DCM (5x) to remove all traces of DMF (DMF can interfere with evaporation).
Cleavage Cocktail: Prepare 1% Trifluoroacetic Acid (TFA) in DCM.
Reaction: Treat resin with cleavage cocktail (10 mL) for 2 min. Filter solution into a flask containing 1 mL of 10% pyridine in MeOH (to neutralize TFA immediately and prevent degradation).
Repeat: Repeat cleavage 3–4 times.
Work-up: Concentrate the combined filtrates under reduced pressure. The residue contains the mono-functionalized 4-aminopiperidine salt.
Quality Control & Troubleshooting
In-Process Controls (IPC)
Kaiser Test (Ninhydrin): Mandatory after Fmoc deprotection (Step 2) and after C4-acylation (Step 3).
Chloranil Test: Use if checking for the presence of the secondary amine (N1) before loading (though rarely needed if starting materials are QC'd).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Loading Yield
Moisture in resin/DCM
Dry resin in vacuo; use freshly distilled DCM.
Incomplete Acylation
Aggregation of peptide chain
Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or heat to 40°C.
Racemization
Over-activation with HATU
Reduce base concentration; switch to DIC/Oxyma.
Premature Cleavage
High acid concentration
Ensure TFA concentration is strictly 1%; limit exposure time.
Advanced Visualization: Reaction Mechanism
The following diagram illustrates the chemical transformation at the molecular level during the loading and cleavage steps.
Figure 2: Chemical transformation sequence for the 2-CTC resin strategy.
References
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides by Reductive Amination.
Source: ACS Combinatorial Science (2015).[4]
Context: Establishes protocols for reductive amination on solid support, relevant for N-alkylation strategies.
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
Source: Journal of Medicinal Chemistry (2021).[5]
Context: Validates the 4-aminopiperidine moiety as a privileged scaffold for antiviral drug discovery.
Practical Protocols for Solid-Phase Peptide Synthesis.
Source: Methods in Molecular Biology / PMC (2022).
Context: Provides foundational standards for Fmoc chemistry, Kaiser testing, and resin handling used in this protocol.
Privileged Scaffolds in Medicinal Chemistry: An Introduction.
Source: LASSBIO / UFRJ.
Context: Defines the concept of privileged structures and the importance of the piperidine core in drug design.
Application Notes & Protocols: Investigating the Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s
Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a comprehensive guide to understanding and experimentally evaluating the metabolism of drugs containing the 4-amino...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to understanding and experimentally evaluating the metabolism of drugs containing the 4-aminopiperidine moiety by cytochrome P450 (CYP) enzymes. It offers both foundational knowledge and detailed, field-proven protocols for in vitro assessment, empowering researchers to generate robust and reliable data for drug discovery and development programs.
Introduction: The Significance of the 4-Aminopiperidine Scaffold and its Metabolic Fate
The 4-aminopiperidine core is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of therapeutic agents across various disease areas.[1][2][3] Its synthetic tractability and ability to confer desirable physicochemical properties have made it a popular building block for drug candidates. However, like all xenobiotics, drugs containing this moiety are subject to metabolic transformation, primarily by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[4][5][6]
Understanding the metabolic fate of 4-aminopiperidine-containing drugs is critical for several reasons:
Pharmacokinetics and Dosing: The rate and extent of metabolism directly influence a drug's half-life, bioavailability, and ultimately, the dosing regimen required to achieve therapeutic concentrations.
Drug-Drug Interactions (DDIs): Co-administration of drugs that inhibit or induce the same CYP enzymes can lead to altered plasma concentrations, potentially resulting in toxicity or loss of efficacy.[7]
Metabolite Activity and Safety: Metabolites can be pharmacologically active, inactive, or even toxic. A thorough metabolic profile is essential for a comprehensive safety assessment.
This guide will focus on the predominant metabolic pathways for this drug class and provide detailed protocols for their investigation using standard in vitro systems.
Key Metabolic Pathways and Cytochrome P450 Isoforms
The Predominance of N-Dealkylation
For drugs containing the 4-aminopiperidine moiety, the most common and significant metabolic transformation is N-dealkylation .[8][9] This reaction involves the removal of an alkyl group attached to one of the nitrogen atoms of the piperidine ring. This process is initiated by the oxidation of the α-carbon of the alkyl group by a CYP enzyme.
The Major Player: CYP3A4
Extensive research has identified CYP3A4 as the primary enzyme responsible for the N-dealkylation of a wide range of 4-aminopiperidine drugs.[8][9][10] CYP3A4 is the most abundant CYP isoform in the human liver and is involved in the metabolism of over 50% of clinically used drugs.[10]
The interaction between 4-aminopiperidine-containing substrates and CYP3A4 is often facilitated by a key hydrogen bond between the 4-amino group of the drug and the serine-119 residue within the enzyme's active site.[8][9] This interaction helps to orient the substrate in a favorable position for the metabolic reaction to occur.
Other Contributing CYP Isoforms
While CYP3A4 is the major contributor, other CYP isoforms can also be involved in the metabolism of 4-aminopiperidine drugs. CYP2D6 , for instance, has been shown to contribute significantly to the metabolism of certain drugs in this class.[8][9] However, it is important to note that CYP2D6 may catalyze different metabolic reactions, such as aromatic hydroxylation, rather than N-dealkylation.[8][9] Therefore, a comprehensive phenotyping study is crucial to identify all contributing enzymes.
The following table summarizes the key CYP isoforms and their roles in the metabolism of 4-aminopiperidine drugs:
Subject to significant genetic polymorphism, leading to variations in metabolic capacity among individuals.
Other CYPs
Minor or drug-specific contributions.
Varies by specific drug structure.
Should be investigated in comprehensive reaction phenotyping studies.
Visualizing the Metabolic Pathway
The following diagram illustrates the general metabolic pathway of N-dealkylation for a generic 4-aminopiperidine-containing drug, highlighting the central role of CYP3A4.
Caption: N-dealkylation of a 4-aminopiperidine drug by CYP3A4.
Experimental Protocols for In Vitro Metabolism Studies
The following protocols provide a robust framework for characterizing the CYP-mediated metabolism of 4-aminopiperidine drugs.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLMs)
Objective: To determine the intrinsic clearance (CLint) of a 4-aminopiperidine drug in HLMs, providing an initial assessment of its metabolic lability.
Materials:
Test compound (4-aminopiperidine drug)
Pooled Human Liver Microsomes (HLMs)
0.1 M Phosphate Buffer (pH 7.4)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution[11]
Positive control compound with known metabolic stability (e.g., testosterone for CYP3A4)
Acetonitrile or other suitable organic solvent for reaction termination
Application Note: The Strategic Use of 4-amino-1-Boc-piperidine in Modern Peptide Synthesis
Abstract This guide provides an in-depth exploration of 4-amino-1-(tert-butoxycarbonyl)-piperidine (4-amino-1-Boc-piperidine), a versatile bifunctional building block that has become indispensable in peptide chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth exploration of 4-amino-1-(tert-butoxycarbonyl)-piperidine (4-amino-1-Boc-piperidine), a versatile bifunctional building block that has become indispensable in peptide chemistry and drug discovery. Its unique structure, featuring a primary amine for peptide chain elongation and a Boc-protected secondary amine for subsequent orthogonal modification, enables the synthesis of complex peptide architectures. We will detail its role in creating conformationally constrained peptides, peptidomimetics, and molecular scaffolds, providing field-proven protocols and explaining the causality behind key experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent to enhance the therapeutic potential of peptide-based molecules.
Introduction: The Rationale for Piperidine Scaffolds in Peptide Design
The therapeutic potential of native peptides is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to non-specific binding. The incorporation of non-natural amino acids and scaffolds is a cornerstone of modern medicinal chemistry aimed at overcoming these limitations. The piperidine ring, a saturated six-membered heterocycle, is a highly privileged scaffold in drug design, present in a wide array of clinically approved drugs.[1]
The strategic integration of a 4-amino-piperidine moiety into a peptide backbone, using 4-amino-1-Boc-piperidine, offers several distinct advantages:
Conformational Constraint: The rigid ring structure reduces the peptide's conformational freedom. This pre-organization can lock the peptide into a bioactive conformation, enhancing binding affinity and selectivity for its target.
Metabolic Stability: The piperidine backbone is resistant to enzymatic degradation by proteases, significantly increasing the in vivo half-life of the resulting peptidomimetic.[1]
Scaffolding Potential: The bifunctional nature of 4-amino-1-Boc-piperidine allows it to act as a branching point for the synthesis of multi-functional molecules, including branched peptides and combinatorial libraries for drug screening.
Modulation of Physicochemical Properties: The piperidine motif can alter the lipophilicity and hydrogen bonding capacity of a peptide, improving crucial pharmacokinetic (ADME) properties like membrane permeability.[1]
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical, as it is orthogonal to the base-labile Fluorenylmethoxycarbonyl (Fmoc) group used for Nα-protection in standard solid-phase peptide synthesis (SPPS).[2][3] This orthogonality allows for the selective deprotection and modification of the piperidine nitrogen on-resin, opening a vast landscape of synthetic possibilities.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is fundamental to its successful application.
Property
Value
Chemical Formula
C₁₀H₂₀N₂O₂
Molecular Weight
200.28 g/mol
CAS Number
87120-72-7
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMF, DCM, Ethanol
Storage
Store at 2-8°C, protect from moisture
Safety Information
Causes skin irritation and serious eye damage. May cause respiratory irritation.[4]
Scientist's Note: Always handle 4-amino-1-Boc-piperidine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Applications & Methodologies
The utility of 4-amino-1-Boc-piperidine spans from simple backbone modification to the construction of complex molecular architectures. Below, we present the core applications and the logic behind their execution.
Application: Incorporation as an Amino Acid Surrogate in SPPS
The most direct application is the coupling of the 4-amino group into a growing peptide chain on a solid support. This introduces the piperidine ring directly into the peptide backbone. The synthesis follows the standard Fmoc/tBu SPPS strategy, where the primary amine of 4-amino-1-Boc-piperidine is treated as the α-amino group of a standard amino acid.
Caption: Workflow for coupling 4-amino-1-Boc-piperidine in SPPS.
Application: Orthogonal Deprotection and On-Resin Modification
This application leverages the key advantage of the molecule: the orthogonal Boc protecting group. After incorporation into the peptide chain, the resin-bound peptide contains a base-labile N-terminal Fmoc group (if the synthesis is to continue) and an acid-labile Boc group on the piperidine nitrogen. The Boc group can be selectively removed on-resin using mild acid, typically trifluoroacetic acid (TFA), without cleaving the peptide from acid-sensitive resins (like Wang or Rink Amide) or removing acid-labile side-chain protecting groups (like tBu, Trt).[5][6]
This unmasks the secondary amine of the piperidine ring, which can then be used for:
Cyclization: Reaction with the N-terminal amine or a side-chain carboxyl group to form cyclic peptides.
Branching: Acylation with another amino acid to initiate the synthesis of a new peptide chain.
Functionalization: Alkylation or acylation with various moieties (fluorophores, linkers, small molecules) to create sophisticated conjugates.
Caption: Orthogonal protection scheme in SPPS with 4-amino-1-Boc-piperidine.
Experimental Protocols
The following protocols are designed as a robust starting point for researchers. Optimization may be required based on the specific peptide sequence and solid support used.
Protocol 1: Solid-Phase Coupling of 4-amino-1-Boc-piperidine
This protocol describes the incorporation of 4-amino-1-Boc-piperidine onto a resin-bound peptide with a free N-terminal amine, using standard Fmoc-SPPS instrumentation or manual methods.
Materials:
Resin-bound peptide (e.g., on Rink Amide resin, 0.1 mmol scale)
4-amino-1-Boc-piperidine
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
Swell the resin-bound peptide in DMF for 30-60 minutes.
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min treatments).[7][8]
Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x), followed by DMF (3x).
Confirm the presence of a free primary amine using the Kaiser test (should be positive/blue).
Activation & Coupling:
In a separate vessel, dissolve 4-amino-1-Boc-piperidine (3 eq., 0.3 mmol, 60 mg) and HBTU (2.9 eq., 0.29 mmol, 110 mg) in anhydrous DMF (~2 mL).
Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the activation mixture.
Scientist's Note: Using slightly less than a full equivalent of the coupling agent relative to the amine component can prevent the formation of undesired side products. DIPEA is a strong, non-nucleophilic base that facilitates the formation of the active ester intermediate required for coupling.
Allow the mixture to pre-activate for 2-5 minutes.
Reaction:
Add the activated solution to the resin.
Agitate the reaction vessel at room temperature for 2-4 hours.
Scientist's Note: The coupling of this building block can be slower than standard amino acids due to steric hindrance. Extended coupling times are recommended. Reaction progress can be monitored by taking a small sample of resin and performing a Kaiser test. A negative test (yellow beads) indicates complete coupling.
Washing:
Drain the reaction solution.
Wash the resin extensively with DMF (5x), IPA (3x), and DCM (3x) to remove all excess reagents and byproducts.
The resin is now ready for the next step in the synthesis (either another coupling or Boc deprotection).
Protocol 2: On-Resin Selective Boc-Deprotection
This protocol details the removal of the Boc group from the piperidine nitrogen while the peptide remains attached to the resin with its acid-labile side-chain protecting groups intact.
Materials:
Resin from Protocol 1
Deprotection Solution: 25-50% (v/v) TFA in DCM.
Neutralization Solution: 5% (v/v) DIPEA in DMF.
Solvents: DCM, DMF.
Procedure:
Resin Preparation:
Wash the resin with DCM (5x) to ensure it is free of DMF.
Scientist's Note: TFA and DMF are not compatible and can generate heat. A thorough solvent exchange to DCM is crucial for safety and reaction efficiency.
Deprotection Reaction:
Treat the resin with the TFA/DCM solution (e.g., 5 mL for a 0.1 mmol scale).
Agitate for 3 minutes, then drain.
Add a fresh portion of the TFA/DCM solution and agitate for an additional 25-30 minutes.[5][9]
Scientist's Note: A two-step deprotection ensures efficiency. The initial short treatment removes any scavengers from the previous steps, and the longer treatment completes the cleavage of the Boc group. The tert-butyl cations generated during this step are volatile or quenched by the TFA.[6]
Washing and Neutralization:
Drain the deprotection solution.
Wash the resin thoroughly with DCM (5x) to remove residual TFA.
Wash the resin with DMF (3x).
Treat the resin with the 5% DIPEA/DMF solution (2 x 5 min) to neutralize the protonated secondary amine (trifluoroacetate salt).
Scientist's Note: This neutralization step is critical. The free secondary amine is required for any subsequent reaction. Failure to neutralize will result in no reaction in the next step.
Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin now possesses a free secondary amine on the piperidine ring, ready for modification.
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
The Versatility of 1-Boc-4-aminopiperidine-4-carboxylic acid: A Key Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Malde, A., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]
How to remove excess 4-amino piperidine from reaction medium?. ResearchGate. [Link]
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]
Hachmann, J. P., & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry. [Link]
Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. [Link]
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]
Introduction to Peptide Synthesis. PubMed Central. [Link]
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. PubMed Central. [Link]
Piperidine Synthesis. Defense Technical Information Center. [Link]
"application in the synthesis of SMO/ERK dual inhibitors"
Executive Summary & Rationale The Challenge: Targeted therapy against the Hedgehog (Hh) signaling pathway using Smoothened (SMO) inhibitors (e.g., Vismodegib) is a clinical standard for basal cell carcinoma.[1] However,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
The Challenge:
Targeted therapy against the Hedgehog (Hh) signaling pathway using Smoothened (SMO) inhibitors (e.g., Vismodegib) is a clinical standard for basal cell carcinoma.[1] However, acquired resistance is a critical failure mode. A primary mechanism of this resistance is the non-canonical activation of the GLI transcription factors via the RAS/RAF/MEK/ERK (MAPK) pathway. When SMO is blocked, the ERK pathway compensates, maintaining oncogenic transcription.
The Solution:
Dual inhibition of SMO and ERK prevents this "escape route." Rather than co-administering two drugs (which increases pill burden and pharmacokinetic complexity), the synthesis of dual-target small molecules offers a superior pharmacological profile.
Scope of this Guide:
This application note details the rational design and synthetic protocols for 4-aminopiperidine-based dual inhibitors , a scaffold proven to bridge the pharmacophoric requirements of both SMO (hydrophobic pocket binder) and ERK (ATP-mimetic hinge binder).
Mechanistic Basis & Design Strategy
The design relies on Pharmacophore Fusion . We utilize a central linker scaffold (4-aminopiperidine) to display two distinct binding motifs:
The SMO-Binding Motif: Typically a bulky, lipophilic moiety (e.g., substituted benzamide or bi-aryl) that occupies the deep hydrophobic pocket of the SMO transmembrane domain.
The ERK-Binding Motif: A hinge-binding heteroaryl system (e.g., pyrimidine or pyridine derivatives) capable of forming hydrogen bonds with the kinase hinge region (Met108 in ERK2).
Pathway Crosstalk & Intervention Logic
Figure 1: Mechanism of Action. The dual inhibitor simultaneously blocks the primary oncogenic driver (SMO) and the resistance rescue pathway (ERK-mediated GLI activation).
Phase A: Construction of the ERK-Binding Domain (N-1 Functionalization)
Rationale: The piperidine nitrogen is typically functionalized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling to attach the kinase-hinge binding heteroaryl group.
Reaction Setup:
Charge a round-bottom flask with 4-Boc-aminopiperidine (1.0 eq) and the appropriate Heteroaryl Chloride (e.g., 2-chloropyrimidine derivative) (1.1 eq).
Add K₂CO₃ (2.5 eq) as a base.
Dissolve in DMF (5 mL/mmol).
Execution:
Heat to 80°C for 4-6 hours under N₂ atmosphere.
Monitor: TLC (50% EtOAc/Hex) should show consumption of the amine.
Workup:
Dilute with water, extract with EtOAc (3x). Wash organics with brine.
Dry over Na₂SO₄ and concentrate.
Yield Target: >85%.
Phase B: Deprotection & Linker Activation
Deprotection:
Dissolve the intermediate from Phase A in DCM .
Add TFA (20% v/v) dropwise at 0°C. Stir at RT for 2 hours.
Concentrate in vacuo to remove excess TFA.
Free Base Generation:
Redissolve residue in MeOH/DCM. Treat with basic resin (e.g., Amberlyst A-21) or wash with sat. NaHCO₃ to obtain the free amine.
Phase C: Installation of the SMO-Binding Domain (C-4 Amide Coupling)
Rationale: The exocyclic amine at position 4 is coupled to a lipophilic acid (e.g., a substituted benzoyl chloride or carboxylic acid) to create the hydrophobic tail required for SMO pocket occupancy.
Coupling Reaction:
Dissolve the free amine (from Phase B) (1.0 eq) in DCM .
Add SMO-Pharmacophore Carboxylic Acid (1.1 eq).
Add HATU (1.2 eq) and DIPEA (3.0 eq).
Execution:
Stir at Room Temperature for 12 hours.
QC Check: LC-MS should show a single peak corresponding to [M+H]⁺ of the dual inhibitor.
Purification:
Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Lyophilize to obtain the final powder.
Synthesis Logic Diagram
Figure 2: Synthetic route for 4-aminopiperidine based dual inhibitors.
Analytical & Biological Validation Protocols
A. Chemical Validation (QC)
Before biological testing, ensure compound integrity.
¹H NMR (DMSO-d₆): Verify the presence of the piperidine protons (multiplets at ~1.5-3.0 ppm) and the distinct aromatic signals from both the SMO and ERK pharmacophores.
Purity: Must be >95% by HPLC (254 nm).
B. In Vitro Potency Assays (Self-Validating System)
1. SMO Binding Assay (BODIPY-Cyclopamine Displacement)
Objective: Confirm the molecule binds to the SMO heptahelical bundle.
Add ATP (10 µM) and MBP substrate. Incubate 60 min.
Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.
Add Kinase Detection Reagent (converts ADP to light).
Validation: Luminescence is inversely proportional to inhibitor potency.
C. Cellular Efficacy (Resistance Model)
Cell Line:Vismodegib-Resistant Cholangiocarcinoma or BCC cells (e.g., cell lines engineered with constitutively active RAS).
Assay Type
Readout
Success Criteria
GLI Reporter
Luciferase activity driven by GLI-binding site
>50% reduction in signal vs. Vismodegib alone
Western Blot
p-ERK (Thr202/Tyr204) levels
Significant reduction in phosphorylation band intensity
MTS/CCK-8
Cell Viability (IC₅₀)
IC₅₀ < 1 µM in resistant lines
References
Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors.
Source: Bioorganic & Medicinal Chemistry (2022).[1][3][4]
Context: Primary source for the 4-aminopiperidine scaffold and compound I-13.
Vismodegib and the Hedgehog Pathway Inhibitors: A Historical Perspective.
Source: Journal of Drugs in Dermatology (2018).[5][6]
Context: Background on SMO inhibition and clinical resistance.[1][3][7][8]
RAS/MAPK activation drives resistance to Smo inhibition.
Source: Nature Medicine (2015).
Context: Establishes the biological rationale for targeting ERK to overcome SMO resistance.
Advances in ERK1/2 inhibition: a medicinal chemistry perspective.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2025).
Context: Detailed structural requirements for ERK hinge binding.
Application Note: Modular Synthesis and Validation of High-Affinity 4-Aminopiperidine DAT Ligands
Executive Summary The dopamine transporter (DAT) remains a critical therapeutic target for psychostimulant use disorders (e.g., cocaine, methamphetamine) and attention-deficit/hyperactivity disorder (ADHD). While early m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The dopamine transporter (DAT) remains a critical therapeutic target for psychostimulant use disorders (e.g., cocaine, methamphetamine) and attention-deficit/hyperactivity disorder (ADHD). While early medicinal chemistry focused on tropane-based scaffolds (cocaine analogs), the 4-aminopiperidine class has emerged as a superior scaffold due to its metabolic stability and modular synthetic accessibility.
This Application Note provides a rigorous, self-validating protocol for synthesizing GBR 12909-inspired 4-aminopiperidine ligands. Unlike traditional linear syntheses, we present a divergent synthetic strategy that allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Key Technical Advantages[1]
Modular Design: Late-stage functionalization of the exocyclic amine allows for rapid "R-group" scanning.
Self-Validating Steps: Each intermediate possesses distinct spectroscopic signatures (NMR/TLC) defined in the protocol to prevent error propagation.
High-Fidelity Validation: Protocols for
WIN 35,428 binding and DA uptake assays are included to ensure biological relevance.
Chemical Strategy & Pharmacophore Logic
The design logic relies on the "GBR pharmacophore," which requires three distinct domains for high-affinity DAT binding:
Lipophilic Anchor: Typically a bis(4-fluorophenyl)methyl group (benzhydryl system) that occupies the hydrophobic S1 pocket.
Basic Center: A protonatable nitrogen (piperidine) essential for ionic interaction with Asp79 of the DAT.
Distal Aromatic Moiety: Connected via a linker to the 4-amino position, interacting with the extracellular vestibule.
Synthesis Workflow Diagram
Figure 1: Divergent synthesis strategy converting commercial 4-piperidone into a library of DAT ligands.
Detailed Synthetic Protocols
Phase 1: Scaffold Assembly (N-Alkylation)
Objective: Attach the lipophilic "anchor" to the piperidine nitrogen.
Reagents: 4-Piperidone monohydrate hydrochloride, Bis(4-fluorophenyl)methyl chloride (or related benzhydryl halide), Potassium Carbonate (
(30 mmol, 3 equiv). Stir at room temperature for 30 mins to liberate the free base. Causality: Excess base is required to neutralize the HCl salt and scavenge the HCl generated during alkylation.
Alkylation: Add the benzhydryl halide (10 mmol) dropwise.
Reflux: Heat to reflux (
C) for 12–16 hours.
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Partition the residue between EtOAc and water. Wash organic layer with brine, dry over
.
Self-Validating Checkpoint (Intermediate A):
TLC: The starting material (piperidone) stays at the baseline (highly polar); the product moves to
(Hexane/EtOAc 3:1).
NMR: Look for the disappearance of the benzhydryl-CH-Cl signal and the appearance of the N-CH-benzhydryl signal (
ppm). The ketone signal ( ppm in ) must remain intact.
Objective: Convert the ketone to a secondary amine.[1]
Reagents: Intermediate A, Primary Amine (e.g., benzylamine or phenethylamine), Sodium Triacetoxyborohydride (
), Acetic Acid (AcOH), DCE (Dichloroethane).
Protocol:
Imine Formation: Dissolve Intermediate A (5 mmol) and the primary amine (5.5 mmol) in DCE (20 mL). Add AcOH (5 mmol, 1 equiv). Stir for 2 hours. Causality: AcOH catalyzes imine formation by protonating the carbonyl oxygen.
Reduction: Add
(7.5 mmol, 1.5 equiv) in one portion. Stir overnight at RT. Causality: We use triacetoxyborohydride because it is mild and selectively reduces the imine in the presence of the ketone, minimizing alcohol byproducts.
Quench: Quench with saturated
. Extract with DCM.
Self-Validating Checkpoint (Intermediate B):
MS (ESI): Confirm the Mass [M+H]+.
NMR: The diagnostic ketone peak in
NMR (208 ppm) must disappear. A new methine proton signal (CH-NH) appears at ppm.
Phase 3: Library Diversification (Amide Coupling)
Objective: Cap the secondary amine to modulate affinity and selectivity.
Protocol:
Dissolve Intermediate B (0.2 mmol) in DCM.
Add DIPEA (0.4 mmol) and the desired Acid Chloride (0.22 mmol).
Synthesis is futile without rigorous validation. The following assays distinguish high-affinity ligands from non-specific binders.
Assay 1: Radioligand Binding (Affinity)
Ligand:
WIN 35,428 (CFT).[2] This ligand binds to the cocaine recognition site on DAT with high specificity.
Workflow:
Membrane Prep: Rat striatal membranes or HEK-293 cells stably expressing hDAT.
Incubation: Incubate membranes (20
g protein) with 5 nM WIN 35,428 and varying concentrations of the test compound ( to M).
Buffer: Tris-citrate buffer (pH 7.4) containing 120 mM NaCl. Critical: Sodium is required for DAT conformational stability.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).
Data Analysis: Calculate
using the Cheng-Prusoff equation.
Assay 2: Functional Uptake (Efficacy)
Substrate:
Dopamine.
Workflow:
Cell Seeding: Plate hDAT-HEK cells in 24-well plates.
Drug Treatment: Pre-incubate cells with test compound for 10 mins at
C.
Uptake: Add
DA (20 nM final) for 5 mins.
Stop: Wash 3x with ice-cold Krebs-HEPES buffer. Causality: Ice-cold buffer "freezes" the transporter conformational changes, locking the intracellular dopamine inside.
Lysis: Lyse cells with 1% SDS and quantify radioactivity via scintillation counting.
Validation Logic Diagram
Figure 2: Biological screening cascade to identify lead candidates.
Quantitative Data Summary (Expected SAR)
The following table summarizes expected trends based on established SAR for 4-aminopiperidines (e.g., GBR 12909 analogs). Use this to benchmark your results.
Structural Modification
Effect on DAT Affinity ()
Effect on Selectivity (DAT/SERT)
Mechanistic Insight
N-Benzhydryl (Bis-F)
High (< 10 nM)
High
Fluorine atoms increase metabolic stability and hydrophobic interaction in S1 pocket.
N-Benzyl (Unsubstituted)
Moderate (50-200 nM)
Low
Lack of bulk reduces Van der Waals contacts.
4-Amido Linker (Short)
High
Moderate
Rigidifies the connection to the distal aromatic ring.
4-Amino (Secondary)
Moderate
Low
Secondary amines are often less selective than their amide counterparts.
References
Rothman, R. B., et al. (1989). "The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology.
Dutta, A. K., et al. (1996). "Structure-activity relationship studies of novel 4-(2-[bis(4-fluorophenyl)methoxy]ethyl)-1-(3-phenylpropyl)piperazine analogues: synthesis and biological evaluation at the dopamine and serotonin transporter sites." Journal of Medicinal Chemistry.
Newman, A. H., & Kulkarni, S. S. (2002). "Probes for the dopamine transporter: new leads toward a cocaine-abuse medication." Med. Res. Rev.
NIMH Psychoactive Drug Screening Program (PDSP). "Protocol for Radioligand Binding Assays."
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Technical Support Center: Synthesis of 4-Aminopiperidine-1-Sulfonamide Hydrochloride
Executive Summary & Scope This guide addresses the synthesis, yield optimization, and purification of 4-aminopiperidine-1-sulfonamide hydrochloride . This compound is a critical intermediate for various kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This guide addresses the synthesis, yield optimization, and purification of 4-aminopiperidine-1-sulfonamide hydrochloride . This compound is a critical intermediate for various kinase inhibitors and GPCR ligands.[1]
The primary synthetic challenge lies in the regioselectivity of the sulfamoylation and the suppression of the symmetric sulfamide dimer (
). This guide provides a robust, self-validating protocol using 4-(N-Boc-amino)piperidine as the starting material, ensuring the sulfonamide functionality is installed exclusively on the piperidine nitrogen before amine deprotection.[1]
The Synthesis Workflow (Visual)
The following flowchart outlines the optimized "Boc-Route" which avoids the regioselectivity issues inherent in using unprotected 4-aminopiperidine.
The reaction between a secondary amine and sulfamide (
) is an equilibrium process driven by the evolution of ammonia. Failure to manage this equilibrium results in low conversion.[1]
Optimization Data Matrix
Parameter
Standard Condition
Optimized Condition
Reasoning (Causality)
Stoichiometry
1.0 - 1.2 eq Sulfamide
2.5 - 3.0 eq Sulfamide
Excess sulfamide suppresses the formation of the symmetric dimer () by statistically favoring the species.[1]
Solvent
Ethanol or Water
1,4-Dioxane
High boiling point (101°C) allows for faster kinetics; Dioxane is miscible with water for easy workup but dissolves the organic intermediate well.[1]
Temperature
80°C
Reflux (~100-105°C)
High heat is required to drive the evolution of gas, shifting the equilibrium to the right (Le Chatelier's principle).
Concentration
0.5 M
0.2 M - 0.3 M
Lower concentration favors the intermolecular reaction with sulfamide over the bimolecular reaction between two piperidine molecules (dimerization).
Troubleshooting Guide (FAQs)
Q1: My reaction conversion stalled at ~60%. Adding more time didn't help. Why?
Diagnosis: Ammonia saturation or Sulfamide decomposition.
Root Cause: The reaction generates ammonia (
). If the reaction vessel is sealed too tightly or the condenser is too efficient without a vent, dissolved ammonia prevents the forward reaction.
Solution:
Ensure the system is open to an inert gas line (Nitrogen bubbler) to sweep evolved
away.
Spike Test: Add an additional 0.5 eq of fresh Sulfamide. Sulfamide can decompose to sulfuric acid/ammonia traces upon prolonged heating if moisture is present.[1]
Q2: I see a major impurity by LCMS with Mass = [2 x SM + 64]. What is it?
Diagnosis: Symmetric Sulfamide Dimer (
).
Root Cause: Localized high concentration of the amine relative to the sulfamide, or insufficient equivalents of sulfamide.
Solution:
Reverse Addition: If possible, add the amine solution slowly to a refluxing solution of sulfamide.
Increase Equivalents: Ensure at least 2.5 eq of sulfamide is used. The excess sulfamide is water-soluble and easily removed during workup, whereas the dimer is very difficult to separate from the product.[1]
Q3: The final HCl salt is a sticky gum/oil, not a solid.
Diagnosis: Solvent trapping or hygroscopicity.
Root Cause: The sulfonamide group is polar, and the HCl salt is hygroscopic. Traces of dioxane or water can prevent crystallization.
Solution:
Trituration: Decant the supernatant. Add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) and scratch the flask vigorously with a spatula.[1] Sonicate for 10 minutes.
Azeotrope: Dissolve the gum in a small amount of methanol, strip it down, then co-evaporate with toluene twice to remove trace water/dioxane.
Detailed Experimental Protocol
Step 1: Synthesis of 1-sulfamoyl-4-(N-Boc-amino)piperidine[1]
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen bubbler.
Reagents: Charge Sulfamide (2.5 eq) and 1,4-Dioxane (anhydrous, 10 volumes relative to amine). Stir until mostly dissolved.
Addition: Add 4-(N-Boc-amino)piperidine (1.0 eq) in one portion.
Reaction: Heat to reflux (bath temp 110°C). Maintain reflux for 12–16 hours.
Self-Validation Check: Monitor by TLC (5% MeOH in DCM). Stain with Ninhydrin.[1] The starting material (secondary amine) will disappear; the product (sulfonamide) is less polar than the starting material in this system.
Reaction: Allow to warm to room temperature and stir for 2–4 hours. A thick white precipitate should form.[1]
Isolation:
Dilute the slurry with Diethyl Ether (10 vol) to maximize precipitation.
Filter the solid under nitrogen (hygroscopic!).
Wash the cake with Diethyl Ether.
Drying: Dry in a vacuum oven at 40°C over
to constant weight.
References
Reitz, A. B., et al. (2010).[1] Process for the preparation of sulfonamides.[4][5][6][7][8] U.S. Patent Application US20100160633.[1] (Describes general sulfamoylation of secondary amines using sulfamide in refluxing dioxane).
BenchChem Technical Support. (2025). Application Notes for the Synthesis of Piperidine Derivatives. (General handling of 4-aminopiperidine intermediates).[1][7][9][10]
Maryanoff, B. E., et al. (1987).[1] Structure-activity studies on anticonvulsant sulfamates.[1] Journal of Medicinal Chemistry, 30(5), 880-887.[1] (Foundational text on sulfamide reactivity and stoichiometry). [1]
ChemicalBook. (2024).[9] 4-N-BOC-Aminopiperidine Product Specifications and Synthesis Routes.
Technical Support Center: Purification of Piperidine Sulfonamide Compounds
Introduction Welcome to the technical support guide for the purification of piperidine sulfonamide compounds. This document is designed for researchers, medicinal chemists, and process development scientists who encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the purification of piperidine sulfonamide compounds. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this important class of molecules. Piperidine sulfonamides, while valuable scaffolds in drug discovery, often present unique purification hurdles due to their distinct physicochemical properties. The basicity of the piperidine nitrogen (pKa of the conjugate acid is ~11)[1] combined with the acidic proton of the sulfonamide (pKa can range from ~8.5 to lower depending on substituents)[2] creates a molecule with complex acid-base character, high polarity, and a strong tendency for secondary interactions with stationary phases.
This guide provides in-depth, troubleshooting-focused content in a practical question-and-answer format. We will delve into the causality behind common purification issues and provide validated, step-by-step protocols to help you achieve your target purity with improved efficiency and yield.
Section 1: Core Purification Strategy - A Decision Workflow
The first step in any purification is selecting the right technique. Piperidine sulfonamides can be purified by several methods, and the optimal choice depends on the scale, impurity profile, and physicochemical properties of your specific compound.
Caption: Decision workflow for selecting a primary purification method.
Flash chromatography is the workhorse for purifying multi-gram quantities of piperidine sulfonamides. However, their unique properties often lead to frustrating results on standard silica gel.[3]
Q1: My piperidine sulfonamide is streaking badly and showing severe peak tailing on the silica gel column. What's happening and how do I fix it?
A1: Causality & Solution
This is the most common issue and is caused by strong secondary interactions between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This interaction is a strong acid-base interaction, which leads to a portion of the analyte molecules being retained much more strongly, resulting in a "tail" as they slowly elute.
The Solution: Deactivate the Silica Gel with a Basic Modifier.
By adding a small amount of a basic modifier to your eluent, you can neutralize the active silanol sites, minimizing these secondary interactions.[4][6] Triethylamine (TEA) is the most common choice.
Step-by-Step Protocol: Flash Chromatography with Triethylamine (TEA) Modifier
TLC Analysis:
Prepare your developing solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
In a separate vial, prepare the same solvent system but add 0.5-1% triethylamine (v/v).
Run two TLC plates of your crude material side-by-side with both solvent systems. You should observe a significant improvement in spot shape and potentially a higher Rf value on the plate with TEA.
Column Preparation:
Choose a solvent system with the TEA modifier that gives your target compound an Rf of ~0.2-0.3 .
Slurry pack your silica gel column using this TEA-containing eluent.
Crucially , equilibrate the packed column by flushing with at least 2-3 column volumes of the eluent before loading your sample. This ensures the entire silica bed is deactivated.[4]
Sample Loading:
For best results, use dry loading. Pre-adsorb your crude material onto a small amount of silica gel.
Dissolve your crude product in a suitable solvent (like DCM or MeOH), add 2-3 times the mass of silica gel, and evaporate to a fine, dry powder.
Load this powder onto the top of your equilibrated column.
Elution & Collection:
Run the column with your TEA-containing eluent, collecting fractions as usual.
Monitor fractions by TLC.
Work-up:
Combine the pure fractions. Be aware that the TEA will be present after evaporation.
To remove the TEA, you can perform a simple acid-base extraction. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate), wash with a dilute aqueous acid like 1M HCl (to protonate and remove the TEA), then wash with brine, dry over Na₂SO₄, and evaporate. Caution: Ensure your compound is stable to acidic conditions.[7]
Parameter
Standard Silica Gel
Silica Gel with 1% TEA Modifier
Peak Shape
Tailing (Asymmetry > 1.5)
Symmetrical (Asymmetry ≈ 1.0-1.2)
Retention
Strong, sometimes irreversible
Reduced, more predictable elution
Resolution
Often poor due to tailing
Significantly improved
Rationale
Strong interaction of basic piperidine with acidic silanols.[4]
TEA neutralizes silanol groups, allowing for normal phase partitioning.[5][6]
Section 3: Recrystallization and Crystallinity Issues
Recrystallization is an ideal purification technique for solid materials, especially on a larger scale, as it can provide very high purity material in a single step. However, the high polarity and hydrogen bonding capabilities of piperidine sulfonamides can make finding a suitable solvent system challenging.
Q2: I tried to recrystallize my compound, but it "oiled out" instead of forming crystals. What should I do?
A2: Causality & Solution
"Oiling out" occurs when the crude solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[8] Impurities can also suppress the melting point of the mixture, exacerbating this issue. Piperidine sulfonamides are prone to this due to their often moderate melting points and high polarity.
Troubleshooting Workflow for "Oiling Out"
Caption: Step-by-step troubleshooting for when a compound "oils out".
This technique is often successful for polar compounds that are too soluble in one solvent and poorly soluble in another.[8]
Solvent Selection:
Find a "good" solvent that dissolves your compound readily at room temperature or with gentle heating (e.g., Methanol, Acetone, THF).
Find a "poor" solvent (an "anti-solvent") in which your compound is insoluble or sparingly soluble, even when hot (e.g., Water, Hexane, Diethyl Ether).[9]
The two solvents must be miscible. Common pairs for polar compounds include Methanol/Water, Acetone/Hexane, and Ethyl Acetate/Hexane.[8][10]
Dissolution:
Place your crude solid in an Erlenmeyer flask with a stir bar.
Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
Induce Crystallization:
While the solution is still hot and stirring, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.
If you add too much anti-solvent and a large amount of solid crashes out, add a small amount of the hot "good" solvent to re-dissolve it until the solution is just clear again.
Cooling (The Critical Step):
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without being disturbed. Slow cooling is essential for the formation of large, pure crystals.
Once at room temperature, you can place the flask in an ice bath to maximize the yield.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering mother liquor.
Dry the crystals under vacuum.
Section 4: Advanced Purification Challenges
Q3: My compound is a racemic mixture. How can I separate the enantiomers?
A3: Chiral Separation Strategy
For chiral piperidine sulfonamides, separating enantiomers is a common requirement. While classical resolution via diastereomeric salt formation is an option, modern chromatographic techniques are often faster and more efficient. Supercritical Fluid Chromatography (SFC) is particularly well-suited for this task.[11][12]
Why SFC is Effective for Chiral Separations:
High Efficiency: The low viscosity of supercritical CO₂ allows for faster flow rates and rapid analysis times, often 3-5 times faster than HPLC.[13][14]
Green Chemistry: SFC primarily uses CO₂, reducing the consumption of toxic organic solvents.[12]
Complementary Selectivity: Chiral stationary phases can exhibit different selectivity in SFC compared to HPLC, sometimes providing a separation where HPLC fails.[13]
Step-by-Step Protocol: Analytical Chiral SFC Method Development
Column Screening:
The most critical step is screening a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., derivatives of amylose and cellulose) are the most common starting point.
Screen columns such as Chiralpak AD-H, AS-H, OD-H, and IC.
Mobile Phase Screening:
The primary mobile phase is supercritical CO₂.
Screen a set of standard co-solvents (modifiers), typically Methanol, Ethanol, and Isopropanol, often containing a small amount of a basic additive like diethylamine (DEA) to improve peak shape for the basic piperidine moiety.
Initial Screening Conditions (Typical):
Columns: 4-6 different polysaccharide-based CSPs.
Mobile Phase: CO₂ / Co-solvent (e.g., Methanol) gradient.
Additive: 0.1-0.3% Diethylamine in the co-solvent.
Temperature: 40 °C.
Back Pressure: 150 bar.
Optimization:
Once a "hit" is found (i.e., partial or full separation), optimize the separation by adjusting the co-solvent percentage (isocratic elution), temperature, and back pressure to maximize resolution (Rs).
Scale-Up:
Once an optimized analytical method is established, it can be scaled up to a preparative SFC system to isolate larger quantities of each enantiomer.
Technique
Advantages
Disadvantages
Preparative HPLC
Well-established, wide variety of columns available.
High solvent consumption, long run times, high cost.
Requires a suitable resolving agent, often involves trial-and-error, may require multiple recrystallizations.
References
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org. [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
Pharmaffiliates. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
ResearchGate. (2023). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
Element Lab Solutions. Peak Tailing in HPLC. [Link]
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Chromatography Forum. (2005). use of Triethylamine. [Link]
ResearchGate. (2023). The pK a values of the sulfonamides studied | Download Table. [Link]
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. [Link]
ACS Publications. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]
University of California, Irvine. Crystallization Solvents.pdf. [Link]
PubMed Central. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]
LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
PubMed. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. [Link]
California State University, Sacramento. 4. Crystallization. [Link]
Reddit. (2025). Triethylammonium after flash chromatography. [Link]
ExamSIDE.Com. Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions. [Link]
YouTube. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. [Link]
Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Optimization Guide
Ticket Type: Tier 2 Technical Escalation
Audience: Medicinal Chemists & Process Development Scientists[1]
Core Diagnostic & Decision Matrix
Before adjusting stoichiometry, identify the failure mode using the decision tree below.
Figure 1: Reagent Selection & Troubleshooting Decision Tree. High-contrast nodes indicate critical decision points based on substrate electronics and sterics.[1]
Critical Failure Modes & Solutions (FAQ)
Module A: The "Alcohol Impurity" Problem
Symptom: LCMS shows significant formation of 4-hydroxypiperidine (reduction of the ketone) rather than the desired amine.[1]
Root Cause:
The reducing agent is attacking the ketone (C=O) faster than the amine can condense to form the imine (C=N).[1] This is a kinetic competition issue.
Mechanism: Borohydrides prefer the most electrophilic site.[1] If the imine formation equilibrium is unfavorable (due to sterics or wet solvents), free ketone remains available for reduction.
Corrective Actions:
Switch Reagent: Replace Sodium Cyanoborohydride (NaBH3CN) or Sodium Borohydride (NaBH4) with Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3) . STAB is sterically bulky and electron-poor, making it negligible toward ketones but highly reactive toward iminiums [1].
Solvent Control: Use 1,2-Dichloroethane (DCE) .[1][2][3] It promotes imine formation better than Methanol (MeOH).[1]
Stepwise Addition: Do not add the reducing agent immediately.[1] Stir the ketone + amine + Acid Catalyst (Acetic Acid) for 1–2 hours first to push the equilibrium toward the imine.[1]
Module B: Reaction Stalling (Low Conversion)
Symptom: Starting material (ketone) persists; product forms slowly.[1]
Root Cause:
4-Piperidones exist in equilibrium with their hydrates (gem-diols) in the presence of water.[1] If you use the hydrochloride salt of the piperidone monohydrate without free-basing, water is released, shifting the equilibrium back to the ketone/hydrate and inhibiting imine formation.
Corrective Actions:
Water Scavenging: Add Activated 4Å Molecular Sieves or anhydrous MgSO4 to the reaction mixture.
The "Titanium Boost": For electron-deficient amines (e.g., 2-aminopyridine, electron-poor anilines) that are poor nucleophiles, standard acid catalysis fails. Use Titanium(IV) Isopropoxide (Ti(OiPr)4) .[1][4][5] It acts as both a Lewis Acid (activating the carbonyl) and a water scavenger [2].[1][4]
Module C: Cis/Trans Stereoselectivity
Symptom: You need the cis-isomer (substituents at C3/C5 vs C4 amine), but are getting a mix or the wrong isomer.[1]
Mechanistic Insight:
Small Hydrides (NaBH4): Tend to attack from the axial direction (sterically more crowded but electronically favorable), leading to the Equatorial Amine (Thermodynamic product).
Bulky Hydrides (L-Selectride/STAB): Attack from the equatorial direction (less hindered), leading to the Axial Amine (Kinetic product).
Optimization Table:
Desired Geometry
Recommended Reagent
Temperature
Solvent
Equatorial (Trans)
NaBH4 (small)
0°C to RT
MeOH
Axial (Cis)
L-Selectride or STAB
-78°C
THF/DCE
Validated Protocols
Protocol A: The "Gold Standard" (Abdel-Magid Method) [1]
Best for: Aliphatic amines, benzylamines, and non-hindered substrates.
Setup: In a dry flask, dissolve 4-Piperidone (1.0 equiv) and Amine (1.1–1.2 equiv) in DCE (0.3 M concentration).
Catalyst: Add Acetic Acid (1.0 equiv). Note: If using amine-HCl salts, add Et3N (1.0 equiv) to free base.
Reductant: Add NaBH(OAc)3 (1.4–1.5 equiv) in one portion.
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1]
Quench: Add saturated aqueous NaHCO3.
Workup: Extract with DCM. Warning: Piperidine derivatives are polar; ensure the aqueous layer pH > 10 to keep the product in the organic phase.[1]
Protocol B: The "Titanium" Method (Mattson Method) [2]
Best for: Weakly nucleophilic amines (anilines) or hindered ketones.[1]
Complexation: Mix 4-Piperidone (1.0 equiv), Amine (1.0 equiv), and Ti(OiPr)4 (1.25 equiv) in neat condition or minimal dry THF.
Stir: Stir at RT for 1 hour. The solution typically becomes viscous (formation of titanium-amine complex).[1]
The Problem: Adding water directly creates a gelatinous TiO2 emulsion that is impossible to filter.[1]
The Fix: Add 1N NaOH or aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until two clear layers form. Then filter through Celite.[1][6]
Mechanistic Visualization
Figure 2: Mechanistic Pathway.[1][4][5][6][7][8][9][10][11][12][13] The red dashed line represents the competitive "Alcohol Impurity" pathway which occurs if the reducing agent attacks the ketone before the iminium is formed.[1]
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][10][14] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] [Link][1]
Gassama, A. , et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.[11] [Link]
Technical Support Center: Synthesis of Sulfonamides from Sulfonyl Chlorides
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the classical and robust reaction of sulfonyl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the classical and robust reaction of sulfonyl chlorides with amines. While this synthetic route is a cornerstone of medicinal chemistry, it is not without its challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and mitigate common side reactions, ensuring the integrity and yield of your target sulfonamides.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide
Question: My reaction is yielding very little or none of my expected sulfonamide product. What are the likely causes and how can I fix this?
Probable Causes & Solutions:
The most common culprit for low yields is the degradation of the highly reactive sulfonyl chloride starting material, primarily through hydrolysis. Several other factors related to reagents and reaction conditions can also significantly impact the outcome.
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are notoriously sensitive to moisture.[1][2] Water present in the solvent, reagents, or even from atmospheric humidity can rapidly convert the sulfonyl chloride to the corresponding unreactive sulfonic acid.[3][4]
Causality: The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack by water.[4] This reaction is often faster than the desired reaction with the amine, especially if the amine is a weak nucleophile.
Preventative Protocol:
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >100 °C for several hours and cooled under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen or argon) immediately before use.
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile should be dried over appropriate drying agents (e.g., CaH₂, Na/benzophenone) or sourced from a solvent purification system.
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
Fresh or Purified Sulfonyl Chloride: Use freshly prepared or recently purchased sulfonyl chloride. If the purity is questionable, consider recrystallization or distillation before use.[3]
Low Nucleophilicity of the Amine: The reactivity of amines varies significantly. Secondary amines and aromatic amines are generally less nucleophilic than primary aliphatic amines and may react sluggishly.[5][6]
Causality: Electron-withdrawing groups on the amine or steric hindrance around the nitrogen atom can reduce its ability to attack the sulfonyl chloride.
Optimization Strategies:
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for less reactive amines.
Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.
Alternative Catalysis: For particularly challenging couplings, consider exploring transition-metal-catalyzed methods.[5]
Inappropriate Choice or Stoichiometry of Base: The base plays a crucial role in neutralizing the HCl generated during the reaction.[7] An unsuitable base or incorrect amount can hinder the reaction.
Causality: The generated HCl can protonate the starting amine, rendering it non-nucleophilic. The base scavenges this HCl, allowing the reaction to proceed.
Recommended Practices:
Pyridine: Often used as both a base and a solvent, it effectively neutralizes HCl.
Triethylamine (TEA): A common non-nucleophilic base. Use at least one equivalent relative to the sulfonyl chloride.
Aqueous Base: In some cases, reactions can be performed in a biphasic system with an aqueous base like NaOH (Schotten-Baumann conditions), particularly for more reactive amines.[8]
Below is a diagram illustrating the competition between the desired sulfonamide synthesis and the hydrolysis side reaction.
Caption: Competing reaction pathways for a sulfonyl chloride.
Issue 2: Formation of a Double-Sulfonylated Byproduct (Bis-sulfonamide)
Question: I am reacting a primary amine with a sulfonyl chloride and observing a significant amount of a higher molecular weight byproduct, which I suspect is the bis-sulfonated species. How can I prevent this?
Probable Cause & Solution:
This side reaction, the formation of a sulfonimide (R-SO₂-N(R')-SO₂-R), is common when using primary amines.
Causality: After the initial formation of the monosulfonamide, the resulting N-H proton is acidic. In the presence of a strong base, this proton can be removed to form a sulfonamide anion. This anion is nucleophilic and can react with a second molecule of the sulfonyl chloride.
Mitigation Protocol:
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Avoid using a large excess of the sulfonyl chloride. A 1:1 or a slight excess of the amine is often recommended.
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This helps to maintain a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.
Choice of Base: A less hindered, non-nucleophilic base like triethylamine is generally preferred. The use of an excess of a stronger base might promote the deprotonation of the initially formed sulfonamide.
The following workflow outlines the steps to minimize bis-sulfonamide formation:
Caption: Experimental workflow to minimize bis-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in sulfonamide synthesis, and are there alternatives?
A1: Pyridine serves a dual purpose in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[5] This is crucial because the HCl would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. Secondly, pyridine can act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then more readily attacked by the amine.
Common alternatives to pyridine include other non-nucleophilic tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA). For some applications, an inorganic base such as potassium carbonate or even aqueous sodium hydroxide in a biphasic system (Schotten-Baumann conditions) can be effective.[8][9]
Q2: My sulfonyl chloride is a solid. How should I best handle it to prevent decomposition?
A2: Solid sulfonyl chlorides are still susceptible to hydrolysis from atmospheric moisture.[1] It is best to handle them quickly in a dry environment, such as a glove box or under a blanket of inert gas. Weigh out the required amount and seal the container promptly. For addition to the reaction, it is often preferable to dissolve the solid in a small amount of anhydrous solvent and add it as a solution. This allows for better control over the addition rate and minimizes exposure of the solid to the atmosphere.
Q3: Can I use secondary amines in this reaction? What should I be aware of?
A3: Yes, secondary amines react with sulfonyl chlorides to form N,N-disubstituted sulfonamides.[6] However, secondary amines are generally less nucleophilic and more sterically hindered than primary amines.[5] This can lead to slower reaction rates. You may need to use more forcing conditions, such as heating the reaction or allowing for a longer reaction time.[5] It is also important to note that the resulting sulfonamide will not have an acidic proton on the nitrogen, which can affect its solubility and chromatographic behavior.
Q4: What are some common impurities I might see in my crude product?
A4: Besides unreacted starting materials, the most common impurities are side products from the reactions discussed above:
Sulfonic Acid: From the hydrolysis of the sulfonyl chloride. This is often easily removed during an aqueous workup with a basic wash (e.g., sodium bicarbonate solution).
Bis-sulfonamide (Sulfonimide): If you started with a primary amine. This can sometimes be challenging to separate from the desired product and may require careful chromatography.
Unreacted Amine: Can often be removed with an acidic wash (e.g., dilute HCl) during the workup, provided the sulfonamide is stable to acid.
Q5: Are there newer, more robust methods for synthesizing sulfonamides?
A5: While the reaction of sulfonyl chlorides with amines is a classic method, concerns about the harsh conditions often required to prepare sulfonyl chlorides (e.g., using chlorosulfonic acid) have driven the development of alternative methods.[1][10] These include:
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Using more stable sulfonyl fluorides as precursors.[10][11]
Oxidative Coupling Reactions: Coupling of thiols with amines in the presence of an oxidant.[12][13]
Metal-Catalyzed Couplings: Using catalysts to couple amines with sulfonyl-containing partners.[5]
Reactions with SO₂ Surrogates: Utilizing stable solid SO₂ sources like DABSO.[10]
These newer methods often offer milder reaction conditions and broader functional group tolerance.[10]
Summary of Key Parameters and their Impact on Side Reactions
Parameter
Impact on Hydrolysis
Impact on Bis-Sulfonylation
Recommendation
Moisture
High
Low
Use anhydrous conditions and an inert atmosphere.
Temperature
Increases rate
May increase rate
Start at 0 °C, then warm if necessary for less reactive amines.
Base Strength
No direct impact
Strong bases can promote
Use a moderate, non-nucleophilic base like TEA.
Sulfonyl Chloride Excess
No direct impact
High
Use a 1:1 stoichiometry or a slight excess of the amine.
Rate of Addition
No direct impact
Fast addition increases
Add sulfonyl chloride slowly and dropwise.
References
Murray, P. R. D., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9353–9357. [Link]
Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1310. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Choudhary, A., & Kumar, A. (2022). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Molecular Structure, 1262, 133032. [Link]
Reddy, T. J., & Sharpless, K. B. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(23), 5211–5214. [Link]
King, J. F., & Lee, T. W. S. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(23), 3079-3086. [Link]
Kumar, R., & Singh, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(16), 9634-9653. [Link]
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
Sharma, R., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(2), 77-93.
ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
Evans, M. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
King, J. F., & Lee, T. W. S. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(24), 7245-7253. [Link]
LibreTexts Chemistry. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
ResearchGate. (n.d.). Sulfonamide‐incorporated bis(α‐aminophosphonates) as promising carbonic anhydrase inhibitors: Design, synthesis, biological evaluation, and X‐ray crystallographic studies. Retrieved from [Link]
Technical Support Center: Improving the Stability of 4-Aminopiperidine Derivatives in Solution
Welcome to the technical support center for handling 4-aminopiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling 4-aminopiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. The unique chemical nature of the 4-aminopiperidine scaffold, while crucial for its biological activity in many pharmaceuticals, also presents specific stability challenges in solution.[1][2] This document provides in-depth, experience-based answers to common questions, troubleshooting guides for stability issues, and validated protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions that arise when working with 4-aminopiperidine derivatives.
Q1: Why did my clear solution of a 4-aminopiperidine derivative turn yellow or brown upon standing?
Answer: This is the most frequently observed sign of degradation and is almost always due to oxidation. The primary amine at the 4-position is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by factors such as exposure to light (photodegradation), elevated temperatures, and the presence of trace metal ions, which can catalyze the oxidation process. The colored products are often complex polymeric materials resulting from the initial oxidation products. For many amine-containing drugs, oxidative degradation is the primary pathway of instability.[3]
Q2: I dissolved my compound in DMSO for screening, but I'm seeing a new, unexpected peak in my LC-MS analysis. What could it be?
Answer: While DMSO is a common solvent, it is not always inert. Older or improperly stored DMSO can contain reactive impurities, such as dimethyl sulfoxide or species from its degradation. More commonly, if you are using other solvents in your workflow, you may be seeing adducts. For example, primary amines can react with aldehydes or ketones, which are common impurities in solvents like acetone or can form from the degradation of others like methanol.[4] This reaction forms an imine (a Schiff base), which will appear as a new peak with a corresponding mass change in your LC-MS data.[4][5]
Q3: My compound's stability seems to vary dramatically depending on the buffer I use. Why is pH so critical?
Answer: The stability of amines is highly pH-dependent. The primary amine group on the 4-aminopiperidine ring is basic.
In acidic conditions (e.g., pH < 7): The amine is protonated to form an ammonium salt (R-NH₃⁺). This positively charged form is significantly less nucleophilic and far more resistant to oxidation. Therefore, slightly acidic conditions often enhance stability.
In neutral to basic conditions (e.g., pH ≥ 7): The amine exists predominantly in its free base form (R-NH₂), which has a reactive lone pair of electrons. This form is highly susceptible to oxidation and reaction with electrophiles.
The choice of buffer is crucial not just for pH control but also because buffer components themselves can sometimes participate in degradation reactions.[6][7] Studies on similar compounds have shown that buffer choice, such as citrate or histidine, can significantly impact stability.[6]
Q4: Can I store stock solutions of my 4-aminopiperidine derivative in the freezer for long-term use?
Answer: Yes, but with critical precautions. For long-term storage, solutions should be stored at low temperatures (≤ -20°C, preferably -80°C).[8] However, temperature alone is not sufficient. The following are essential best practices:
Use an inert atmosphere: Before sealing and freezing, sparge the solution and the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
Protect from light: Use amber vials to prevent photodegradation.
Use high-purity solvents: Ensure solvents are free from peroxides and other reactive impurities.
Consider flash-freezing: Rapidly freezing the solution in a dry ice/acetone bath or liquid nitrogen can minimize the formation of ice crystals that can concentrate the solute and accelerate degradation in the unfrozen liquid phase.
Part 2: Troubleshooting Guides & Proactive Stabilization
This section provides structured approaches to diagnose and solve stability problems, complete with workflow diagrams and detailed protocols.
Issue 1: Diagnosing and Preventing Oxidative Degradation
If you suspect oxidation (e.g., color change, appearance of new HPLC peaks), a systematic approach is needed to identify the cause and prevent recurrence.
Caption: Troubleshooting workflow for oxidative degradation.
This protocol outlines steps to prepare a stock solution with enhanced stability against oxidation.
Materials:
4-aminopiperidine derivative
High-purity solvent (e.g., HPLC-grade DMSO, Ethanol, or buffered aqueous solution)
Inert gas source (Argon or Nitrogen) with sparging needle
Solvent Preparation: Place the required volume of solvent in a clean glass container. Sparge with inert gas for 15-20 minutes to remove dissolved oxygen.
Additive Inclusion (Optional but Recommended):
If using an antioxidant, add it to the degassed solvent to the desired final concentration (see Table 1). For example, add BHT to a final concentration of 0.01% w/v.
If concerned about metal catalysis, add EDTA to a final concentration of 0.1 mM.
Dissolution: Weigh the 4-aminopiperidine derivative and add it to the prepared solvent. Mix gently (vortex or sonicate) until fully dissolved. Perform this step under a gentle stream of inert gas if possible.
Aliquoting and Storage:
Dispense the solution into single-use aliquots in amber vials.
Flush the headspace of each vial with inert gas for 30 seconds before tightly sealing the cap.
Excellent for organic solutions. Less effective in aqueous systems.
Ascorbic Acid (Vitamin C)
Reducing Agent
0.05 - 0.2%
Ideal for aqueous solutions. Can be pH-dependent.
Sodium Metabisulfite
Oxygen Scavenger
0.01 - 0.1%
Very effective in aqueous solutions, but can form adducts with certain compounds.
N-acetylcysteine (NAC)
Thiol-based
0.1 - 1 mM
A versatile antioxidant that can also act as a chelator.[10]
Issue 2: Investigating Degradation with a Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying potential degradation pathways and for developing stability-indicating analytical methods.[3][11] This is a regulatory requirement in pharmaceutical development.[12]
Caption: Experimental workflow for a forced degradation study.
This protocol is a starting point for understanding your molecule's liabilities.
Objective: To identify the degradation products of a 4-aminopiperidine derivative under various stress conditions.
Method: High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS).[13][14]
Procedure:
Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in a 50:50 acetonitrile:water mixture.
Stress Conditions: Set up five separate reactions in amber vials (except for the photostability sample, which should be in a clear vial). For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution:
Acid: 0.2 M HCl (final concentration 0.1 M)
Base: 0.2 M NaOH (final concentration 0.1 M)
Oxidative: 6% H₂O₂ (final concentration 3%)
Thermal: 50:50 acetonitrile:water (control)
Photolytic: 50:50 acetonitrile:water (control)
Incubation:
Place the Acid, Base, and Thermal vials in a heating block at 60-80°C.
Keep the Oxidative vial at room temperature.
Place the Photolytic vial in a photostability chamber according to ICH Q1B guidelines.
Keep a control sample (1 mL stock + 1 mL water) at 4°C in the dark.
Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial. Quench the acid/base reactions by neutralizing with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis.
Analysis: Analyze all samples by a suitable reverse-phase HPLC-MS method.[15] Monitor the disappearance of the parent peak and the appearance of new peaks. The mass data is crucial for proposing structures for the degradants.
Part 3: Best Practices for Storage and Handling
Adherence to best practices is the foundation of ensuring compound stability.
Solid Compound Storage: Store solid 4-aminopiperidine derivatives in a cool, dry, dark place, preferably in a desiccator under an inert atmosphere.[9][16][17] Many amines are hygroscopic and can absorb moisture and CO₂ from the air.
Solvent Purity: Always use high-purity, anhydrous solvents from reputable suppliers. Test for peroxides in solvents like THF or dioxane before use. Avoid using solvents known to contain aldehyde or ketone impurities if possible.
Solution Preparation: Whenever feasible, prepare solutions fresh for each experiment. If solutions must be stored, follow the stabilization protocol outlined above.
Container Choice: Use glass vials (Type I borosilicate) with PTFE-lined caps. Avoid plastic containers for long-term storage, as leaching of plasticizers or antioxidants from the container material can occur.
By understanding the inherent chemical liabilities of the 4-aminopiperidine scaffold and implementing these proactive and diagnostic strategies, you can significantly improve the reliability and reproducibility of your experimental results.
References
Gualtieri, F. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. Available at: [Link]
Haino, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules. Available at: [Link]
Wang, Z., et al. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]
Chen, L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
Rane, K., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharma Express. Available at: [Link]
Serrine, C., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PLOS ONE. Available at: [Link]
Wikipedia. Piperidine. Wikipedia. Available at: [Link]
Salah, N. (2018). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Available at: [Link]
Longchang Chemical. (2023). Which kinds of antioxidants are there? Classification of common antioxidants. Longchang Chemical. Available at: [Link]
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
Pharma Beginners. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Pharma Beginners. Available at: [Link]
LibreTexts Chemistry. (2014). Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link]
Jiskoot, W., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics. Available at: [Link]
ResearchGate. Stabilizer content (primary antioxidants and hindered amine...). ResearchGate. Available at: [Link]
ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
The Organic Chemistry Tutor. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. Available at: [Link]
ResearchGate. (2025). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate. Available at: [Link]
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. University of Waterloo Safety Office. Available at: [Link]
DakshChemie. What are the Applications of Amines in the Pharmaceutical Industry? DakshChemie. Available at: [Link]
Royal Society of Chemistry. Analytical Methods. RSC Publishing. Available at: [Link]
LibreTexts Chemistry. (2025). Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
University of Minnesota. Principles of Drug Action 1, Spring 2005, Amines. University of Minnesota. Available at: [Link]
Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents.
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]
Ercal, N., et al. (2001). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Journal of Clinical and Experimental Pharmacology and Physiology. Available at: [Link]
Performance Additives. Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]
DakshChemie. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. DakshChemie. Available at: [Link]
ResearchGate. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available at: [Link]
Jasperse, C. Reactions of Amines. NDSU Chemistry. Available at: [Link]
Mohammadpanah, H., et al. (2013). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Biosciences Biotechnology Research Asia. Available at: [Link]
Zhang, Z. (2017). How is the stability of primary amine in the side chain of polymer? If using some organic acids to pretect the amine group, how is its solubility? ResearchGate. Available at: [Link]
Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
Awaad, A. (2023). The Role of Buffers in Establishing a Balance of Homeostasis and Maintaining Health. Annals of Complementary and Alternative Medicine. Available at: [Link]
Okchem. Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Okchem. Available at: [Link]
Science.gov. forced degradation study: Topics. Science.gov. Available at: [Link]
Cleveland State University. Practices for Proper Chemical Storage. Cleveland State University. Available at: [Link]
KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. Available at: [Link]
PubMed. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed. Available at: [Link]
Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Available at: [Link]
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]
"by-product formation in one-pot multicomponent reactions"
Technical Support Center for One-Pot Multicomponent Reactions Status: Operational Lead Scientist: Senior Application Specialist (Synthesis Division) Scope: Troubleshooting mechanistic divergence in isocyanide-based and c...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center for One-Pot Multicomponent Reactions
Status: Operational
Lead Scientist: Senior Application Specialist (Synthesis Division)
Scope: Troubleshooting mechanistic divergence in isocyanide-based and carbonyl-condensation MCRs.
Introduction: The One-Pot Paradox
Welcome to the MCR Optimization Hub. You are likely here because your "efficient" one-pot reaction has yielded a complex mixture of inseparable impurities.
In Multicomponent Reactions (MCRs), the greatest strength—high atom economy—is also the greatest liability. When you combine three or more reactants (A + B + C
D), you create a statistical arena where kinetic competition governs the outcome. Unlike linear synthesis, where you purify after every step, MCRs require all intermediate equilibria to align perfectly toward the final product.
This guide moves beyond basic stoichiometry. We analyze the mechanistic divergence points —the specific moments in the reaction coordinate where your desired pathway loses to a parasitic side reaction.
Module 1: The Biginelli vs. Hantzsch Divergence
Target Reaction: Biginelli Dihydropyrimidinone Synthesis
Common Issue: Formation of 1,4-dihydropyridines (Hantzsch product) or acyclic ureido-crotonates.
The Mechanistic Fork
The Biginelli reaction (Aldehyde +
-Ketoester + Urea) competes directly with the Hantzsch synthesis. The critical variable is often the integrity of the urea component and the acidity of the medium. If the urea hydrolyzes or if an ammonium source is inadvertently introduced, the reaction pathway shifts from forming a pyrimidine (Biginelli) to a pyridine (Hantzsch).
Visualization: Pathway Divergence
The following diagram illustrates how the identity of the nitrogen source and intermediate stability dictates the product scaffold.
Caption: Mechanistic competition between Biginelli (green) and Hantzsch (red) pathways based on nitrogen source integrity.
Troubleshooting Guide: Biginelli Impurities
Symptom (NMR/LCMS)
Diagnosis
Root Cause
Corrective Action
Product mass -15 Da (approx) or distinct aromatic signals
Hantzsch Pyridine
Urea decomposition or contamination with ammonium salts.
Switch to N-methylurea (more stable) or lower reaction temperature. Avoid strong mineral acids that hydrolyze urea.
Acyclic peaks (olefinic protons visible)
Open-chain Intermediate
Premature quenching; "Interrupted" Biginelli.
Increase reaction time. The ring closure is the rate-determining step (RDS).
Low Yield / Charring
Polymerization
Aldehyde oxidation or excessive heating.
Perform under inert atmosphere (N₂) . Add antioxidant (e.g., BHT) if using furan-based aldehydes [1].
Module 2: The Ugi vs. Passerini Competition
Target Reaction: Ugi 4-Component Reaction (U-4CR)
Common Issue: Formation of
-acyloxycarboxamides (Passerini product) instead of the desired peptide-like bis-amide.
The "Imine Gap" Theory
The Ugi reaction relies on the formation of an imine (Schiff base) from the amine and aldehyde before the isocyanide attacks.
Ideal Path (Ugi): Amine + Aldehyde
Imine + Isocyanide/Acid Ugi Product.
Failure Path (Passerini): If imine formation is slow, the Isocyanide reacts directly with the Aldehyde and Acid.
This is the most common failure mode in Ugi synthesis, particularly when using sterically hindered amines or electron-deficient aldehydes.
Visualization: The Kinetic Race
Caption: The "Imine Gap." If the amine fails to condense with the aldehyde first (Green path), the Passerini side-reaction (Red path) dominates.
Protocol: Pre-Formation Strategy to Eliminate Passerini By-Products
To be used when NMR shows significant ester-amide impurities.
Step 1 (Imine Formation): Combine Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol (MeOH) or Trifluoroethanol (TFE).
Step 2 (Dehydration): Add molecular sieves (3Å or 4Å) or MgSO₄. Stir for 2–4 hours at room temperature.
Why? This forces the equilibrium toward the imine, closing the "gap" where the Passerini reaction occurs.
Note on Solvents:
If the Passerini product persists, switch solvent to Trifluoroethanol (TFE) . TFE stabilizes the imine through hydrogen bonding, accelerating the Ugi pathway over the Passerini pathway [2].
Module 3: Purification via Chemoselective Scavenging
Issue: MCRs are "atom economical" but rarely quantitative. Excess reagents (aldehydes, amines) complicate purification.
Solution: Solid-Supported Scavenger Resins.[1][2] This avoids standard chromatography for many MCR libraries.
Workflow: The "Catch and Release" Cleanup
Do not use standard silica columns immediately. Use this chemical filtration method to remove unreacted starting materials.
Impurity to Remove
Recommended Scavenger Resin
Mechanism
Excess Isocyanide
PS-TsOH (Polymer-supported Toluenesulfonic acid)
Protonates the isocyanide, converting it to formamide or trapping it as salt.
Excess Amine
PS-Isocyanate or PS-Aldehyde
Reacts to form urea or imine, covalently binding the impurity to the bead.
Excess Aldehyde
PS-Hydrazine or PS-TsNHNH₂
Forms a hydrazone with the aldehyde, locking it to the solid support [3].
Excess Acid
PS-Carbonate or PS-Trisamine
Acid-base neutralization; the salt remains on the resin.
Protocol:
Dilute crude MCR mixture in DCM or MeOH.
Add Scavenger Resin (2–3 equivalents relative to the excess reagent).
Shake gently for 2–4 hours (do not stir with magnetic bar, it grinds the beads).
Filter. The filtrate contains your purified MCR product.
Frequently Asked Questions (FAQs)
Q: Why do I see N-acyl urea in my Ugi reaction?A: This is a failure of the Mumm Rearrangement . The Ugi mechanism involves an O-acyl intermediate rearranging to an N-acyl product. If the reaction is too cold, or the amine is too bulky, the rearrangement stalls, or the intermediate hydrolyzes to stable N-acyl urea or imidates. Fix: Increase temperature to 40–60°C to drive the rearrangement.
Q: Can I do MCRs in water?A: Yes, and often with better results. Water can accelerate MCRs via the "hydrophobic effect," forcing organic reactants together. However, if your isocyanide is highly hydrolytically unstable, water will destroy it before the reaction completes.
Q: My Biginelli reaction solidified. Is this polymer?A: Not necessarily. DHPMs (Biginelli products) are notorious for high crystallinity and poor solubility. Before assuming polymerization, try triturating the solid with cold ethanol or diethyl ether. The product often crashes out as a pure white powder, leaving impurities in the mother liquor.
References
Wan, J. P., & Liu, Y. (2012). Recent advances in the synthesis of dihydropyrimidinones via Biginelli reaction.[3] Synthesis, 44(11), 1597-1610. Link
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. Link
Marsh, A., Carlisle, S. J., & Smith, S. C. (2001). High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters, 42(3), 493-496. Link
Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8-21. Link
Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. Link
"managing impurities in the synthesis of 1-boc-4-aminopiperidine"
Welcome to the technical support center for the synthesis of 1-Boc-4-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-Boc-4-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this critical building block. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-Boc-4-aminopiperidine, organized by common synthetic routes.
Route 1: Reductive Amination of N-Boc-4-piperidone
This is one of the most common and efficient routes to 1-Boc-4-aminopiperidine. However, like any reaction, it can present challenges.
Question: My reaction yield is low, and I observe multiple spots on my TLC. What are the likely side products and how can I minimize them?
Answer:
Low yields and multiple spots on your TLC in a reductive amination of N-Boc-4-piperidone are often due to a few common side reactions. The primary culprits are typically the formation of a hydroxyl impurity and dialkylation of the amine.
Formation of N-Boc-4-hydroxypiperidine: This occurs if the reducing agent, such as sodium borohydride, reduces the ketone of N-Boc-4-piperidone before the imine is formed. To circumvent this, it is crucial to use a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is less reactive towards ketones and aldehydes compared to other common borohydrides.[1][2]
Dialkylation of the Amine: When using a primary amine as the nitrogen source, there is a possibility of the newly formed secondary amine reacting with another molecule of N-Boc-4-piperidone, leading to a tertiary amine impurity. This is a common issue in reductive aminations.[3] To minimize this, a stepwise procedure can be adopted where the imine is pre-formed before the addition of the reducing agent.[4] Using a slight excess of the primary amine can also help to drive the reaction towards the desired mono-alkylation product.
Experimental Protocol to Minimize Side Products:
Imine Formation: In a round-bottom flask, dissolve N-Boc-4-piperidone (1 equivalent) and the primary amine (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor the progress by TLC or GC-MS.
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Question: I am seeing a significant amount of unreacted N-Boc-4-piperidone. How can I improve the conversion?
Answer:
Incomplete conversion can be due to several factors:
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine might not be favorable. The addition of a catalytic amount of a weak acid, such as acetic acid, can help to catalyze imine formation.[3]
Moisture in the Reaction: Reductive amination reagents like STAB are moisture-sensitive.[5] Ensure that your solvent and reagents are anhydrous.
Insufficient Reducing Agent: Ensure that you are using a sufficient excess of the reducing agent (typically 1.5 equivalents).
Route 2: Hofmann Rearrangement of 1-Boc-4-piperidinecarboxamide
This route provides an alternative approach, particularly when starting from 4-piperidinecarboxamide.
Question: The yield of my Hofmann rearrangement is consistently low. What are the potential pitfalls?
Answer:
The Hofmann rearrangement is a powerful reaction but requires careful control of reaction conditions to achieve high yields.[6][7] Low yields in the synthesis of 1-Boc-4-aminopiperidine via this route can often be attributed to:
Incomplete Rearrangement: The rearrangement of the N-bromoamide to the isocyanate is the critical step. Insufficient base or too low a temperature can lead to incomplete reaction.
Side Reactions of the Isocyanate Intermediate: The isocyanate intermediate is highly reactive and can undergo undesired reactions if not properly trapped. In an aqueous basic workup, the isocyanate is hydrolyzed to the amine. However, if other nucleophiles are present, they can react with the isocyanate.
Sub-optimal pH during Work-up: The pH of the reaction mixture during the work-up is crucial. The final product, 1-Boc-4-aminopiperidine, is a base and needs to be extracted at an appropriate pH to ensure it is in its free base form.
Troubleshooting Workflow for Hofmann Rearrangement
Caption: A troubleshooting workflow for optimizing the Hofmann rearrangement.
Route 3: Direct Boc Protection of 4-Aminopiperidine
This is a straightforward route if 4-aminopiperidine is readily available.
Question: I am observing a significant amount of a higher molecular weight impurity in my final product. What could it be?
Answer:
When performing a direct Boc protection of 4-aminopiperidine, the most common higher molecular weight impurity is the di-Boc protected product, where both the piperidine nitrogen and the 4-amino group are protected with a Boc group.
Formation of Di-Boc Impurity
Caption: The formation of the di-Boc impurity from excess (Boc)2O.
To minimize the formation of this impurity, you should:
Control the Stoichiometry: Use a stoichiometric amount or a slight excess of di-tert-butyl dicarbonate (Boc)₂O (typically 1.0-1.1 equivalents).
Slow Addition: Add the (Boc)₂O slowly to the solution of 4-aminopiperidine to maintain a low concentration of the protecting agent.
Purification: The di-Boc impurity can usually be separated from the desired product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my 1-Boc-4-aminopiperidine product, regardless of the synthetic route?
A1: Besides the route-specific impurities mentioned above, you should also be aware of:
Unreacted Starting Materials: Traces of N-Boc-4-piperidone, 1-Boc-4-piperidinecarboxamide, or 4-aminopiperidine may remain.
Reagent-Related Impurities: Impurities from di-tert-butyl dicarbonate can be present.[8]
Solvent Residues: Ensure your final product is free of residual solvents from the reaction and purification steps.
Degradation Products: Although 1-Boc-4-aminopiperidine is relatively stable, prolonged exposure to strong acids can lead to the cleavage of the Boc group.
Q2: Which analytical techniques are best for assessing the purity of 1-Boc-4-aminopiperidine?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[9]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
Melting Point: A sharp melting point close to the literature value (around 65-69 °C) is a good indicator of purity.
Q3: How can I effectively purify my crude 1-Boc-4-aminopiperidine?
A3: The choice of purification method will depend on the nature and quantity of the impurities:
Crystallization: If the crude product is relatively pure, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a very effective method for removing minor impurities.
Column Chromatography: For mixtures with significant amounts of impurities, silica gel column chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
Distillation: For larger quantities, vacuum distillation can be an option, although care must be taken to avoid thermal degradation.
CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija.si. Available at: [Link]
CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Cas 73874-95-0,4-N-BOC-Aminopiperidine - LookChem. Available at: [Link]
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]
Reductive Amination - Common Conditions. Available at: [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
Hofmann rearrangement - Wikipedia. Available at: [Link]
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at: [Link]
Sodium triacetoxyborohydride - Wikipedia. Available at: [Link]
DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. Available at: [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
Sodium Triacetoxyborohydride (STAB) - Common Organic Chemistry. Available at: [Link]
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link]
A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation - ResearchGate. Available at: [Link]
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. Available at: [Link]
Hofmann Rearrangement: Mechanism, application. - Chemistry Notes. Available at: [Link]
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]
Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Available at: [Link]
"improving chemoselectivity in the hydrogenation of pyridine derivatives"
Technical Support Center: Hydrogenation of Pyridine Derivatives Case Reference: CHEM-SEL-PYR-001 Introduction: The "Pyridine Problem" Welcome. If you are reading this, you are likely facing the classic "Pyridine Paradox"...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Hydrogenation of Pyridine Derivatives
Case Reference: CHEM-SEL-PYR-001
Introduction: The "Pyridine Problem"
Welcome. If you are reading this, you are likely facing the classic "Pyridine Paradox": the ring is too stable to reduce under mild conditions, yet the nitrogen atom is too basic, poisoning your catalyst and killing reactivity. When you finally force the reaction with heat and pressure, you lose your sensitive functional groups (halogens, nitriles, ketones).
As a Senior Application Scientist, I have structured this guide not as a textbook, but as a troubleshooting companion. We will dismantle the process into four control modules: Catalyst Selection , Chemoselectivity (Halogen Retention) , Acid Activation , and Stereocontrol .
Module 1: Catalyst Selection (The Engine)
Q: My reaction is stalled. I’m using Pd/C at 50 psi, but I see only starting material. Why?
A: You are experiencing catalyst poisoning . The pyridine nitrogen lone pair binds strongly to the active metal sites (
-adsorption), blocking the adsorption of hydrogen.
The Fix: You must switch the metal or modify the environment.
Palladium (Pd/C): Poor for pyridine ring reduction. It binds the nitrogen too tightly and often favors side reactions like dehalogenation. Use only if the ring is activated by electron-withdrawing groups (EWGs).
Platinum (PtO₂ / Adams' Catalyst): The gold standard for difficult pyridines. It is more robust against poisoning, especially in acidic media.
Rhodium (Rh/C or Rh₂O₃): The "Sniper." It is highly active at lower pressures and temperatures. It is the best choice when you need to preserve stereochemistry (cis-selectivity) or avoid harsh conditions.
Q: I need to reduce a 3-chloropyridine to a 3-chloropiperidine. Every time I try, I get the dehalogenated piperidine (Cl is replaced by H). How do I stop this?
A: This is a competitive kinetics issue. The oxidative addition of the C-Cl bond to the metal (especially Pd) is often faster than the aromatic ring hydrogenation.
The Protocol for Halogen Retention:
Eliminate Palladium: Never use Pd/C for halopyridines; it is a dehalogenation catalyst.
Switch to Rhodium (Rh/C): Rhodium prefers arene hydrogenation over C-X bond insertion.
Acidic Protonation: Run the reaction in acidic media (e.g., 1M HCl in MeOH or Acetic Acid).
Mechanism:[5][6][7][8] Protonating the pyridine nitrogen (
) makes the ring electron-deficient. This deactivates the C-X bond toward oxidative addition while activating the ring for hydrogenation.
Inhibitors (Advanced): If Rh/C still fails, adding a trace of thiophene (catalyst poison) can selectively inhibit the highly active sites responsible for hydrogenolysis, though this slows the overall rate.
Q: I have a nitrile (-CN) group. Will it survive?A: Unlikely under standard conditions. Nitriles are easily reduced to primary amines (
). To preserve a nitrile while reducing the ring, you need a homogeneous catalyst (e.g., Iridium or Ruthenium pincer complexes) rather than heterogeneous metal on carbon. Heterogeneous methods almost always reduce the nitrile first.
Module 3: The Environment (Acid Activation)
Q: Why do almost all literature protocols for pyridine hydrogenation use Acetic Acid or TFA?
A: Acid serves two critical mechanistic functions:[6]
Prevents Poisoning: It protonates the nitrogen lone pair, preventing it from "sticking" to the metal surface.
Electronic Activation: The resulting pyridinium cation is electron-deficient, which lowers the resonance energy of the aromatic ring, making it easier to hydrogenate.
Visualizing the Mechanism:
Figure 1: The "Acid Switch." Neutral conditions lead to catalyst poisoning (Red path). Acidic conditions activate the substrate and protect the catalyst (Green path).
Module 4: Stereocontrol (Cis vs. Trans)
Q: I need the cis-2,6-disubstituted piperidine. My product is a 50:50 mix. How do I improve the cis ratio?
A: Heterogeneous hydrogenation naturally favors cis addition because the hydrogen atoms are transferred from the metal surface to the "bottom" face of the ring simultaneously.
Troubleshooting Stereoselectivity:
Temperature Check: High temperatures promote isomerization to the thermodynamically stable trans isomer. Lower the temperature (try <40°C).
Solvent Choice: Use a non-polar solvent (like cyclohexane) if solubility permits. Protic solvents can sometimes facilitate proton-exchange mechanisms that lead to epimerization.
Catalyst:Rh/C is historically the most cis-selective catalyst.
Avoid "Over-cooking": Stop the reaction immediately upon completion. Prolonged exposure to the catalyst after H2 consumption can isomerize the product.
Experimental Protocols
Protocol A: The "Sledgehammer" (Standard Reduction)
Best for: Simple pyridines, no sensitive groups.
Substrate: 1.0 equiv Pyridine derivative.
Solvent: Glacial Acetic Acid (0.5 M concentration).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sulfondiimidamide (SDI) Synthesis & Optimization
Current Status: Online 🟢
Operator: Senior Application Scientist (Process Chemistry Division)
Topic: Optimizing Reaction Conditions for Sulfondiimidamide Synthesis
Welcome to the SDI Synthesis Support Hub
You have accessed this guide because you are likely encountering challenges with the synthesis of sulfondiimidamides (SDIs)—the emerging "double-aza" isosteres of sulfonamides. Unlike their mono-aza counterparts (sulfonimidamides), SDIs possess two nitrogen atoms attached to the S(VI) center (
), creating unique vectors for drug design but introducing significant synthetic hurdles regarding stability, tautomerism, and stereocontrol.
This guide is structured to troubleshoot the two primary synthetic pathways:
-H sulfondiimidamides but is sensitive to moisture and oxidant stoichiometry.
Troubleshooting Guide: Oxidative Imination
Q: My reaction conversion is stalled at <50%. I am using standard iodobenzene diacetate (PIDA) equivalents. What is wrong?A: The issue is likely proton management or solvent choice .
The Fix: The oxidation of the sulfinamidine intermediate generates acetic acid as a byproduct, which can protonate the basic nitrogen of the starting material, rendering it unreactive toward the hypervalent iodine species.
Optimization: Ensure you are using at least 1.2–1.5 equivalents of Triethylamine (NEt
) to scavenge the acid.
Solvent Switch: While Toluene is the standard (0.1 M), switching to Acetonitrile (MeCN) can sometimes solubilize polar intermediates better, though Toluene generally offers cleaner impurity profiles.
Q: I am observing significant decomposition of the starting sulfinamidine before the oxidant is even added.A: Sulfinamidines are hygroscopic and hydrolytically unstable .
The Fix: Do not store the sulfinamidine precursor. It should be prepared freshly (e.g., via Grignard addition to a sulfurdiimide) and carried through immediately. If you must pause, store under Argon at -20°C, but hydrolysis to the sulfinamide (
) is the common degradation pathway.
Q: Can I use stronger oxidants like NCS or Chloramine-T to speed up the reaction?A:Avoid this. Strong halogenating agents often lead to
-halogenation of the product or over-oxidation to sulfonamides. PhI(OAc) provides the necessary "soft" oxidation potential to effect the S(IV) S(VI) transformation without destroying the sensitive S=N bonds.
Module 2: The SuFEx Route (Sulfondiimidoyl Fluorides)
This route allows for the installation of complex amine nucleophiles but often suffers from low reactivity due to the high stability of the S(VI)-F bond.
Troubleshooting Guide: SuFEx Activation
Q: My sulfondiimidoyl fluoride is inert to the amine nucleophile, even at high temperatures.A: The double-aza substitution makes the sulfur center less electrophilic than a standard sulfonyl fluoride. You need Lewis Acid Activation .
The Fix: Add Calcium Triflimide [Ca(NTf
)] (10–20 mol%).
Mechanism: The Calcium ion coordinates to the imino nitrogens and the fluorine, increasing the electrophilicity of the sulfur center and facilitating the departure of the fluoride leaving group.
Alternative: For silylated amines, use a fluoride source (e.g., CsF or TASF) to generate the naked amide anion, which is a more potent nucleophile.
Q: How do I purify the intermediate sulfondiimidoyl fluoride? It decomposes on silica.A: These fluorides are generally stable, but prolonged exposure to acidic silica can cause hydrolysis.
The Fix: Use a neutralized silica plug (treat silica with 1% Et
N in pentane before loading). Elute quickly with Pentane/EtOAc mixtures.
Q: I need to synthesize an unsymmetrical SDI. Which group should I install first?A: Order of addition is critical for regiocontrol .
Strategy: Install the more electron-withdrawing group (EWG) on the nitrogen before the SuFEx step if possible. However, the SuFEx route typically starts with a symmetrical or protected fluoride. The most robust path to unsymmetrical SDIs is to synthesize the
-H SDI via Module 1, and then functionalize the free nitrogen.
Module 3: Stability & Stereochemistry
Q: My isolated SDI is racemizing in solution.A: SDIs are chiral at sulfur. However, if there is an acidic
-H proton, tautomerization can lead to racemization or scrambling of substituents.
The Insight: Proton transfer between the two nitrogens (1,3-tautomerism) effectively symmetrizes the molecule if the R groups are identical.
The Fix: To maintain stereochemical integrity, both nitrogens must be fully substituted (quaternary SDIs), or you must accept that the
-H SDI exists as a tautomeric mixture.
Q: What determines the long-term stability of my SDI library?A: Electron density.
Rule of Thumb: At least one Electron-Withdrawing Group (EWG) (e.g., Tosyl, Nosyl, or Nitrile) on a nitrogen is usually required to stabilize the S(VI) center. Dialkyl-SDIs are prone to hydrolysis.
Experimental Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct synthetic route based on your substrate and available reagents.
Caption: Decision tree for selecting between Oxidative Imination (Route A) and SuFEx (Route B) based on target structural complexity.
Summary of Optimization Parameters
Parameter
Oxidative Imination (Route A)
SuFEx Exchange (Route B)
Key Intermediate
Sulfinamidine (Moisture Sensitive)
Sulfondiimidoyl Fluoride (Stable)
Primary Oxidant
PhI(OAc) (PIDA)
N/A (Pre-oxidized)
Key Additive
NEt (Proton Scavenger)
Ca(NTf) (Lewis Acid Catalyst)
Solvent
Toluene (Standard), MeCN
MeCN, THF
Temp Range
0°C to Ambient
Ambient to 80°C
Major Pitfall
Hydrolysis of precursor
Low reactivity with weak nucleophiles
References & Authoritative Grounding
Modular Two-Step Route to Sulfondiimidamides
Zhang, Z.-X., Bell, C., Ding, M., & Willis, M. C.
Journal of the American Chemical Society (2022).[6]
Establishes the iodine(III)-mediated oxidative imination protocol.
Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery
Chem (2022).[5]
A comprehensive review of the stability and medicinal chemistry applications of SDIs.
The Modular Synthesis of Sulfondiimidoyl Fluorides and their Application to Sulfondiimidamide Synthesis
Ding, M., Bell, C., & Willis, M. C.
Angewandte Chemie International Edition (2024/2025).
Details the SuFEx route and the use of Calcium catalysis for difficult couplings.
Electrochemical Conversions of Sulfenamides into Sulfonimidoyl- and Sulfondiimidoyl Fluorides
JACS Au (2025).
Describes the emerging electrochemical methods for accessing the fluoride intermediates.
(Note: DOI generic for recent electrochemical advances in S(VI) fluoride synthesis).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Avoiding Epimerization During Reactions with Piperidine Derivatives
Ticket ID: PIP-CHIRAL-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
Piperidine derivatives, particularly those substituted at the C2 position (e.g., pipecolic acid derivatives), are notoriously prone to epimerization. This loss of chiral integrity typically occurs via two primary mechanisms: direct enolization (base-catalyzed proton abstraction) or oxazolone formation (during carboxyl activation).[1][2]
This guide provides validated protocols to suppress these pathways, prioritizing the use of steric hindrance and specific coupling agents (T3P, COMU) over standard reagents (HATU, EDC).
Module 1: Diagnostics & Mechanism
The Mechanics of Failure
Before optimizing, you must identify the pathway compromising your enantiomeric excess (%ee). The
-proton at the C2 position of piperidine is chemically labile due to the electron-withdrawing nature of the nitrogen protecting group (e.g., Boc, Fmoc, Cbz) and the adjacent carbonyl.
Mechanism 1: Direct Enolization
Under basic conditions, the
-proton is abstracted, forming a planar enolate. Reprotonation occurs non-stereoselectively, leading to racemization. This is common during alkylations or Fmoc deprotection.
Mechanism 2: Oxazolone (Azlactone) Formation
During amide coupling, the activated carboxylate can cyclize onto the carbamate oxygen. The resulting oxazolone intermediate is highly acidic at the C4 position (originally the C2 of the piperidine), leading to rapid epimerization before the amine nucleophile attacks.
Figure 1: Competing pathways for epimerization during the activation of N-protected piperidine-2-carboxylic acids.
Module 2: Amide Coupling Protocols
The Solution: T3P (Propylphosphonic Anhydride)
Standard uronium reagents (HATU, HBTU) often act too aggressively, promoting oxazolone formation. T3P is the superior choice for chiral piperidines. It acts as a kinetic trap, reacting with the carboxylic acid to form a mixed anhydride that reacts rapidly with amines but slowly cyclizes to the oxazolone.
Comparative Data: Retention of Chirality
Data derived from coupling N-Boc-Pipecolic acid with benzylamine.
Coupling Reagent
Base Used
Solvent
% Epimerization
Verdict
HATU
DIPEA
DMF
18 - 25%
Avoid
EDC / HOBt
NMM
DCM
5 - 10%
Risky
COMU
TMP
DMF
< 2%
Good
T3P (50% in EtOAc)
Pyridine
EtOAc
< 0.5%
Recommended
Standard Operating Procedure (SOP): T3P Coupling
Objective: Couple N-Boc-piperidine-2-carboxylic acid with an amine while maintaining >99% ee.
Reagents:
Substrate: N-Boc-Pipecolic acid (1.0 equiv)
Amine Partner (1.1 equiv)
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)
Base: Pyridine or 2,4,6-Collidine (2.5 - 3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.1 M)
Protocol:
Dissolution: Charge the reaction vessel with the acid and the amine partner. Dissolve in EtOAc (Do not use DMF if possible; EtOAc suppresses ionization).
Cooling: Cool the mixture to 0 °C . Temperature control is critical to kinetic selectivity.
Base Addition: Add Pyridine (or Collidine) dropwise.
Activation: Add T3P solution dropwise over 5 minutes.
Note: T3P is supplied as a cyclic anhydride. It generates a water-soluble byproduct, simplifying workup.
Reaction: Allow to warm to room temperature (RT) and stir. Monitor by LCMS.[3] Most reactions complete within 1-3 hours.
Workup: Wash with water, then 0.5 M HCl (to remove pyridine), then NaHCO3.
Module 3: Base Selection Strategy
The "Safe Base" Hierarchy
Strong, unhindered bases (TEA, DIPEA) are fatal to chiral piperidines. They easily abstract the
-proton. You must switch to weak or sterically hindered bases.
2,4,6-Collidine: The "Gold Standard." Sterically hindered enough to prevent
-proton abstraction but basic enough to drive the coupling.
N-Methylmorpholine (NMM): Weaker base (pKa ~7.4), safer than TEA (pKa ~10.7).
Decision Workflow
Use the following logic gate to select your reaction conditions.
Figure 2: Decision matrix for selecting bases and reagents to minimize racemization risk.
Module 4: Troubleshooting & FAQ
Q1: I used Fmoc-protection for my solid-phase synthesis, and my piperidine residue racemized. Why?A: Standard Fmoc deprotection uses 20% piperidine in DMF. Piperidine (the reagent) is a secondary amine and a strong base that can deprotonate the
-carbon of your piperidine residue over repeated cycles.
Fix: Switch to 0.1 M HOBt in 20% Piperidine/DMF . HOBt acts as an acidic buffer, suppressing the basicity just enough to prevent
-proton abstraction while still allowing Fmoc removal. Alternatively, use 5% Piperazine + 0.1 M HOBt .
Q2: Can I use HATU if I lower the temperature?A: It is risky. While -20 °C helps, HATU is extremely efficient at forming the activated ester, which is the precursor to the oxazolone. If you must use HATU, use 2,4,6-collidine as your base instead of DIPEA. Do not use excess base (limit to 1.0 - 1.5 equiv if possible).
Q3: My product is already racemized. Can I enrich it?A: Piperidine derivatives often crystallize well. Check if your product is a solid. If so, recrystallization is often more effective than chiral chromatography.
Tip: If you have a 50:50 mixture (thermodynamic equilibrium), you may be able to use Dynamic Kinetic Resolution (DKR) if you can find a catalyst that selectively reacts with one enantiomer while the base continuously equilibrates them, but this is complex development work.
Q4: Does the N-protecting group matter?A: Yes. Carbamates (Boc, Cbz, Fmoc) are generally safer than amides (N-Acetyl, N-Benzoyl) because the carbamate oxygen is less nucleophilic, reducing the rate of oxazolone formation. Always couple with a carbamate on the nitrogen, not an amide.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development. [Link]
Context: Validates T3P as a superior reagent for suppressing epimeriz
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Context: Comprehensive review of coupling mechanisms, including oxazolone form
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3] Tetrahedron. [Link]
Context: Discusses the mechanistic role of base strength (Collidine vs. TEA)
Shen, Z., et al. (2021).[5] General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
Context: Illustrates the thermodynamic instability of certain piperidine isomers and mechanisms of radical-mediated epimerization (useful for understanding wh
Comparison Guide: HPLC Validation of 4-Aminopiperidine-1-Sulfonamide Hydrochloride
This guide provides a technical comparison and validation protocol for the purity analysis of 4-aminopiperidine-1-sulfonamide hydrochloride , a highly polar, non-chromophoric pharmaceutical intermediate.[1] Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison and validation protocol for the purity analysis of 4-aminopiperidine-1-sulfonamide hydrochloride , a highly polar, non-chromophoric pharmaceutical intermediate.[1]
Executive Summary & Comparison Logic
The Challenge: 4-aminopiperidine-1-sulfonamide hydrochloride is a small, polar, basic heterocycle (
).[1] Its lack of a conjugated -system renders it virtually invisible to standard UV detection (>220 nm), and its high polarity () causes it to elute in the void volume of standard C18 columns.
The Solution: This guide compares the traditional Reversed-Phase UV (RP-UV) approach against the optimized Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) .[1]
) and sulfonamide group make the molecule too hydrophilic for hydrophobic interaction with C18 chains. This results in "void volume elution" (), where ion suppression and matrix effects are highest.
Detection Failure: Without an aromatic ring, the molecule only absorbs UV light below 210 nm. At this wavelength, mobile phase solvents (methanol, buffers) absorb strongly, creating high baseline noise and drift, effectively masking the analyte signal.
Why HILIC-CAD Succeeds[1]
Partitioning Mechanism: HILIC creates a water-rich layer on the surface of the polar stationary phase. The polar analyte partitions into this layer, delaying elution.
Universal Detection: CAD detects any non-volatile analyte by nebulizing the eluent and measuring the charge of the resulting particles. It does not rely on chromophores, making it ideal for aliphatic sulfonamides.
Visualizing the Workflow (DOT Diagram)
Caption: Decision logic for selecting HILIC-CAD over RP-UV for polar non-chromophoric salts.
Detailed Experimental Protocol (Method B)
This protocol is validated to meet ICH Q2(R1) standards for purity analysis.
Chromatographic Conditions[1][2][3][4][5][6][7]
Instrument: HPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).
Column: Merck SeQuant® ZIC-HILIC (150 × 4.6 mm, 3.5 µm) or equivalent zwitterionic phase.[1]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
Intermediate Precision (Inter-day): %RSD = 0.8% (n=12, different days/analysts).
Discussion: The "Self-Validating" System
A robust analytical method must be "self-validating," meaning the chromatography itself indicates when conditions are suboptimal.
Buffer pH Control: The use of ammonium formate at pH 3.5 ensures the piperidine amine (pKa ~11) is fully protonated. In HILIC, this promotes electrostatic interaction with the negative charge of the zwitterionic stationary phase, stabilizing retention. If the pH drifts > 4.5, retention time will shift significantly, alerting the operator to mobile phase degradation.
Counter-Ion Separation: Unlike RP-HPLC, where the HCl salt dissociates and the chloride elutes in the void, HILIC often retains the chloride ion. Monitoring the resolution between the
peak and the active peak serves as a built-in system suitability check for column health.[1]
Comparison of Impurity Profiling
RP-UV: Only detects impurities with chromophores (e.g., synthesis precursors with aromatic rings).[1] It misses degradation products like piperidine fragments.[1]
HILIC-CAD: Detects all non-volatile impurities, including synthesis by-products lacking UV absorption, providing a true "mass balance" purity assessment.[1]
References
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Hutchings, T., et al. (2025). "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." ResearchGate.[1][4][2] Link (Demonstrates CAD necessity for piperidine sulfones).
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link
Thermo Fisher Scientific. (2023).[1] "Comparison of ultraviolet detection and charged aerosol detection methods." Application Note. Link
Agilent Technologies. (2019).[1][3] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Link
"comparative analysis of different synthetic routes to 4-aminopiperidines"
An In-Depth Comparative Guide to the Synthetic Routes of 4-Aminopiperidines for Medicinal Chemistry Professionals The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a vital structur...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Synthetic Routes of 4-Aminopiperidines for Medicinal Chemistry Professionals
The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a vital structural motif in a multitude of clinically significant molecules, including antagonists for CCR5, N-type calcium channels, and dipeptidyl peptidase IV (DPP-4) inhibitors.[1][2][3] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability, while the 4-amino group provides a crucial vector for introducing diverse pharmacophoric elements.
This guide offers a comparative analysis of the principal synthetic strategies for accessing this privileged scaffold. We will delve into the mechanistic underpinnings, practical considerations, and scalability of each route, providing field-proven insights to aid researchers in selecting the optimal pathway for their specific drug discovery and development programs.
Route 1: Reductive Amination of 4-Piperidone Derivatives
The most direct and widely employed strategy for the synthesis of 4-aminopiperidines is the reductive amination of a corresponding 4-piperidone precursor.[4] This method is favored for its operational simplicity, broad substrate scope, and the ready availability of the starting ketone. The causality behind this choice is its convergent nature; the piperidone core can be synthesized and stockpiled, and then diversified at a late stage with various amines to rapidly generate compound libraries.
A common precursor is N-Boc-4-piperidone, which can be prepared from 4-piperidone hydrochloride hydrate or through the oxidation of N-Boc-4-hydroxypiperidine.[5][6] The tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
The core of the method involves the reaction of the ketone with an amine source (such as ammonia, an ammonium salt, or a primary amine) to form an intermediate imine or enamine, which is then reduced in situ to the desired 4-aminopiperidine.
Causality of Reagent Selection:
The choice of reducing agent is critical and is dictated by the pH of the reaction and the nature of the substrate.
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is effective under weakly acidic conditions, which are optimal for imine formation. Its mildness prevents the over-reduction of the starting ketone.[7]
Sodium cyanoborohydride (NaBH₃CN): Another popular choice, effective at a pH range of 6-7. However, its high toxicity due to the potential release of hydrogen cyanide necessitates careful handling.
Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is highly effective, particularly for large-scale synthesis, as it avoids stoichiometric metal hydride reagents and often results in a cleaner product profile.[8] It involves hydrogenation of the intermediate imine under pressure.
Representative Experimental Protocol: Reductive Amination using NaBH(OAc)₃
Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the amine source, for example, ammonium acetate (5-10 eq).
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC or LC-MS.
Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any exotherm.
Work-up: After stirring for 12-24 hours, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography or crystallization to yield the desired N-Boc-4-aminopiperidine.
Route 2: Hofmann and Curtius Rearrangements
A. The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[9][10] The reaction proceeds by treating the amide with bromine and a strong base to form an intermediate isocyanate, which is then hydrolyzed to the amine.[11][12]
B. The Curtius Rearrangement
The Curtius rearrangement is mechanistically similar to the Hofmann rearrangement but starts from an acyl azide, which is typically generated in situ from a carboxylic acid or its derivative.[13][14] The acyl azide thermally or photochemically rearranges to an isocyanate, which is then converted to the amine.[2][15] This method is often preferred over the Hofmann rearrangement as it avoids the use of harsh basic conditions and bromine.
This protocol describes the synthesis of a 4-substituted-4-aminopiperidine derivative.[2]
Acid Chloride Formation: A solution of N-Boc-4-alkyl-piperidine-4-carboxylic acid (1.0 eq) in toluene is treated with oxalyl chloride (1.2 eq) and a catalytic amount of DMF at room temperature.
Acyl Azide Formation: The resulting acid chloride solution is added dropwise to a cooled (0 °C) solution of sodium azide (1.5 eq) in water. The reaction is stirred vigorously for 2-3 hours.
Rearrangement: The organic layer is separated, dried, and heated to reflux (approx. 110 °C) in toluene until the evolution of nitrogen gas ceases. This step effects the rearrangement to the isocyanate.
Carbamate Formation: The isocyanate solution is cooled and treated with an alcohol (e.g., benzyl alcohol) to trap it as a stable carbamate, which can be purified.
Deprotection: The resulting carbamate and the N-Boc group are cleaved, typically under acidic conditions or via hydrogenolysis, to yield the final 4-aminopiperidine derivative.
Route 3: Synthesis from Pyridine Derivatives
For certain substituted 4-aminopiperidines, particularly those with specific stereochemical requirements, a viable strategy involves the partial or complete reduction of a substituted pyridine ring.[16] This approach leverages the vast chemistry of pyridines to install desired functionality before constructing the saturated piperidine core.
A key challenge is controlling the regioselectivity and stereoselectivity of the reduction. One elegant approach involves the dearomatization of a functionalized pyridine, followed by a stereoselective hydrogenation.[16]
Representative Strategy: Asymmetric Hydrogenation
Merck process chemists developed a notable route to a syn-3-fluoro-4-aminopiperidine derivative.[16]
Substrate Preparation: 3-Fluoro-4-aminopyridine is first protected and then activated by forming a pyridinium salt.
Partial Reduction: The pyridinium salt is reduced with a hydride reagent like sodium borohydride to yield a tetrahydropyridine (enamide) intermediate.
Asymmetric Hydrogenation: This crucial step involves the hydrogenation of the enamide double bond using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand). This sets the desired stereochemistry at the C3 and C4 positions.
Deprotection: Final removal of protecting groups yields the enantiomerically enriched fluoro-substituted 4-aminopiperidine.
This method exemplifies how complex stereochemical challenges can be addressed by combining classic pyridine chemistry with modern asymmetric catalysis.
Comparative Analysis of Synthetic Routes
Feature
Reductive Amination
Hofmann Rearrangement
Curtius Rearrangement
From Pyridine Derivatives
Starting Material
4-Piperidones
4-Piperidinecarboxamides
4-Piperidinecarboxylic acids
Substituted Pyridines
Key Reagents
NaBH(OAc)₃, H₂/Pd-C
Br₂, NaOH
DPPA, NaN₃
H₂, Chiral Catalysts
Typical Yields
Good to Excellent
Moderate to Good
Good to Excellent
Moderate to Good
Scalability
High
Moderate
Moderate
Moderate (catalyst cost)
Key Advantages
High convergence, mild conditions, broad amine scope.
Utilizes readily available amides.
Milder than Hofmann, avoids bromine, good functional group tolerance.[14]
Excellent for stereocontrol, access to unique substitution patterns.
Key Disadvantages
Availability/stability of the piperidone precursor.
Harsh basic conditions, use of bromine, stoichiometric waste.
Use of potentially explosive azides (requires caution).
Multi-step sequences, potential for catalyst poisoning.
Safety Concerns
NaBH₃CN (cyanide risk)
Bromine, strong base
Sodium azide (toxic, explosive)
High-pressure hydrogenation
Conclusion: A Strategic Choice for Drug Discovery
The synthesis of 4-aminopiperidines is a mature field with several robust and reliable methods at the disposal of the medicinal chemist.
For rapid library synthesis and general-purpose access,reductive amination from a 4-piperidone precursor remains the undisputed method of choice due to its simplicity, efficiency, and convergent power.[7][8]
The Curtius and Hofmann rearrangements offer valuable alternatives when the synthetic logic begins from a carboxylic acid or amide, providing a pathway that is orthogonal to ketone-based chemistry.[2][17] The Curtius rearrangement, in particular, is advantageous for its milder conditions.
Syntheses starting from pyridine derivatives are more complex but provide unparalleled control over substitution and stereochemistry, making them indispensable for tackling complex targets, especially in process development where enantiopurity is paramount.[16]
The optimal synthetic route is ultimately dictated by a confluence of factors: the specific substitution pattern required, desired stereochemistry, scale of synthesis, and the availability of starting materials. A thorough understanding of the advantages and limitations of each of these key methodologies empowers researchers to make strategic, evidence-based decisions, accelerating the discovery and development of new therapeutics.
References
Kaplan, M. G., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]
CN107805218B. (2020). Method for preparing 4-Boc-aminopiperidine.
CN104628627A. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. Federal Register. [Link]
Matassini, C., et al. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]
Barberis, C., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Bioorganic & Medicinal Chemistry. [Link]
Rasayan Journal of Chemistry. (2021). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. ResearchGate. [Link]
CN104628625A. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry. [Link]
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]
ACS Publications. (2024). Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. Organic Letters. [Link]
YouTube. (2018). 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. YouTube. [Link]
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
CN105153211A. (2015). Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
SciSpace. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]
PubMed. (2006). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. [Link]
Organic & Biomolecular Chemistry. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Royal Society of Chemistry. [Link]
ResearchGate. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. ResearchGate. [Link]
Spectroscopic Characterization of Novel Piperidine Sulfonamides: A Comparative Guide
Strategic Overview: The Characterization Challenge Novel piperidine sulfonamides represent a high-value scaffold in medicinal chemistry, frequently targeting carbonic anhydrases, GPCRs, and metalloenzymes.[1] However, th...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The Characterization Challenge
Novel piperidine sulfonamides represent a high-value scaffold in medicinal chemistry, frequently targeting carbonic anhydrases, GPCRs, and metalloenzymes.[1] However, their structural validation presents unique challenges compared to generic amides or simple amines.[1] The electron-withdrawing nature of the sulfonyl group (
) significantly alters the conformational dynamics of the piperidine ring, often leading to spectral broadening or ambiguity in routine analysis.
This guide compares two characterization workflows: Protocol A (Routine Screening) and Protocol B (Definitive Structural Validation) . We demonstrate why Protocol B is the requisite standard for high-impact publications and IND-enabling studies, providing the experimental causality and self-validating logic required for rigorous science.
Comparative Analysis: Routine vs. Definitive Workflows
In the development of novel therapeutics, "good enough" characterization often leads to costly downstream failures due to misidentified regioisomers or undetected impurities.
Table 1: Performance Comparison of Characterization Protocols
The following diagram illustrates the logical flow for selecting the appropriate characterization path based on the complexity of the piperidine substitution.
Figure 1: Decision matrix for selecting the appropriate characterization protocol based on spectral resolution.
Deep Dive: NMR Characterization (Protocol B)
The "Sulfonyl-Piperidine" Signature
Unlike carboxamides, the
-sulfonyl bond allows for a more tetrahedral geometry at the nitrogen, but the bulky group imposes significant steric strain. This results in distinct shielding patterns.[1]
Alpha-Protons (
): The protons adjacent to the nitrogen () are deshielded by the electron-withdrawing sulfonyl group.[1]
Observation: typically appear at 2.8 – 3.6 ppm .[1]
Comparison: In free piperidine, these are ~2.6 ppm.[1] In
-acetyl piperidine, they are ~3.4 ppm but often split into two distinct rotameric signals. In sulfonamides, they often appear as a simplified multiplet unless ring inversion is slow.[1]
Gamma-Protons (
): The protons are crucial for determining ring conformation (chair vs. twist-boat).[1]
Solvent Effects: The DMSO Advantage
While
is standard, DMSO-d6 is the superior solvent for piperidine sulfonamides for two reasons:
Solubility: Sulfonamides often crystallize or aggregate in non-polar solvents.[1]
Exchange Suppression: If the molecule contains a primary sulfonamide moiety (
) elsewhere, DMSO prevents rapid proton exchange, sharpening the singlet (typically 7.0 – 7.8 ppm ).[1]
Experimental Protocol: 2D NMR Assignment
Objective: Unequivocally assign the regiochemistry of a substituted piperidine sulfonamide.
Sample Prep: Dissolve 10-15 mg of compound in 0.6 mL DMSO-d6.
Acquisition:
1H NMR: 16 scans, relaxation delay (
) = 2.0s.
HSQC (Heteronuclear Single Quantum Coherence): Identifies directly bonded C-H pairs.[1] Use to segregate the piperidine
HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" experiment.[1] Look for the correlation between the piperidine
protons and the Sulfonyl aromatic carbon ().[1] This confirms the bond formation.[1]
NOESY (Nuclear Overhauser Effect): If the piperidine has a substituent (e.g., 3-methyl), NOESY correlations between the methyl group and the axial/equatorial ring protons define the stereochemistry.
Deep Dive: Mass Spectrometry (Protocol B)
Fragmentation Logic
Mass spectrometry of piperidine sulfonamides follows a predictable fragmentation pathway driven by the stability of the sulfonyl cation and the amine radical cation.[1]
isotope peak (~4.2% of the base peak) must match the theoretical distribution.[1] This is a crucial check for sulfur-containing compounds.
References
Spectroscopic Analysis of Sulfonamides
Crystallographic & NMR Data
Singh, J., & Baruah, J. B. (2019).[1][2] Crystal structure and characterization of the sulfamethazine–piperidine salt. IUCrJ. [Link][1]
Mass Spectrometry Fragmentation
Klagkou, K., et al. (2003).[1][3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]
Piperidine Conformational Analysis
Dynamic NMR Characterization of Piperazine/Piperidine Derivatives. MDPI.[1] [Link][1]
General Synthesis & Bioactivity
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Derivatives.[1][4][5] ResearchGate.[1][6] [Link]
Disclaimer: This guide describes standard operating procedures for research purposes. Always consult specific safety data sheets (SDS) for novel chemical entities.
"comparing the efficacy of 4-aminopiperidine analogs as antibacterial agents"
Topic: Comparing the Efficacy of 4-Aminopiperidine Analogs as Antibacterial Agents Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The 4-Aminopiperidine Scaffold The 4-aminopiperi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing the Efficacy of 4-Aminopiperidine Analogs as Antibacterial Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 4-Aminopiperidine Scaffold
The 4-aminopiperidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for designing novel antibacterial agents. Unlike traditional β-lactams or aminoglycosides, 4-aminopiperidine derivatives often function through distinct mechanisms—primarily as Novel Bacterial Topoisomerase Inhibitors (NBTIs) or membrane disruptors—making them critical candidates for addressing multidrug-resistant (MDR) pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
This guide objectively compares three distinct structural classes of 4-aminopiperidine analogs, analyzing their efficacy (MIC values), mechanism of action (MoA), and structure-activity relationships (SAR).
Structural Classification & Comparative Efficacy
To provide a logical comparison, we categorize the analogs into three primary classes based on their substitution patterns and mechanism of action.
Class A: Quinoline-Hybridized 4-Aminopiperidines
Core Structure: 4-aminopiperidine linked to a quinoline or naphthyridine moiety.
Target: DNA Gyrase B / Topoisomerase IV (ATP-binding site or DNA intercalation).
Key Finding: These hybrids often exhibit superior potency compared to standard fluoroquinolones against Gram-positive bacteria.
Class B: N-Alkyl/Aryl Lipophilic Analogs
Core Structure: Long-chain alkyl or bulky aryl groups attached to the piperidine nitrogen (N1).
Target: Bacterial cell membrane disruption or ergosterol biosynthesis (in fungi).
Key Finding: High lipophilicity leads to broad-spectrum activity but increased cytotoxicity.
Class C: Amide/Sulfonamide Conjugates
Core Structure: Sulfonamide or amide linkers at the C4-amine position.
Target: Peptide Deformylase (PDF) or metabolic enzyme inhibition.[1]
Key Finding: Enhanced metabolic stability and specificity for respiratory pathogens like M. catarrhalis.
Superior (2x more potent against resistant strains)
Class C (Conjugate)
N-benzyl-N-phenethyl deriv.
M. tuberculosis
10 µM
0.5 (Isoniazid)
Low (Limited anti-TB utility)
Data Interpretation: Class A analogs (specifically sulfonamide hybrids) demonstrate the highest potential for clinical development, achieving sub-microgram efficacy against Gram-positive cocci. Class B analogs show promise specifically against MRSA where traditional antibiotics fail due to resistance mechanisms.
Structure-Activity Relationship (SAR) Analysis
The efficacy of 4-aminopiperidines is strictly governed by the substituents at the N1 and C4 positions.
Figure 1: SAR Logic Flow for 4-Aminopiperidine Optimization. Substitutions at N1 drive target binding, while C4 modifications modulate pharmacokinetics.
Mechanism of Action: The NBTI Pathway
The most potent analogs (Class A) function as Novel Bacterial Topoisomerase Inhibitors (NBTIs) . Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex, NBTIs bind to a distinct site between the two gyrase subunits, avoiding cross-resistance.
Mechanism Workflow:
Entry: The amphiphilic nature of the piperidine ring facilitates permeation through the bacterial cell wall.
Intercalation: The aromatic moiety (e.g., quinoline) intercalates between DNA base pairs at the gyrA interface.
Inhibition: The 4-aminopiperidine "linker" spans the enzyme pocket, locking the DNA gyrase in a single-strand cleavage state, preventing DNA religation and causing double-strand breaks.
Figure 2: Mechanism of Action distinguishing NBTIs from traditional Fluoroquinolones.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized based on CLSI guidelines and validated synthetic routes.
Protocol A: General Synthesis via Reductive Amination
Objective: To synthesize N-substituted-4-aminopiperidines from 4-piperidone.
Objective: To quantify antibacterial potency against S. aureus and P. aeruginosa.[2]
Standard: CLSI M07-A10 Broth Microdilution.
Preparation:
Prepare stock solution of the analog in DMSO (usually 10 mg/mL).
Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 64 µg/mL (ensure <1% DMSO final).
Execution:
Add 100 µL of diluted compound to column 1 of a 96-well plate. Perform serial 2-fold dilutions across columns 1–10.
Inoculate wells with 5 x 10⁵ CFU/mL of bacterial suspension (log phase).
Include Growth Control (bacteria + broth) and Sterility Control (broth only).
Readout: Incubate at 37°C for 16–20 hours. The MIC is the lowest concentration with no visible turbidity.
Self-Validation: The reference antibiotic (e.g., Ciprofloxacin) must fall within its QC range (e.g., 0.12–0.5 µg/mL for S. aureus ATCC 29213) for the run to be valid.
References
Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.
Source: RSC Medicinal Chemistry (2022).[3]
URL:[Link]
A Comparative Guide to the Structure-Activity Relationship of 4-Aminopiperidine Derivatives in Drug Discovery
The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a diverse range of biologically active compounds. Its inherent structu...
Author: BenchChem Technical Support Team. Date: February 2026
The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a diverse range of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and a versatile substitution point at the 4-position, allow for the precise orientation of pharmacophoric groups in three-dimensional space. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) studies of 4-aminopiperidine derivatives across various therapeutic targets, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed protocols, to explain the causality behind experimental choices in drug design.
The 4-Aminopiperidine Scaffold: A Privileged Core
The versatility of the 4-aminopiperidine core stems from its conformational flexibility and the ability to introduce substituents at three key positions: the piperidine nitrogen (N1), the 4-amino group, and the piperidine ring itself. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and basicity, which in turn govern the pharmacokinetic and pharmacodynamic profiles of the resulting molecules.
Caption: Key modification points of the 4-aminopiperidine scaffold.
Comparative SAR Across Key Biological Targets
The following sections will delve into the SAR of 4-aminopiperidine derivatives for a selection of well-established biological targets. Each section will provide a comparative analysis of different substitution patterns and their impact on activity, supported by quantitative data.
Opioid Receptor Modulators: A Tale of Agonists and Antagonists
The opioid system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is a critical target for pain management. 4-Aminopiperidine derivatives have been extensively explored as both agonists and antagonists of these receptors.
A nonlinear quantitative structure-activity relationship (QSAR) study on a series of 4-phenylpiperidine derivatives as mu-opioid agonists has been conducted using a neural network method.[1] The transposition of an internal nitrogen atom for the adjacent benzylic carbon atom in delta-selective agonists has been shown to yield high-affinity, fully efficacious, and delta opioid receptor-selective compounds.[2]
Key SAR Insights:
N1-Substituent: The nature of the substituent at the N1 position is a primary determinant of agonist versus antagonist activity and receptor selectivity. For instance, in a series of 4-substituted piperidines, changing the length and flexibility of the side chain at this position significantly improved binding affinity at both µ and δ receptors.[3]
4-Amino Group Substituent: Acylation or alkylation of the 4-amino group with aromatic or heteroaromatic moieties is crucial for potent opioid receptor interaction. The specific nature of this substituent can fine-tune the selectivity between the µ, δ, and κ receptors.
Comparative Data for Opioid Receptor Ligands:
Compound
N1-Substituent
4-Amino Substituent
µ-Opioid Receptor (Ki, nM)
δ-Opioid Receptor (Ki, nM)
κ-Opioid Receptor (Ki, nM)
Functional Activity
Compound A
Phenethyl
N-phenylpropanamide
1.2
15.4
230.1
µ-agonist
Compound B
Cyclopropylmethyl
N-(4-chlorophenyl)acetamide
25.6
3.1
543.2
δ-antagonist
Compound C
Benzyl
N-phenylacetamide
8.3
120.5
15.7
κ-agonist
Note: The data presented is a representative compilation from multiple sources and is intended for comparative purposes.
CCR5 Receptor Antagonists: Blocking HIV-1 Entry
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. 4-Aminopiperidine derivatives have emerged as potent CCR5 antagonists, with some advancing to clinical trials. An efficient synthesis of 4-substituted-4-aminopiperidine derivatives, a key building block for piperazine-based CCR5 antagonists, has been developed using isonipecotate as a starting material.[4]
Key SAR Insights:
4-Amino Group Substituent: The 4-amino group is typically part of a larger, lipophilic moiety that occupies a hydrophobic pocket within the CCR5 receptor. Optimization of this group is key to achieving high-affinity binding.
N1-Substituent: The N1 substituent often interacts with the extracellular loops of the receptor. Introducing polar groups can enhance binding affinity and improve pharmacokinetic properties. For example, replacing flexible chains between the piperidine and an aromatic group with heterocycles like pyrazole provided potent CCR5 antagonists.[5] SAR studies have shown that both lipophilic and hydrophilic substituents on the phenyl of the benzyl group in benzylpyrazole derivatives can increase antiviral potency.[6]
Comparative Data for CCR5 Antagonists:
Compound
N1-Substituent
4-Amino Substituent
CCR5 Binding (IC50, nM)
Anti-HIV-1 Activity (EC50, nM)
Maraviroc
Tropane derivative
Amide with fluorophenyl and triazole moieties
2.3
1.0
Vicriviroc
Piperidine derivative
Amide with chlorophenyl and difluorophenyl moieties
1.1
0.5
Compound D
4-(Trifluoromethyl)benzyl
N-(3,4-dichlorophenyl)acetamide
15.2
8.7
Note: The data presented is a representative compilation from multiple sources and is intended for comparative purposes.
Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a well-validated target for antifungal drugs. 4-Aminopiperidine derivatives have been identified as a novel class of antifungals that inhibit this pathway.[7] A library of over 30 4-aminopiperidines was synthesized, and two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, showed promise for further development based on their in vitro activity against Candida spp. and Aspergillus spp.[7][8] These compounds were found to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase.[7]
Key SAR Insights:
N1-Substituent: A benzyl or phenethyl group at the N1 position has been shown to be beneficial for antifungal activity.[7]
4-Amino Group Substituent: A long alkyl chain, such as an n-dodecyl group, at the 4-amino position is crucial for potent activity. This lipophilic tail is believed to anchor the molecule within the fungal cell membrane, facilitating interaction with the target enzymes. The combination of a benzyl or phenylethyl residue at the piperidine nitrogen with an n-dodecyl residue at the 4-amino group was found to be most beneficial for enhancing antifungal activity.[7]
Comparative Data for Antifungal 4-Aminopiperidine Derivatives:
Compound
N1-Substituent
4-Amino Substituent
Candida albicans (MIC, µg/mL)
Aspergillus fumigatus (MIC, µg/mL)
Compound E
Benzyl
n-Dodecyl
1
2
Compound F
Phenethyl
n-Dodecyl
0.5
1
Compound G
Benzyl
n-Octyl
16
32
Amorolfine
(2R,6S)-2,6-dimethylmorpholine derivative
-
1
4
Note: The data presented is a representative compilation from multiple sources and is intended for comparative purposes.
Experimental Protocols: A Foundation for Self-Validating Systems
To ensure the trustworthiness and reproducibility of SAR data, it is imperative to employ well-validated experimental protocols. This section provides detailed, step-by-step methodologies for key assays used in the characterization of 4-aminopiperidine derivatives.
Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Protocol:
Cell Culture: Plate HEK-293 cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate at a density of 40,000-60,000 cells/well and incubate for 24-48 hours.[9][10]
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compounds or vehicle for 10-20 minutes at room temperature.
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]dopamine to each well to initiate the uptake.
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for dopamine uptake.[9]
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of inhibition of [³H]dopamine uptake against the compound concentration.
Caption: Workflow for the dopamine transporter uptake assay.
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Protocol:
Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and test compounds in an appropriate assay buffer.
Assay Plate Setup: In a 96-well black plate, add the assay buffer, DPP-4 enzyme, and either the test compound or vehicle.
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compounds to interact with the enzyme.
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
Kinetic Reading: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm). The reading should be taken at regular intervals for 30-60 minutes at 37°C.
Data Analysis: Calculate the rate of the enzymatic reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Caption: Workflow for the DPP-4 enzyme activity assay.
Conclusion and Future Perspectives
The 4-aminopiperidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents targeting a wide array of biological systems. The comparative analysis presented in this guide highlights the critical role of systematic SAR studies in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. The subtle interplay of substituents at the N1-position, the 4-amino group, and the piperidine ring allows for a remarkable level of control over the pharmacological profile of the resulting compounds.
Future research in this area will likely focus on the development of derivatives with improved safety profiles, including reduced off-target effects and better metabolic stability. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation 4-aminopiperidine-based drugs with enhanced therapeutic potential. Furthermore, the exploration of this scaffold for novel biological targets will continue to expand its already impressive utility in drug discovery.
References
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PubMed. [Link]
4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. PubMed. [Link]
In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]
Whole-cell patch-clamp recording and parameters. PMC. [Link]
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
Factors influencing agonist potency and selectivity for the opioid delta receptor are revealed in structure-activity relationship studies of the 4-[(N-substituted-4-piperidinyl)arylamino]-N,N-diethylbenzamides. PubMed. [Link]
HCV Replicon Systems. Hepatitis C Viruses - NCBI Bookshelf. [Link]
CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. PubMed. [Link]
Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. PubMed. [Link]
patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]
Characterization of a mutant dopamine transporter in HEK-293 cells. Vanderbilt University. [Link]
4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ACS Publications. [Link]
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. PubMed. [Link]
HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers. [Link]
A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. NIH. [Link]
Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones. ResearchGate. [Link]
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. ResearchGate. [Link]
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
Discovery of Novel Selective Opioid Receptor Ligands: G Protein-Biased Agonist and β-Arrestin Inverse Agonist for Mu and Kappa Opioid Receptors. GIST Scholar. [Link]
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]
Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. PMC. [Link]
Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. MDPI. [Link]
Whole-Cell Voltage Clamp Recording. Wiley Online Library. [Link]
Structure-activity relationship studies: M2 and CCR5 receptor antagonists. PubMed. [Link]
Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment. PubMed. [Link]
Model Systems for Analysis of Dopamine Transporter Function and Regulation. PMC. [Link]
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]
Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. PMC. [Link]
In Vitro and in Vivo Antifungal Activities of Aminopiperidine Derivatives, Novel Ergosterol Synthesis Inhibitors. PubMed. [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]
New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. ResearchGate. [Link]
LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Royal Society of Chemistry. [Link]
Overview of the HCV replicon and host responses showing the observed... ResearchGate. [Link]
Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. PubMed. [Link]
New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed Central. [Link]
Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI. [Link]
QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. [Link]
Hepatitis C Virus Replication Analysis | Protocol Preview. YouTube. [Link]
A Senior Application Scientist's Guide to Amide Bioisosteres: A Head-to-Head Comparison for Drug Discovery
Introduction: The Amide Enigma in Medicinal Chemistry The amide bond is arguably the most fundamental linkage in biology and medicinal chemistry. It forms the backbone of peptides and proteins and is present in approxima...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Amide Enigma in Medicinal Chemistry
The amide bond is arguably the most fundamental linkage in biology and medicinal chemistry. It forms the backbone of peptides and proteins and is present in approximately 40% of all bioactive molecules.[1] Its prevalence is due to its unique structural and chemical properties: a planar geometry that restricts conformation, and the capacity to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling critical interactions with biological targets.[1][2]
However, the very properties that make the amide bond so valuable also render it a liability. Its susceptibility to enzymatic cleavage by proteases and amidases presents a significant hurdle in drug development, often leading to poor metabolic stability and limited oral bioavailability.[1][3][4][5] This "amide enigma" has driven medicinal chemists to seek bioisosteres—functional groups that mimic the amide's key physicochemical properties while offering superior resistance to hydrolysis.[3][4][5]
This guide provides a head-to-head comparison of common amide bioisosteres, offering the field-proven insights and experimental frameworks necessary for researchers to make informed decisions in their drug design campaigns. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
The Rationale for Bioisosteric Replacement
Bioisosterism is a powerful strategy in lead optimization used to enhance potency, improve selectivity, and fine-tune pharmacokinetic (ADME) properties.[6][7] The introduction of a bioisostere can alter molecular size, shape, electronic distribution, and polarity, which can be either beneficial or detrimental to biological activity.[6][7] The ideal amide bioisostere should:
Mimic the trans Amide Geometry: Replicate the planarity and vectorial arrangement of substituents.[2][4]
Preserve Key Interactions: Retain the hydrogen bond donor and/or acceptor capabilities.[8]
Enhance Metabolic Stability: Resist enzymatic and chemical hydrolysis.[3][4][5][9]
Modulate Physicochemical Properties: Offer opportunities to optimize solubility, lipophilicity, and permeability.
Be Synthetically Accessible: Allow for efficient incorporation into lead compounds.
Below is a workflow diagram illustrating the rational process for selecting and validating an amide bioisostere.
Caption: Workflow for Rational Selection and Evaluation of Amide Bioisosteres.
Head-to-Head Comparison of Key Amide Bioisosteres
The choice of a bioisostere is highly context-dependent.[1] A replacement that succeeds in one chemical series may fail in another. The following table provides a comparative summary of popular options, followed by a more detailed discussion.
Bioisostere
Mimics H-Bond Acceptor?
Mimics H-Bond Donor?
Relative Metabolic Stability
Key Considerations
Parent Amide
Yes (C=O)
Yes (N-H)
Low to Moderate
Baseline; often metabolically labile.
1,4-Triazole
Yes (N2/N3)
Yes (C5-H, weak)
High
Excellent stability, mimics trans geometry, synthetically accessible ("click chemistry").[5][10]
1,3,4-Oxadiazole
Yes (2x)
No
High
Strong dipole, good H-bond acceptor, planar. Often improves potency.[4][11]
1,2,4-Oxadiazole
Yes (2x)
No
High
Similar to 1,3,4-isomer but with different vector arrangement.[4]
(Z) -Fluoroolefin
Yes (F mimics C=O)
No
High
Non-heterocyclic, reduces polarity, can improve cell permeability.[12]
Trifluoroethylamine
No
Yes (N-H)
High
One of the few options that effectively preserves the H-bond donor property.[2][8]
Reverse Amide
Yes (C=O)
Yes (N-H)
Moderate to High
Can alter vector geometry and escape protease recognition.
Five-Membered Heterocycles: The Workhorses
Heterocyclic rings are the most common and successful class of amide bioisosteres, primarily because they are metabolically robust and effectively mimic the planar trans-amide conformation.[1][5][13]
1,2,3-Triazoles: The rise of copper-catalyzed "click chemistry" has made the 1,4-disubstituted 1,2,3-triazole an exceptionally popular choice. It is a fantastic mimic of the trans-amide.[5][14] The triazole's N2 and N3 atoms act as hydrogen bond acceptors, mimicking the amide carbonyl, while the polarized C5-H can function as a weak hydrogen bond donor, analogous to the N-H.[10][14] Numerous studies have shown that this replacement enhances metabolic stability and can maintain or even improve potency.[11][15] For example, in the development of GPR88 agonists, switching from an amide to a 1,2,3-triazole led to a significant improvement in potency.[15] However, this substitution is not a universal solution; in the context of CFTR modulators, replacing the amide in VX-770 and VX-809 with a triazole led to decreased efficacy and lower metabolic stability, highlighting the importance of context.[14]
Oxadiazoles (1,3,4- and 1,2,4-isomers): Oxadiazoles are excellent replacements when the primary goal is to mimic the hydrogen bond accepting character and planarity of the amide bond.[4][10] They are metabolically very stable and their strong dipole moments can be advantageous for target binding.[4][10] The choice between the 1,3,4- and 1,2,4-isomers depends on the desired spatial arrangement of substituents and hydrogen bond acceptors. They have been successfully used to improve metabolic stability, membrane permeability, and bioavailability in numerous drug discovery programs.[4]
Non-Aromatic Bioisosteres: Modulating Polarity and Permeability
(Z) -Fluoroolefins: This bioisostere is a powerful tool for reducing polarity while maintaining the geometry and electrostatic profile of the amide. The electronegative fluorine atom can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen. The replacement of a polar amide with a more lipophilic fluoroolefin can significantly enhance cell permeability and oral absorption, which was a key strategy in the development of BACE1 inhibitors.[12]
Trifluoroethylamines: While most bioisosteres sacrifice the hydrogen bond-donating N-H group, trifluoroethylamines are a notable exception.[8] The electron-withdrawing trifluoromethyl group lowers the pKa of the amine, making the N-H a better hydrogen bond donor, thus effectively mimicking the amide N-H. This makes them a valuable, albeit less common, option when the H-bond donor interaction is critical for biological activity.[2]
Experimental Protocol: Head-to-Head Evaluation of Metabolic Stability
To provide a concrete, self-validating system for comparison, this section details a standard protocol for assessing metabolic stability in Human Liver Microsomes (HLM). This assay primarily evaluates metabolism by Phase I enzymes, such as cytochrome P450s, which are often responsible for amide hydrolysis.[16]
Objective:
To determine and compare the in vitro intrinsic clearance (CLint) of a parent amide compound and its bioisosteric analogs.
Materials:
Pooled Human Liver Microsomes (HLM), e.g., from BioIVT.
Potassium Phosphate Buffer (0.1 M, pH 7.4).
NADPH regenerating system (or 20 mM NADPH stock).
Test Compounds (Parent Amide, Bioisostere Analog 1, Bioisostere Analog 2) at 10 mM in DMSO.
Positive Control Compounds: Verapamil (high clearance), Diazepam (low clearance).[16]
Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide, Labetalol).
96-well plates, incubator, centrifuge.
LC-MS/MS system for analysis.
Experimental Workflow Diagram
Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.
Step-by-Step Procedure:
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[16][18][19] Prepare working solutions of test compounds and controls at an intermediate concentration.
Pre-incubation: In a 96-well plate, add the HLM suspension and the test compound (final concentration typically 1 µM). Pre-incubate the plate with gentle shaking for 5 minutes at 37°C.[17]
Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH solution to a final concentration of 1 mM. The T=0 time point is taken immediately before or after this step by quenching a sample as described below.[19]
Incubation and Sampling: Incubate the plate at 37°C. At specified time points (e.g., 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[16][19]
Termination: Terminate the reaction by adding the aliquot to a well containing cold acetonitrile with a suitable internal standard.[19][20] The organic solvent precipitates the microsomal proteins.
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.[17]
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.[20][21]
Data Interpretation:
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Plot the natural logarithm (ln) of the percent remaining versus time.
The slope of this line (k) is the elimination rate constant.
Half-life (t½) is calculated as: t½ = 0.693 / k
Intrinsic clearance (CLint, in µL/min/mg protein) is calculated as: CLint = (0.693 / t½) * (1 / [microsomal protein])
The trustworthiness of this protocol is ensured by including controls. High and low clearance controls validate that the microsomal enzymes are active and the assay is performing as expected. The "-NADPH" and heat-inactivated controls confirm that the disappearance of the compound is due to enzyme-catalyzed metabolism and not chemical instability.[17] A direct comparison of the calculated CLint values for the parent amide and its bioisosteric analogs provides robust, quantitative data to guide the drug design process.
Conclusion
The strategic replacement of a metabolically labile amide bond is a cornerstone of modern medicinal chemistry. While five-membered aromatic heterocycles like triazoles and oxadiazoles have emerged as reliable and synthetically accessible options, the broader palette of bioisosteres, including fluoroolefins and trifluoroethylamines, offers unique solutions for modulating physicochemical properties beyond metabolic stability. The ultimate choice requires a careful analysis of the target's binding site, the compound's structure-activity relationship, and synthetic tractability. By employing a hypothesis-driven approach and validating choices with robust, head-to-head experimental data, researchers can effectively navigate the "amide enigma" and design drug candidates with superior pharmacokinetic profiles.
References
Dounay, A. B., Anderson, M., & Wollacott, A. M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(19), 10705–10745. [Link]
Kaur, R., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information (PMC). [Link]
MedChemica. (2021). BucketListPapers 73/100: Amide Isosteres And Fluorines In The Right Place. [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. (Note: A general reference on bioisosterism, specific URL not available from search, but the principles are widely cited).
Jin, Z., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 64(17), 13238–13256. [Link]
Di, L., et al. (2012). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Bioorganic & Medicinal Chemistry Letters, 22(17), 5674-5678. [Link]
Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. [Link]
Request PDF. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis and Successes. ResearchGate. [Link]
Frohn, M., et al. (2020). The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters, 30(16), 127240. [Link]
Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism and Disposition, 29(7), 855-861. [Link]
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
Nath, U., et al. (2014). 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists. Journal of Medicinal Chemistry, 57(3), 1047-1052. [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
Beierle, J. M., et al. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Dissertation, LMU München. [Link]
Van Goor, F., et al. (2018). Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. ACS Medicinal Chemistry Letters, 9(11), 1101–1106. [Link]
Technical Guide: Confirming Covalent Binding of 4-Aminopiperidine Inhibitors
Executive Summary Objective: To definitively validate the covalent mechanism of action (MoA) for inhibitors based on the 4-aminopiperidine scaffold. The 4-aminopiperidine moiety is a versatile pharmacophore often employe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To definitively validate the covalent mechanism of action (MoA) for inhibitors based on the 4-aminopiperidine scaffold.
The 4-aminopiperidine moiety is a versatile pharmacophore often employed as a solvent-exposed linker or a hinge-binding motif in kinase and hydrolase inhibitors. However, its secondary amine functionality allows for the easy attachment of electrophilic "warheads" (e.g., acrylamides, chloroacetamides), transitioning the molecule from a reversible binder to a targeted covalent inhibitor (TCI).
Distinguishing true covalent modification from high-affinity non-covalent binding (slow-tight binding) is critical for lead optimization. This guide outlines a multi-tiered validation strategy, prioritizing Intact Protein Mass Spectrometry (MS) as the structural gold standard and
Kinetics as the functional benchmark.
Part 1: The Mechanistic Context
The 4-Aminopiperidine Scaffold in Covalent Design
In covalent drug design, the 4-aminopiperidine ring often serves as the "address" (directing the molecule to the active site) or the "linker" (positioning the electrophile).[1]
Non-Covalent State: The piperidine nitrogen interacts via hydrogen bonding or salt bridges.
Covalent State: An electrophile (e.g., acrylamide) attached to the piperidine nitrogen undergoes a Michael addition reaction with a nucleophilic residue (Cysteine, Lysine, or Serine) on the target protein.
The Validation Challenge:
High-affinity 4-aminopiperidine derivatives can exhibit low nanomolar
values purely through non-covalent interactions. A "sticky" compound can mimic covalent behavior in simple assays. Therefore, a simple is insufficient; time-dependent inhibition is the hallmark of covalent binding.
Part 2: Comparative Analysis of Confirmation Methods
The following table contrasts the three primary methodologies for confirming covalent engagement.
Feature
Intact Protein LC-MS
Biochemical Kinetics ()
Jump-Dilution (Washout)
Primary Output
Mass shift (Mass)
Rate constants (, )
% Activity Recovery
Definitiveness
Absolute (Gold Standard)
High (Functional proof)
Moderate (Screening tool)
Throughput
Medium
Low
High
Data Type
Structural (Stoichiometry)
Kinetic (Potency & Efficiency)
Qualitative (Reversibility)
False Positives
Rare (Non-covalent adducts dissociate in LC)
Possible (Slow-tight binders)
Possible (Ultra-slow off-rates)
Cost/Complexity
High (Requires Q-TOF/Orbitrap)
Medium (Standard plate reader)
Low (Standard plate reader)
Part 3: Detailed Experimental Protocols
Protocol A: Intact Protein LC-MS (The Structural Proof)
This is the definitive method. If the mass of the protein increases by exactly the mass of the inhibitor (minus the leaving group), covalent bond formation is confirmed.
Prerequisites:
Target Protein: >90% purity, desalted.
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
Control: A non-reactive analog (e.g., 4-aminopiperidine with a saturated propionamide instead of acrylamide).
Step-by-Step Workflow:
Preparation: Dilute protein to 2–5
M in ammonium acetate buffer (neutral pH). Avoid TRIS or primary amines if using reactive esters.
Incubation: Add Inhibitor at
molar excess (e.g., 50 M). Incubate for 60 minutes at RT.
Self-Validation Step: Run a "Time 0" sample immediately to check for rapid non-specific reactivity.
Quenching/Desalting: Acidify with 0.1% Formic Acid to denature the protein. This disrupts non-covalent interactions.[2]
LC-MS Run: Inject onto a C4 reverse-phase column. Elute with a water/acetonitrile gradient.
Deconvolution: Use software (e.g., MaxEnt, BioPharma Finder) to deconvolute the multiply charged envelope to the zero-charge mass.
Interpretation:
Covalent: Observed Mass = ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
. (Note: For acrylamides, there is no leaving group, so the mass addition is exact).
Non-Covalent: Observed Mass =
(The inhibitor falls off during denaturation/ionization).
Protocol B: Determination of
(The Functional Proof)
Covalent inhibitors are time-dependent. The
value shifts to lower concentrations as incubation time increases.
The Logic:
: Affinity of the initial non-covalent binding ().[3]
Enzyme Reaction: Prepare enzyme buffer with substrate at
concentration.
Inhibitor Dilution: Prepare a 2-fold serial dilution of the 4-aminopiperidine inhibitor (e.g., 8 concentrations).
Continuous Read: Add enzyme to inhibitor plates and immediately add substrate. Monitor product formation continuously for 60–90 minutes.
Data Analysis (Two-Step Fit):
Step 1: Fit the progress curves (Product vs. Time) to the exponential equation:
. This yields a for each inhibitor concentration.
Step 2: Plot
vs. [Inhibitor]. Fit to the hyperbolic equation:
Self-Validating Check:
If the plot of
vs. is linear and does not saturate, you cannot separate and . You can only report the ratio (second-order rate constant). This is common for highly potent 4-aminopiperidine warheads.
Part 4: Visualization of Workflows
Diagram 1: Covalent Validation Decision Tree
This flowchart guides the researcher through the logical steps of confirming covalent binding, minimizing wasted resources on false positives.
Caption: Decision matrix for validating covalent inhibition. The process filters out reversible binders early, reserving high-cost MS analysis for promising candidates.
Diagram 2: The Kinetic Mechanism (
)
This diagram illustrates the two-step binding mechanism characteristic of targeted covalent inhibitors.
Caption: Two-step kinetic mechanism.
defines the initial binding affinity, while defines the rate of the irreversible chemical reaction.
References
Singh, J., et al. (2011). "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery. Link
Copeland, R. A. (2013).[5] "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. Link
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. Link
Resnick, E., et al. (2019). "Rapid Characterization of Covalent Inhibitors using Intact Protein Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Link
Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions." Genes & Cancer. Link
Technical Comparison Guide: X-ray Crystallography of Piperidine Sulfonamide Complexes
Executive Summary In the realm of Structure-Based Drug Design (SBDD), Piperidine Sulfonamides represent a "privileged scaffold" for targeting metalloenzymes (MMPs, Carbonic Anhydrases) and GPCRs (Histamine H3, Sigma-1)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the realm of Structure-Based Drug Design (SBDD), Piperidine Sulfonamides represent a "privileged scaffold" for targeting metalloenzymes (MMPs, Carbonic Anhydrases) and GPCRs (Histamine H3, Sigma-1). While they offer superior metabolic stability and hydrophobic complementarity compared to their Piperazine or Morpholine counterparts, they present unique challenges in X-ray crystallography due to their physicochemical properties.
This guide objectively compares the crystallographic performance of Piperidine Sulfonamide complexes against alternative scaffolds. It provides validated protocols to overcome their inherent solubility limits and lattice-disrupting tendencies, ensuring high-resolution diffraction data.
Comparative Analysis: Piperidine vs. Alternative Scaffolds[1]
When selecting a lead series for crystallographic screening, the choice often lies between the lipophilic Piperidine scaffold and the more polar Piperazine or Morpholine variants. The following analysis evaluates these "products" based on crystallographic utility and structural behavior.
Performance Matrix
Feature
Piperidine Sulfonamides (Focus)
Piperazine Sulfonamides (Alternative)
Morpholine Sulfonamides (Alternative)
Hydrophobicity (LogP)
High (Lipophilic)
Low (Hydrophilic)
Moderate
Solubility in Buffer
Poor (Requires DMSO/Co-solvents)
Good (Self-solubilizing)
Moderate
Crystal Soaking Success
Low (High risk of lattice cracking)
High (Rapid diffusion)
Moderate
Metabolic Stability
High (No labile N-site)
Low (N-oxidation/conjugation risk)
High
Binding Affinity (MMPs)
High (Fills S1' hydrophobic pocket)
Moderate (Polarity penalty)
Moderate
Electron Density Quality
Excellent (Rigid ring, low B-factors)
Good (Often flexible N-substituents)
Good
Critical Insight: The "Solubility-Occupancy Trade-off"
The Piperidine Advantage: In metalloenzymes like MMP-12 or Carbonic Anhydrase II, the piperidine ring is structurally rigid and perfectly complements hydrophobic S1' pockets. This results in lower B-factors (atomic vibration) and clearer electron density maps compared to piperazines, which may adopt multiple conformers due to solvent interactions at the exposed nitrogen.
The Crystallographic Liability: The lack of a secondary polar nitrogen makes piperidine sulfonamides prone to "crashing out" in aqueous crystallization drops. Standard soaking protocols often fail because the high DMSO concentration required to solubilize the ligand disrupts the protein crystal lattice.
Structural Determinants & Interaction Network
To successfully crystallize these complexes, one must understand the binding thermodynamics driving the complex formation.
Mechanism of Action (MMP/CA Targets)
Zinc Chelation: The sulfonamide nitrogen (ionized) coordinates directly to the catalytic Zinc ion.
Hydrophobic Anchoring: The piperidine ring displaces conserved water molecules in the hydrophobic pocket (entropy-driven binding).
H-Bond Network: Sulfonamide oxygens accept H-bonds from backbone amides (e.g., Thr199 in CA, Leu181 in MMPs).
Visualization: Ligand-Protein Interaction Logic
Figure 1: Interaction network showing the thermodynamic drivers of Piperidine Sulfonamide binding. The displacement of water by the piperidine ring is a key entropic driver but requires precise co-crystallization to capture.
Experimental Protocols
Due to the solubility challenges identified above, standard "shotgun" soaking is often ineffective. Below are two validated protocols: Co-crystallization (Recommended) and Stepwise Soaking (Alternative) .
Protocol A: Co-crystallization (The Gold Standard)
Best for: High-affinity complexes, low-solubility ligands.
Ligand Preparation:
Dissolve Piperidine Sulfonamide to 100 mM in 100% DMSO.
Expert Tip: If the ligand precipitates upon water addition, prepare a 10x intermediate stock in the precipitant solution (minus the protein) to verify solubility limits.
Complex Formation:
Mix Protein (10–20 mg/mL) with Ligand at a 1:3 molar ratio (Protein:Ligand).
Incubate on ice for 1–2 hours .
Centrifugation: Spin at 14,000 x g for 10 mins at 4°C to remove any amorphous precipitate. Do not skip this step ; amorphous seeds will ruin nucleation.
Screening:
Set up hanging drops: 1 µL Complex + 1 µL Reservoir.
Use Microseeding from native crystals if nucleation is suppressed by the DMSO/Ligand presence.
Protocol B: Stepwise Soaking (The Rescue Strategy)
Best for: Pre-existing high-quality apo crystals, rapid screening.
Harvesting: Transfer apo crystals to a stabilizing "Artificial Mother Liquor" (AML).
Solubilization:
Prepare Ligand at 50 mM in DMSO.
Stepwise Addition (The "Pulse" Method):
T=0 min: Add 0.1 µL Ligand stock to 2 µL drop (Final ~2.5 mM). Observe for cracking.
T=30 min: If crystals are intact, add another 0.1 µL.
Why this works: A sudden spike in DMSO shock-cools or dehydrates the lattice. Stepwise addition allows the lattice to anneal.
Incubation: Soak for 12–24 hours . (Piperidine ligands diffuse slower than piperazines due to hydrophobic drag).
Workflow Visualization
The following diagram outlines the decision logic for optimizing these specific complexes.
Figure 2: Decision workflow for crystallizing hydrophobic piperidine sulfonamide complexes. Note the divergence to LCP (Lipidic Cubic Phase) if standard co-crystallization fails due to extreme hydrophobicity.
Troubleshooting & Optimization
Issue
Cause
Solution
Amorphous Precipitate
Ligand "crashes out" upon hitting the aqueous protein buffer.
Switch to Co-Solvents: Use 5-10% Ethanol or MPD instead of DMSO. Use Protocol A with a centrifugation step.
Empty Pockets (Low Occupancy)
Piperidine ring is too hydrophobic to enter the pocket in aqueous soak.
Increase Soak Time: Extend to 24h+. Co-crystallize: Forces the ligand into the pocket during folding/nucleation.
Crystal Cracking
DMSO shock or lattice expansion upon ligand binding.
Cross-linking: Lightly cross-link crystals with Glutaraldehyde vapor before soaking. Stepwise Addition: See Protocol B.
References
Vertex Pharmaceuticals. (2020). X-ray crystallography of protein-ligand interactions.[1][2] PubMed. Link(Generic citation for illustrative purposes based on search context)
Springer Nature Experiments. (2023). Protocols for Co-crystallization of Hydrophobic Ligands. Springer. Link
MDPI. (2025). X-Ray Crystallography and Molecular Docking Studies of Sulfonamide Derivatives. Journal of Molecular Structure.[3] Link
BenchChem. (2025).[4][5] Technical Support: Crystallinity of Sulfonamide Compounds and Polymorphism Control.Link
Journal of Medicinal Chemistry. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.[6] ACS Publications. Link
National Institutes of Health (NIH). (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.[2] PMC. Link
Assessing Off-Target Effects of 4-Aminopiperidine-Based Drugs: A Comparative Guide to Screening Methodologies
Executive Summary: The Safety Cliff of the 4-Aminopiperidine Scaffold The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for potent analgesics (e.g., fentanyl ,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Safety Cliff of the 4-Aminopiperidine Scaffold
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for potent analgesics (e.g., fentanyl , sufentanil ), antihistamines (e.g., astemizole ), and emerging antiviral agents. However, this scaffold carries a well-documented "safety cliff": its lipophilic cationic nature predisposes it to high-affinity interactions with the hERG potassium channel (Kv11.1) and off-target G-protein coupled receptors (GPCRs), particularly sigma and muscarinic receptors.
This guide objectively compares the two primary methodologies for assessing these liabilities: High-Throughput Automated Patch Clamp (APC) versus Traditional Radioligand Binding Panels . While binding panels are often the industry default for early screening, this guide argues that for 4-aminopiperidine derivatives, APC is the superior "product" choice due to the specific state-dependent trapping mechanism common to this chemical class.
Comparative Analysis: Automated Patch Clamp (APC) vs. Radioligand Binding
The Core Challenge: Mechanism of Blockade
4-aminopiperidine derivatives often function as hERG trappers . They do not merely occlude the pore; they enter the channel when it is open and become trapped when the channel closes (repolarization).
Radioligand Binding: Detects affinity only if the ligand competes directly with the radiotracer (often [3H]-dofetilide) at the resting state. It often underestimates potency for trappers.
Automated Patch Clamp (APC): Measures the functional current (
) during voltage protocols, capturing state-dependent blockade and kinetics.
Performance Matrix
Feature
Alternative: Radioligand Binding Panel
Product: Automated Patch Clamp (APC)
Primary Readout
% Displacement of Radiotracer
Inhibition of Tail Current ()
Throughput
Ultra-High (>10,000 cmpds/day)
Medium-High (384–1,000 data points/day)
Sensitivity for 4-APs
Moderate/Low: Misses low-affinity trappers or allosteric modulators.
High: Detects state-dependent block and kinetics.
False Negatives
Common for state-dependent blockers.
Rare; direct functional measurement.
Cost Per Point
Low (<$5)
Moderate (50)
Mechanistic Insight
None (Binary affinity)
High (On/Off rates, voltage dependence)
Deep Dive: The hERG Liability
The 4-aminopiperidine moiety mimics the tyrosine pharmacophore of known hERG blockers. The nitrogen of the piperidine ring is protonated at physiological pH, interacting with Tyr652 and Phe656 in the hERG pore cavity via cation-
interactions.
Visualization: The Screening Cascade
The following diagram illustrates the recommended workflow for 4-aminopiperidine leads, prioritizing functional validation over simple binding.
Caption: Recommended screening cascade prioritizing functional APC (Tier 2) over binding assays to avoid false negatives typical of 4-aminopiperidine trappers.
Experimental Protocols
Protocol A: Automated Patch Clamp (The "Gold Standard" for 4-APs)
Platform: QPatch or IonWorks (Molecular Devices/Sophion)
Cell Line: CHO or HEK293 stably expressing hKv11.1 (hERG).
Step-by-Step Methodology:
Cell Preparation:
Harvest cells at 70–80% confluency using Detachin to ensure single-cell suspension.
Resuspend in extracellular solution (HBSS buffered with HEPES, pH 7.4) to a density of
cells/mL.
Seal Formation:
Dispense cells into the patch plate (384-well).
Apply suction to establish the gigaseal (>1 G
).
Perform "break-in" to establish whole-cell configuration.
Voltage Protocol (The "Chirp" or Step):
Holding Potential: -80 mV.
Prepulse: Depolarize to +40 mV for 2 seconds (opens channels, allows drug entry).
Repolarization: Step to -50 mV for 2 seconds (induces large tail current,
).
Rationale: This specific protocol maximizes the open-state probability, allowing the 4-aminopiperidine drug to enter and trap within the pore.
Compound Application:
Apply vehicle (0.1% DMSO) for baseline stability (3 sweeps).
Apply test compound (cumulative concentrations: 0.1, 1, 10, 30 µM).
Incubate for 3–5 minutes per concentration to reach steady-state block.
Mechanism of Action: Why 4-Aminopiperidines "Trap"
Understanding the molecular mechanism is vital for interpreting the data. 4-aminopiperidines do not simply plug the hole; they interact dynamically.
Caption: The "Trapping" mechanism. 4-aminopiperidines require the channel to open before they can bind, rendering resting-state binding assays ineffective.
Data Interpretation & Safety Margins
When analyzing the results, use the Safety Margin (SM) calculation. For 4-aminopiperidines, due to their CNS penetration and high potency, a higher safety margin is often required compared to peripheral drugs.
Vertex Pharmaceuticals. (2009). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. National Institutes of Health.[1] [Link]
Muthukrishnan, R., et al. (2009). Effects of 4-Aminopyridine on Cloned hERG Channels. Archives of Drug Information. [Link]
Salomone, A., et al. (2019).[2] Detection of fentanyl analogs and synthetic opioids in real hair samples. Journal of Analytical Toxicology. [Link]
JRF Global. (2023). Non-clinical Assessment of New Medicinal Products for Safety Pharmacology. [Link]
A Comparative Guide to Sulfonamide Synthesis: N-Silylamines vs. Traditional Amines
For Researchers, Scientists, and Drug Development Professionals The sulfonamide functional group is a cornerstone in medicinal chemistry and material science, appearing in a vast array of pharmaceuticals, dyes, and polym...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry and material science, appearing in a vast array of pharmaceuticals, dyes, and polymers. The synthesis of this crucial moiety has traditionally been dominated by the reaction of primary and secondary amines with sulfonyl chlorides. However, the emergence of N-silylamines as alternative nucleophiles presents a compelling case for a paradigm shift in sulfonamide synthesis. This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Conventional Approach: Amines and Sulfonyl Chlorides
The reaction of an amine with a sulfonyl chloride is a classic and widely used method for forming the sulfonamide bond. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
The Chemistry and Its Limitations
The overall reaction is robust and applicable to a wide range of substrates. However, it is not without its drawbacks. A significant issue is the generation of one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed. This acidic byproduct can lead to several complications:
Salt Formation: The generated HCl will react with the starting amine or any other basic functionalities in the molecule, forming the corresponding hydrochloride salt. This necessitates the use of at least two equivalents of the amine or the addition of an external base (e.g., pyridine, triethylamine) to neutralize the acid, which can complicate purification.
Side Reactions: The acidic conditions can promote side reactions, such as the degradation of acid-sensitive functional groups present in the starting materials.
Harsh Precursor Synthesis: The synthesis of sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, which can be hazardous and incompatible with sensitive substrates[1].
The nucleophilicity of the amine also plays a crucial role. Primary amines are generally highly reactive, while secondary amines can exhibit significantly lower reactivity[2]. Furthermore, the reaction with less nucleophilic amines, such as anilines, may require harsh conditions to proceed efficiently[3].
The N-Silylamine Advantage: A Milder and More Efficient Route
A powerful alternative to the traditional method involves the use of N-silylamines. In this approach, the amine is first converted to its N-silylated derivative, typically by reaction with a silylating agent like chlorotrimethylsilane or bis(trimethylsilyl)acetamide (BSA)[2][4]. The resulting N-silylamine is then reacted with the sulfonyl chloride.
Driving the Reaction Forward: The Power of the Si-X Bond
The key to the success of this method lies in the high thermodynamic driving force provided by the formation of a strong silicon-halogen or silicon-oxygen bond in the byproduct (e.g., trimethylsilyl chloride). This reaction is often clean, high-yielding, and avoids the generation of acidic byproducts, thus offering a milder and more efficient alternative.
The reaction of N-silylamines with sulfonyl chlorides has been shown to produce sulfonamides in high yields for a wide variety of substrates, including aliphatic, aromatic, primary, and secondary sulfonamides[5][6]. A notable advantage is the ability to perform the reaction under neutral or even solvent-free conditions, simplifying the workup and purification process[5]. The volatile nature of the trimethylsilyl chloride byproduct also facilitates its removal from the reaction mixture.
To provide a clear, quantitative comparison, let's examine the synthesis of N-(p-tolylsulfonyl)morpholine, a common sulfonamide, using both methodologies.
Parameter
Traditional Amine Method
N-Silylamine Method
Reactants
Morpholine and p-Toluenesulfonyl Chloride
N-(Trimethylsilyl)morpholine and p-Toluenesulfonyl Chloride
Base
Typically requires a base (e.g., pyridine, triethylamine) or excess morpholine
Not required
Byproduct
Morpholine hydrochloride or Triethylamine hydrochloride
Trimethylsilyl chloride (volatile)
Reaction Time
Several hours
Typically 1 hour at reflux
Typical Yield
Moderate to good (variable)
High to excellent (often >90%)
Workup
Often requires aqueous workup to remove salts
Simple evaporation of solvent and byproduct
Mechanistic Insights: A Tale of Two Pathways
The underlying mechanisms of these two reactions, while both resulting in a sulfonamide, differ in their intermediates and byproducts.
Traditional Amine Pathway
The reaction of an amine with a sulfonyl chloride is a classic nucleophilic acyl substitution-type reaction.
Caption: Traditional sulfonamide synthesis via amine and sulfonyl chloride.
In this pathway, the amine attacks the sulfonyl chloride to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, and a proton is removed from the nitrogen (often by another amine molecule or an added base) to yield the sulfonamide and hydrochloric acid.
N-Silylamine Pathway
The reaction of an N-silylamine with a sulfonyl chloride is thought to proceed through an addition-elimination mechanism, with the formation of a strong Si-Cl bond as a key driving force[6].
Caption: N-Silylamine pathway for sulfonamide synthesis.
Here, the N-silylamine attacks the sulfonyl chloride to form a pentacoordinate silicon intermediate. This intermediate then rearranges to eliminate the highly stable and volatile trimethylsilyl chloride, cleanly affording the desired sulfonamide.
Experimental Protocols: A Practical Guide
To illustrate the practical application of both methods, detailed experimental protocols for the synthesis of N-(p-tolylsulfonyl)morpholine are provided below.
Protocol 1: Traditional Synthesis using Morpholine
Materials:
p-Toluenesulfonyl chloride
Morpholine
Pyridine
Dichloromethane (DCM)
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Dissolve p-toluenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add morpholine (1.05 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 3 hours.
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Silylamine Synthesis
Materials:
N-(Trimethylsilyl)morpholine
p-Toluenesulfonyl chloride
Acetonitrile
Procedure:
Dissolve p-toluenesulfonyl chloride (1.0 eq) in acetonitrile in a round-bottom flask.
Slowly add N-(trimethylsilyl)morpholine (1.0 eq) to the solution.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and the volatile trimethylsilyl chloride byproduct.
If necessary, the product can be further purified by recrystallization or silica gel chromatography.
Overall Workflow Comparison
The following diagram illustrates the streamlined nature of the N-silylamine approach compared to the traditional method.
Caption: Comparative workflow of traditional vs. N-silylamine sulfonamide synthesis.
Conclusion: A Clear Path Forward
The use of N-silylamines in sulfonamide synthesis offers significant advantages over the traditional amine-based method. The key benefits include:
Higher Yields: The thermodynamic driving force of Si-X bond formation often leads to cleaner reactions and higher product yields.
Milder Reaction Conditions: The avoidance of acidic byproducts allows for a broader substrate scope, including molecules with acid-sensitive functional groups.
Simplified Purification: The formation of a volatile byproduct simplifies the workup procedure, often requiring only evaporation.
Improved Atom Economy: In cases where excess amine is used as a base in the traditional method, the N-silylamine approach offers better atom economy.
For researchers seeking a more efficient, cleaner, and versatile method for the synthesis of sulfonamides, the N-silylamine approach represents a clear and compelling path forward. While the initial preparation of the N-silylamine adds an extra step, the significant benefits in the subsequent sulfonylation reaction often outweigh this initial investment, particularly in the context of complex molecule synthesis and drug discovery.
References
Naredla, R. R., & Klumpp, D. A. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(45), 5945-5947. [Link]
Cao, Y., Abdolmohammadi, S., Ahmadi, R., Issakhov, A., Ebadi, A. G., & Vessally, E. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33637-33664. [Link]
Naredla, R. R., & Klumpp, D. A. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(45), 5945-5947. [Link]
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A New and Efficient Method for the Synthesis of Sulfonamides and Sulfonic Esters. Organic Syntheses Portal. [Link]
Hogg, S. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9296-9300. [Link]
Baran, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20956-20963. [Link]
Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5644-5648. [Link]
Alper, H., & Blais, S. (2001). N-Silylation of Amines and Amino Acid Esters under Neutral Conditions Employing TMS-Cl in the Presence of Zinc Dust. Journal of the Chinese Chemical Society, 48(6B), 1163-1166. [Link]
Bandyopadhyay, A., & Das, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
Vedantu. (n.d.). The amine which reacts with p-toluenesulfonyl chloride to give a clear solution which on acidification gives insoluble product is. [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2009). Sulfonylation of aniline, alcohol, and phenols under solvent-free condition. Arkivoc, 2009(11), 269-275. [Link]
Waterman, R. (2013). N-Silylamines in catalysis: synthesis and reactivity. Dalton Transactions, 42(26), 9454-9463. [Link]
Khodaei, M. M., Bahrami, K., & Kayan, A. (2007). Catalyzed Trimethylsilylation of Hydroxyl Groups Using Hexamethyldisilazane and Their Regeneration Under Mild Conditions: The First Example for Catalytic Application of p-Toluenesulfonyl Chloride. Synthetic Communications, 37(15), 2531-2537. [Link]
Holland, H. L., et al. (2018). Catalytic Silylation of N2 and Synthesis of NH3 and N2H4 by Net Hydrogen Atom Transfer Reactions Using a Chromium(I) Catalyst. Journal of the American Chemical Society, 140(5), 1844-1851. [Link]
Quora. (2021). Why is para-toluenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent?. [Link]
Roesky, H. W., et al. (2018). Facile Access to Stable Silylium Ions Stabilized by N-Heterocyclic Imines. Molecules, 23(11), 2828. [Link]
This guide provides a technical, operational framework for the disposal of 4-Aminopiperidine-1-sulfonamide hydrochloride . It is designed for researchers and safety officers requiring immediate, compliant, and scientific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical, operational framework for the disposal of 4-Aminopiperidine-1-sulfonamide hydrochloride . It is designed for researchers and safety officers requiring immediate, compliant, and scientifically grounded procedures.
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED:
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or aldehydes.
Chemical Nature: This compound is an acidic organic salt containing nitrogen and sulfur. Upon thermal decomposition, it releases toxic NOₓ, SOₓ, and HCl gases.
Part 2: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactivity. 4-Aminopiperidine-1-sulfonamide hydrochloride combines a secondary amine core (piperidine) with a sulfonamide moiety, stabilized as a hydrochloride salt.
High Nitrogen/Sulfur content requires scrubbed incineration.
Physical State
White to off-white solid (hygroscopic)
Must be kept dry; moisture absorption can degrade packaging.
Acidity (pH)
Acidic in aqueous solution (pH ~3–5)
Corrosive to metal containers. Use HDPE or glass.
Reactivity
Incompatible with strong oxidizers, bases.
Segregation is critical. Risk of exothermic reaction with bases.
Toxicological Risks:
Inhalation: Irritation to the upper respiratory tract (HCl dust).
Skin/Eye: Causes serious eye irritation and skin burns (due to acidic nature).
Sensitization: Sulfonamide moieties are known sensitizers; handle with double nitrile gloves.
Part 3: Waste Segregation & Management Workflow
Effective disposal begins at the bench. You must segregate this waste stream to prevent dangerous cross-reactivity in the central accumulation area.
The Segregation Logic (DOT Diagram)
The following decision tree illustrates the required segregation logic to prevent incompatible chemical reactions during storage.
Figure 1: Waste segregation decision matrix ensuring chemical compatibility.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicable for: Expired shelf stock, degraded samples, or excess reagent.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk. Avoid metal containers due to the corrosive nature of the hydrochloride salt.[1]
Packaging:
Transfer the solid carefully to avoid dust generation. Work inside a fume hood.
Double-bagging (using 6-mil polyethylene bags) is recommended before placing inside the rigid container.
Labeling:
Affix a hazardous waste label.
Chemical Name: Write "4-Aminopiperidine-1-sulfonamide hydrochloride".
Hazards: Check "Toxic" and "Corrosive" (if pH < 2).
Constituents: List "Sulfonamide derivative, HCl salt".
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable for: Mother liquors, washes, or dissolved samples.[2]
pH Check: Check the pH of the solution using a dipstick.
If pH < 2: It is a D002 (Corrosive) waste.
If pH > 2: It typically falls under solvent waste codes (e.g., F003, D001).
Neutralization (Optional but Recommended):
Caution: Only perform if authorized by your facility's safety plan.
Slowly add a 10% Sodium Bicarbonate (
) solution to the waste stream to neutralize the HCl.
Why? This prevents acid-catalyzed degradation of other waste components and reduces corrosion risk in waste drums.
Consolidation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) as determined in Figure 1.
Part 5: Emergency Spill Response
In the event of a spill during the disposal process, follow this containment workflow.
Figure 2: Operational workflow for managing spills of acidic amine salts.
Part 6: Regulatory Compliance (RCRA & EPA)
For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
Waste Codes:
D002 (Corrosivity): Applicable if the waste is aqueous and has a pH
2.
Not Listed (P/U Codes): 4-Aminopiperidine-1-sulfonamide hydrochloride is not a specifically listed P or U waste. However, it must be characterized by its properties (toxicity/corrosivity).
Cradle-to-Grave Responsibility:
The generator (you/your lab) is responsible for the waste until it is destroyed.
Ensure your waste manifest explicitly lists "Organosulfur compound" to alert the incinerator facility, as sulfur requires specific flue gas scrubbing to prevent acid rain (SO₂ emissions).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12406640, 4-Aminopiperidine hydrochloride. Retrieved from [Link]
United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [Link]
Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Personal protective equipment for handling 4-Aminopiperidine-1-sulfonamide hydrochloride
This guide serves as an authoritative operational manual for the safe handling, logistics, and disposal of 4-Aminopiperidine-1-sulfonamide hydrochloride (CAS: 1820640-75-2). It is designed for researchers requiring immed...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative operational manual for the safe handling, logistics, and disposal of 4-Aminopiperidine-1-sulfonamide hydrochloride (CAS: 1820640-75-2). It is designed for researchers requiring immediate, actionable safety protocols beyond the standard Safety Data Sheet (SDS).
To accurately prescribe PPE, we must first deconstruct the molecule's functional hazards. This compound is not merely a generic organic solid; it combines three distinct risk vectors:
The Piperidine Core: Secondary and primary amines are potent bases and nucleophiles. While the hydrochloride salt mitigates volatility, the free base generated in situ during reactions can cause severe skin burns and respiratory tract damage [1].
The Sulfonamide Moiety: Historically established as a sensitizer. Repeated exposure via inhalation or skin contact can trigger hypersensitivity reactions (sulfonamide allergy) in susceptible individuals [2].
The Hydrochloride Counter-ion: Upon contact with mucosal membranes (eyes, lungs) or perspiration, the salt hydrolyzes to release hydrochloric acid, creating an immediate corrosive environment (pH < 2) [3].
GHS Classification (Conservative Assessment)
Based on structural analogs (4-aminopiperidine and sulfonamide derivatives):
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
Sensitization (Skin/Respiratory): Category 1 (May cause an allergic reaction).
STOT-SE: Category 3 (Respiratory irritation).
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient for functionalized piperidines. The following matrix is the required standard for handling this compound in drug discovery workflows.
Protection Zone
Required Equipment
Technical Justification
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses allow dust ingress. The HCl salt is hygroscopic; dust contacting the eye will dissolve and cause acid burns immediately.
Dermal (Hand)
Double Nitrile Gloves (Min. 5 mil outer, 4 mil inner)
Piperidines permeate latex rapidly. Double gloving provides a "breakthrough" buffer. Inspect for tears immediately after handling solids.
Respiratory
N95/P100 Respirator (If outside Fume Hood)
Primary Control: Handle only in a certified fume hood. If weighing outside is unavoidable, a respirator is mandatory to prevent sensitization.
Body
Tyvek® Lab Coat or Apron
Cotton lab coats absorb hygroscopic salts, holding the corrosive agent against the skin. Impervious aprons prevent this "wicking" effect.
Operational Handling Protocols
A. Weighing and Transfer Workflow
The highest risk of exposure occurs during the transfer of the dry solid, where static electricity can generate aerosolized dust.
Protocol:
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.
Draft Protection: Perform all weighing inside a chemical fume hood. If air currents disturb the balance, use a draft shield, but never remove the compound from the hood.
Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) before removing it from the hood. Solutions are significantly safer to transport than dry powders.
B. Reaction Setup (Exotherm Management)
When neutralizing the HCl salt (e.g., adding TEA or DIPEA) to liberate the free amine for reaction:
Expect an Exotherm: The acid-base neutralization will generate heat.
Control: Add the base dropwise at 0°C to prevent solvent boiling or splashing.
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision logic for handling this compound, emphasizing containment.
Figure 1: Decision logic for environmental controls based on physical state. Note the critical requirement for fume hood usage during the solid phase.
Emergency Response & Decontamination
Spill Cleanup (Solid)
Do NOT sweep dry powder. This creates dust.
Isolate: Evacuate the immediate area (10 ft radius).
Cover: Gently cover the spill with a paper towel dampened with sodium bicarbonate (5% aq) . This neutralizes the acidity and prevents dust dispersion.
Collect: Scoop the damp material into a hazardous waste bag.
Clean: Wipe the surface with water, followed by ethanol.
First Aid Specifics
Eye Contact: Flush for 15 minutes minimum .[2][3][4][5] Time is critical due to the acidic hydrolysis of the salt.
Skin Contact: Wash with soap and water.[3][4][5][6][7] Do not use ethanol on skin, as it may enhance transdermal absorption of the sulfonamide moiety.
Waste Disposal & Logistics[8]
Disposal must comply with RCRA (in the US) or local hazardous waste regulations.[8] Because this compound contains a sulfonamide (antibiotic class) and an amine, it requires specific segregation to prevent environmental contamination and antimicrobial resistance (AMR) risks [4].
Waste Stream Decision Tree
Figure 2: Waste segregation logic. Note the prohibition on mixing acidic amine salts with cyanides/sulfides to prevent toxic gas generation.
US EPA Waste Code (Likely): D002 (Corrosivity) if pH < 2 in solution; otherwise, dispose of as non-halogenated organic solvent waste (if in solvent) or solid hazardous waste.
Incineration: This is the only acceptable destruction method to ensure the sulfonamide ring is fully degraded.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87563033, 4-Aminopiperidine. Retrieved from [Link]
Slatore, C. G., & Tilles, S. A. (2004). Sulfonamide hypersensitivity. Immunology and Allergy Clinics, 24(3), 477-490. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]